Product packaging for [4-(4-Ethylpiperazin-1-yl)phenyl]methanol(Cat. No.:CAS No. 402745-30-6)

[4-(4-Ethylpiperazin-1-yl)phenyl]methanol

Cat. No.: B1592458
CAS No.: 402745-30-6
M. Wt: 220.31 g/mol
InChI Key: HWFUWSSTCWTUSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

[4-(4-Ethylpiperazin-1-yl)phenyl]methanol is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N2O B1592458 [4-(4-Ethylpiperazin-1-yl)phenyl]methanol CAS No. 402745-30-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(4-ethylpiperazin-1-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-2-14-7-9-15(10-8-14)13-5-3-12(11-16)4-6-13/h3-6,16H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFUWSSTCWTUSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634695
Record name [4-(4-Ethylpiperazin-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402745-30-6
Record name [4-(4-Ethylpiperazin-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of [4-(4-Ethylpiperazin-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed protocol for the synthesis of [4-(4-ethylpiperazin-1-yl)phenyl]methanol, a valuable building block in contemporary medicinal chemistry. The strategic importance of the arylpiperazine motif is well-established, contributing to the favorable pharmacokinetic and pharmacodynamic profiles of numerous therapeutic agents.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline, but also the underlying scientific rationale for each step, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Strategic Overview of the Synthesis

The synthesis of this compound is most efficiently achieved through a two-step process. This strategy hinges on the initial formation of the key intermediate, 4-(4-ethylpiperazin-1-yl)benzaldehyde, followed by its selective reduction to the target primary alcohol. This approach is favored for its high yields, operational simplicity, and the commercial availability of the starting materials.

The initial and most critical step is the formation of the carbon-nitrogen bond to construct the arylpiperazine core. For this, a nucleophilic aromatic substitution (SNAr) reaction is employed. This reaction is particularly effective here, as the electron-withdrawing nature of the aldehyde group in 4-fluorobenzaldehyde activates the aromatic ring, making it susceptible to nucleophilic attack by 1-ethylpiperazine.[3][4]

The second step involves the straightforward reduction of the aldehyde functionality to a primary alcohol. A chemoselective reducing agent, sodium borohydride (NaBH₄), is the reagent of choice for this transformation due to its mild nature and high selectivity for carbonyl groups, leaving the rest of the molecule intact.[5][6]

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Selective Reduction start1 4-Fluorobenzaldehyde intermediate 4-(4-Ethylpiperazin-1-yl)benzaldehyde start1->intermediate start2 1-Ethylpiperazine start2->intermediate reagents1 K₂CO₃, DMSO reagents1->intermediate final_product This compound intermediate->final_product reagents2 NaBH₄, Methanol reagents2->final_product

References

An In-depth Technical Guide to the Physicochemical Properties of [4-(4-Ethylpiperazin-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These intrinsic characteristics govern a molecule's behavior from the moment of administration to its ultimate elimination from the body, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its safety and efficacy. This guide provides a comprehensive technical overview of the core physicochemical properties of [4-(4-Ethylpiperazin-1-yl)phenyl]methanol, a molecule of interest within medicinal chemistry.

This document moves beyond a simple recitation of data points, offering insights into the causal relationships between these properties and their implications for drug development. The experimental protocols detailed herein are presented as self-validating systems, grounded in established scientific principles and authoritative standards.

Compound Identification and Structure

This compound is a small organic molecule featuring a central phenyl ring substituted with a hydroxymethyl group and an N-ethylpiperazine moiety. The presence of the basic piperazine ring and the polar hydroxyl group imparts a distinct hydrophilic and basic character to the molecule, which is critical to its pharmacological and pharmacokinetic behavior.

  • IUPAC Name: this compound

  • CAS Number: 402745-30-6[1][2][3][4]

  • Molecular Formula: C₁₃H₂₀N₂O[1][2][3]

  • Molecular Weight: 220.31 g/mol [1][2][3]

The structural features of this molecule, particularly the presence of hydrogen bond donors and acceptors, and its overall topology, are key determinants of its interactions with biological targets and its disposition within the body.

Core Physicochemical Properties: A Quantitative Overview

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some of these values are experimentally determined, others are predicted based on computational models. In drug development, such in silico predictions are invaluable for early-stage candidate assessment, though they must be confirmed by empirical data. For comparative purposes, data for the closely related analog, [4-(4-Methylpiperazin-1-yl)phenyl]methanol, is also included where available.

PropertyThis compound (Predicted/Reported)[4-(4-Methylpiperazin-1-yl)phenyl]methanol (Predicted/Reported)Significance in Drug Development
Melting Point (°C) Not available118-120[5]Influences solid-state stability, dissolution rate, and formulation development.
Boiling Point (°C) Not available363.7 ± 42.0 (Predicted)[5]Relevant for purification and assessing volatility.
pKa Not available15.05 ± 0.10 (Predicted)[5]Determines the ionization state at physiological pH, impacting solubility, permeability, and target binding.
LogP Not available0.135 (Estimated)[5]A measure of lipophilicity, which affects membrane permeability, protein binding, and metabolic stability.
Topological Polar Surface Area (TPSA) 26.71 Ų[6]26.7 Ų[7][8]Predicts transport properties, including blood-brain barrier penetration.
Solubility Slightly soluble in water[9]Soluble in ethanol (146.53 g/L), methanol (261.43 g/L), and water (49.81 g/L)[10]Crucial for drug absorption and formulation of parenteral and oral dosage forms.

The Interplay of Physicochemical Properties and Drug Action: A Deeper Dive

The values presented in the table above are not mere numbers; they are predictors of a drug candidate's potential success. Here, we delve into the causality behind these experimental choices and their implications.

Ionization (pKa) and its Profound Influence

The piperazine moiety in this compound contains two nitrogen atoms, making it a basic compound. The pKa value dictates the extent of ionization at a given pH. At physiological pH (approximately 7.4), a significant portion of the molecules will be protonated, rendering them charged. This has several critical consequences:

  • Solubility: The charged, protonated form is generally more soluble in aqueous environments like the gastrointestinal fluid and blood plasma.

  • Permeability: The uncharged, free base form is more lipid-soluble and thus more readily permeates biological membranes via passive diffusion. The balance between the charged and uncharged species is therefore a key determinant of oral absorption.

  • Target Binding: The ionization state can dramatically affect the ability of the molecule to interact with its biological target, as ionic interactions are often crucial for binding affinity.

Lipophilicity (LogP) and the Rule of Five

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's preference for a lipid versus an aqueous environment. It is a critical parameter in drug design, famously encapsulated in Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when LogP is greater than 5. The estimated LogP for the methyl analog is low, suggesting good aqueous solubility.[5]

A well-balanced LogP is essential for a drug to:

  • Dissolve in the aqueous environment of the gut.

  • Permeate the lipid bilayer of the intestinal epithelium.

  • Avoid excessive binding to plasma proteins.

  • Reach the target tissue.

  • Be cleared from the body.

Solubility: The Gateway to Bioavailability

For a drug to be absorbed, it must first be in solution. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability. The statement that this compound is "slightly soluble in water" is a qualitative observation that necessitates quantitative determination for formulation development.[9] The solubility of the methyl analog in various solvents provides a useful starting point for excipient selection in formulation studies.[10]

Experimental Protocols for Physicochemical Characterization

The determination of these physicochemical properties requires robust and validated analytical methods. The following section outlines standard protocols for the characterization of a compound like this compound.

Determination of pKa by Potentiometric Titration

This is a classic and reliable method for determining the dissociation constant of a compound.[11]

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh approximately 250 mg of the compound and dissolve it in 30 mL of glacial acetic acid.[11] Gentle heating may be required to facilitate dissolution.[11]

  • Titration Setup: Use a calibrated pH meter with a suitable electrode. The titrant is a standardized solution of 0.1N perchloric acid in glacial acetic acid.[11]

  • Titration: Titrate the analyte solution with the perchloric acid solution, recording the pH and the volume of titrant added.[11]

  • Data Analysis: Plot the pH versus the volume of titrant. The pKa is determined from the pH at the half-equivalence point.

  • Blank Titration: Perform a blank titration with 80 mL of glacial acetic acid and make necessary corrections.[11]

Causality of Experimental Choices:

  • Non-aqueous Solvent: Glacial acetic acid is used as the solvent to enhance the basicity of the piperazine nitrogens, allowing for a sharper endpoint in the titration.

  • Strong Acid Titrant: Perchloric acid in acetic acid is a very strong acidic medium, ensuring the complete protonation of the basic functional groups.

Determination of LogP by Shake-Flask Method

This is the traditional method for determining the partition coefficient between n-octanol and water.

Methodology:

  • Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water.

  • Partitioning: Dissolve a known concentration of the compound in the aqueous phase. Add an equal volume of the n-octanol phase.

  • Equilibration: Shake the mixture vigorously for a predetermined time to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12][13]

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Self-Validating System:

  • The use of mutually saturated phases ensures that the partitioning is not influenced by changes in the solvent properties during the experiment.

  • Quantification in both phases allows for a mass balance calculation to verify the accuracy of the measurement.

Characterization by Chromatographic and Spectroscopic Methods

A variety of chromatographic and spectroscopic techniques are essential for the comprehensive characterization of this compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a workhorse technique for determining the purity of the compound and for quantifying its concentration in various matrices.[12][13][14] Given that piperazine itself does not have a strong chromophore, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) may be necessary for trace-level analysis.[12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification and quantification of piperazine derivatives.[15] It provides information on the molecular weight and fragmentation pattern of the compound, aiding in its structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural confirmation of the synthesized molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the hydroxyl (-OH) and amine (N-H) groups.

Visualizing the Drug Development Workflow

The following diagram illustrates the logical flow of physicochemical characterization in the context of early-phase drug development.

G cluster_0 Compound Synthesis & Identification cluster_1 Physicochemical Profiling cluster_2 ADME & Formulation Implications cluster_3 Decision Gate Synthesis Synthesis of This compound Structure_ID Structural Confirmation (NMR, MS, IR) Synthesis->Structure_ID pKa pKa Determination (Potentiometric Titration) Structure_ID->pKa LogP LogP Determination (Shake-Flask/HPLC) Structure_ID->LogP Solubility Solubility Assessment (Thermodynamic/Kinetic) Structure_ID->Solubility ADME_Prediction In Silico ADME Prediction (TPSA, Rule of Five) pKa->ADME_Prediction LogP->ADME_Prediction Formulation Pre-formulation Studies Solubility->Formulation ADME_Prediction->Formulation Decision Go/No-Go for Further Development Formulation->Decision

Caption: Workflow for Physicochemical Characterization.

Conclusion

The physicochemical properties of this compound, like any drug candidate, are the foundation upon which its biological activity and therapeutic potential are built. A comprehensive and early-stage characterization of these properties is not merely a data-gathering exercise; it is a critical step in de-risking a drug development program and making informed decisions about a candidate's future. The methodologies and insights provided in this guide are intended to equip researchers and drug development professionals with the knowledge to effectively navigate this crucial aspect of pharmaceutical science.

References

An In-depth Technical Guide to [4-(4-Ethylpiperazin-1-yl)phenyl]methanol (CAS 402745-30-6) for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical intermediate, [4-(4-Ethylpiperazin-1-yl)phenyl]methanol. Its purpose is to provide not just foundational data, but also strategic insights into its application, sourcing, and quality control, ensuring its effective integration into complex research and development workflows.

Introduction: The Strategic Value of a Versatile Building Block

This compound is a substituted N-arylpiperazine that holds significant potential as a molecular building block in the synthesis of complex, biologically active compounds. The molecule is characterized by three key functional regions: a phenyl ring, a reactive benzylic alcohol, and an N-ethylpiperazine moiety. This unique combination offers medicinal chemists a versatile scaffold for structural elaboration.

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas, including oncology, psychiatry, and infectious diseases.[1][2][3] Its two nitrogen atoms provide handles for chemical modification and can act as hydrogen bond acceptors, contributing to favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1][4] The N-ethyl group provides a degree of lipophilicity, while the benzylic alcohol serves as a key reactive site for introducing the scaffold into larger, more complex molecules.

This guide will delve into the technical specifications of this compound, strategies for reliable sourcing, its role in medicinal chemistry, and practical, field-tested protocols for its synthesis and analysis.

Physicochemical Properties and Technical Data

A thorough understanding of a compound's physical and chemical properties is the bedrock of its successful application in research. The data presented below has been aggregated from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 402745-30-6[5]
Molecular Formula C₁₃H₂₀N₂O[5][6]
Molecular Weight 220.31 g/mol [5]
IUPAC Name This compoundN/A
Appearance Solid (at 20°C)N/A
Purity Specification Typically ≥95%N/A
Solubility Freely soluble in water and ethylene glycol (inferred for piperazine)[7]

Supplier Qualification and Sourcing

The integrity of any research program is contingent upon the quality of its starting materials. For a specialized intermediate like this compound, selecting a reputable supplier is a critical first step. The following table lists several known suppliers.

SupplierNotes
AK Scientific, Inc. Provides purity specifications and basic safety information.
Finetech Industry Limited Offers custom synthesis and bulk quantities.
ChemicalBook A directory listing multiple suppliers for comparison.[5]
Sunway Pharm Ltd. Provides aliases and some basic properties.
2a biotech Lists the compound as a catalog item.[6]

Expert Insight on Supplier Validation: Beyond simple procurement, a rigorous supplier validation process is essential. Always request a batch-specific Certificate of Analysis (CoA) and a Safety Data Sheet (SDS). The CoA provides critical data on purity (typically determined by HPLC or GC), identity (confirmed by ¹H NMR or MS), and levels of residual solvents or impurities. Cross-reference the supplier's data with your own in-house analytical testing upon receipt of the material. This self-validating system protects against batch-to-batch variability and ensures the reproducibility of your experimental results.

Applications in Drug Discovery & Medicinal Chemistry

The structural motifs within this compound make it a valuable precursor for creating molecules targeting the central nervous system (CNS), among other therapeutic areas.[3] The N-arylpiperazine core is a well-established pharmacophore that interacts with a variety of biological targets.

The diagram below illustrates the strategic importance of the piperazine scaffold in drug design, showcasing how it can be modified at its N1 and N4 positions to tune its pharmacological profile.

G cluster_0 Piperazine Core in Medicinal Chemistry cluster_1 Resulting Pharmacological Properties Piperazine Piperazine Scaffold N1 N1 Position (Aryl Substitution) Piperazine->N1 Modulates Target Affinity (e.g., GPCRs, Kinases) N4 N4 Position (Alkyl/Functional Group) Piperazine->N4 Fine-tunes Solubility, Lipophilicity (LogP), and Metabolism Properties Improved ADME Profile (Absorption, Distribution, Metabolism, Excretion) Enhanced Target Specificity Reduced Off-Target Effects N1->Properties N4->Properties G A 1-Bromo-4-methylbenzene + N-Ethylpiperazine R1 Buchwald-Hartwig Amination A->R1 B 1-Ethyl-4-(4-methylphenyl)piperazine R2 Benzylic Bromination (NBS) B->R2 C 1-(4-(Bromomethyl)phenyl)-4-ethylpiperazine R3 Hydrolysis (NaOH, H₂O) C->R3 D This compound R1->B R2->C R3->D

References

Unveiling the Therapeutic Potential of [4-(4-Ethylpiperazin-1-yl)phenyl]methanol: A Roadmap to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The arylpiperazine moiety is a cornerstone of modern medicinal chemistry, embedded in a wide array of approved therapeutics targeting a diverse range of pathologies.[1][2][3] This technical guide provides a comprehensive framework for the systematic investigation of a specific arylpiperazine-containing compound, [4-(4-Ethylpiperazin-1-yl)phenyl]methanol. While direct pharmacological data for this exact molecule is not extensively published, its structural motifs suggest several promising avenues for therapeutic targeting. This document serves as a roadmap for researchers, outlining a logical, evidence-based workflow for identifying and validating its potential molecular targets. We will delve into the causality behind experimental choices, provide detailed protocols for key validation assays, and offer insights grounded in years of drug discovery experience.

Introduction: The Arylpiperazine Scaffold as a Privileged Structure

The piperazine ring is a six-membered heterocycle with two opposing nitrogen atoms. Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, make it an invaluable scaffold in drug design.[1] The presence of a piperazine moiety can enhance aqueous solubility, improve oral bioavailability, and provide a versatile handle for synthetic modification.[1][4] When coupled with an aryl group, as in the case of this compound, the resulting arylpiperazine structure is known to interact with a multitude of biological targets.[5]

Our subject molecule, this compound, possesses key structural features that warrant investigation:

  • An N-arylpiperazine core: This is a common feature in centrally active agents, particularly those targeting monoamine receptors.[2]

  • An ethyl group on the distal nitrogen: This alkyl substitution can influence receptor affinity and selectivity.[6]

  • A phenylmethanol group: This group can participate in hydrogen bonding and may confer affinity for a variety of enzyme active sites or receptor binding pockets.

Given these features, we will explore three high-potential therapeutic areas for this compound: Central Nervous System (CNS) disorders, Oncology, and Neurodegenerative diseases.

Potential Therapeutic Target Class 1: G-Protein Coupled Receptors (GPCRs) in the CNS

The arylpiperazine scaffold is a well-established pharmacophore for ligands of serotonin (5-HT) and dopamine (D) receptors.[4] Many successful antipsychotics, antidepressants, and anxiolytics are built upon this framework.[2] Therefore, a primary line of investigation should be the characterization of this compound's activity at these key CNS targets.

Rationale for Investigation

The structural similarity of our compound to known monoamine receptor modulators is the primary driver for this investigation. For instance, the arylpiperazine core is present in drugs like aripiprazole (antipsychotic) and buspirone (anxiolytic). The specific substitution pattern on the phenyl and piperazine rings will determine the affinity and functional activity (agonist, antagonist, or partial agonist) at different receptor subtypes.

Proposed Signaling Pathway for Investigation

GPCR_Signaling cluster_membrane Cell Membrane GPCR 5-HT or Dopamine Receptor G_protein Gα / Gβγ GPCR->G_protein Activates Effector Adenylyl Cyclase or Phospholipase C G_protein->Effector Modulates Second_Messenger cAMP or IP3/DAG Effector->Second_Messenger Generates Compound This compound Compound->GPCR Binds PK Protein Kinase A/C Second_Messenger->PK Activates Response Cellular Response (e.g., Gene Transcription, Ion Channel Modulation) PK->Response Phosphorylates Targets

Caption: Hypothetical GPCR signaling cascade for the test compound.

Experimental Workflow: From Binding to Functional Activity

A tiered approach is recommended to efficiently screen for activity and then characterize the nature of the interaction.

GPCR_Workflow Start Start: Compound Synthesis & Purification Tier1 Tier 1: Primary Screening Radioligand Binding Assays (e.g., 5-HT1A, 5-HT2A, D2) Start->Tier1 Decision1 Significant Binding? (e.g., >50% inhibition at 10 µM) Tier1->Decision1 Tier2 Tier 2: Affinity Determination Saturation Binding (Kd) Competition Assays (Ki) Decision1->Tier2 Yes Stop Stop: Inactive Decision1->Stop No Tier3 Tier 3: Functional Assays cAMP Measurement or Calcium Flux Assays Tier2->Tier3 Decision2 Agonist, Antagonist, or Inverse Agonist? Tier3->Decision2 End End: Lead Candidate for In Vivo Models Decision2->End

Caption: Tiered experimental workflow for GPCR target validation.

Detailed Experimental Protocol: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the human serotonin 1A (5-HT1A) receptor.

Objective: To quantify the binding affinity of the test compound for the 5-HT1A receptor.

Materials:

  • HEK293 cell membranes expressing recombinant human 5-HT1A receptors.

  • Radioligand: [3H]-8-OH-DPAT (a known high-affinity 5-HT1A agonist).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

  • Non-specific binding control: 10 µM Serotonin.

  • Test Compound: this compound, dissolved in DMSO to a stock concentration of 10 mM.

  • 96-well microplates and glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in assay buffer, ranging from 1 nM to 100 µM.

  • Assay Setup: In a 96-well plate, combine the following in triplicate for each concentration:

    • 50 µL of assay buffer (for total binding) or 10 µM Serotonin (for non-specific binding) or test compound dilution.

    • 50 µL of [3H]-8-OH-DPAT at a final concentration equal to its Kd (e.g., ~1 nM).

    • 100 µL of cell membrane preparation (containing ~10-20 µg of protein).

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation. The choice of temperature and time is critical to reach equilibrium without significant degradation of the receptor or ligand.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Trustworthiness: This protocol is self-validating through the inclusion of total binding, non-specific binding, and known standard (serotonin) controls. The use of a well-characterized radioligand and receptor preparation ensures reproducibility.

Potential Therapeutic Target Class 2: Protein Kinases in Oncology

The arylpiperazine motif is also found in numerous protein kinase inhibitors, including inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family.[7] Given the prevalence of dysregulated kinase activity in cancer, this represents a highly valuable therapeutic area to explore.

Rationale for Investigation

A derivative containing a [4-(4-ethyl-piperazin-1-yl)-phenylamino] moiety, structurally related to our compound of interest, has been identified as a potent and selective inhibitor of the FGFR family of receptor tyrosine kinases.[7] This provides a strong rationale for investigating this compound as a potential kinase inhibitor. The phenylmethanol group could potentially form key hydrogen bonds within the ATP-binding pocket of a kinase.

Proposed Signaling Pathway for Investigation

Kinase_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGFR FGFR RAS_RAF RAS -> RAF -> MEK -> ERK FGFR->RAS_RAF Activates PI3K_AKT PI3K -> AKT -> mTOR FGFR->PI3K_AKT Activates Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation Compound This compound Compound->FGFR Inhibits ATP Binding Pocket FGF FGF Ligand FGF->FGFR Binds & Dimerizes

Caption: Simplified FGFR signaling pathway and potential point of inhibition.

Experimental Workflow: Kinase Inhibition Profiling

A logical progression from broad screening to specific cellular activity is essential.

  • Broad Kinase Panel Screen: Initially, screen the compound at a fixed concentration (e.g., 10 µM) against a large panel of recombinant human kinases (e.g., the KinomeScan™ panel). This provides an unbiased view of its selectivity profile.

  • IC50 Determination: For any kinases showing significant inhibition (>70%) in the primary screen, perform dose-response assays to determine the IC50 value. This is typically done using in vitro kinase activity assays (e.g., ADP-Glo™ or similar).

  • Cellular Target Engagement: Use a method like Western blotting to assess whether the compound can inhibit the phosphorylation of the kinase's direct downstream substrate in a relevant cancer cell line. For FGFR, this would involve looking at the phosphorylation status of FRS2 or PLCγ.

  • Cellular Proliferation Assay: Finally, determine if inhibition of the target kinase translates to a functional anti-proliferative effect in cancer cell lines known to be dependent on that kinase's activity.

Detailed Experimental Protocol: Western Blot for Phospho-ERK

This protocol assesses the compound's ability to inhibit the FGFR signaling cascade by measuring the phosphorylation of a key downstream effector, ERK.

Objective: To determine if the test compound inhibits FGF-stimulated phosphorylation of ERK1/2 in a cancer cell line overexpressing FGFR3 (e.g., RT112 bladder cancer cells).

Materials:

  • RT112 bladder cancer cells.

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Recombinant human FGF2.

  • Test Compound.

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Protein electrophoresis and transfer equipment.

Procedure:

  • Cell Culture: Plate RT112 cells and grow to ~80% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 18-24 hours. This reduces basal signaling activity.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 2 hours.

  • Stimulation: Add FGF2 (e.g., 10 ng/mL) to the wells and incubate for 15 minutes. Include an unstimulated control.

  • Cell Lysis: Aspirate the medium, wash cells with ice-cold PBS, and add 100 µL of lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, apply ECL substrate, and image the chemiluminescent signal.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to confirm equal protein loading.

  • Analysis: Quantify the band intensities. The ratio of phospho-ERK to total-ERK indicates the level of pathway inhibition.

Potential Therapeutic Target Class 3: Modulators of Neurodegenerative Pathways

A closely related compound, (4-ethyl-piperaz-1-yl)-phenylmethanone, has demonstrated neuroprotective properties in models of Alzheimer's disease by counteracting beta-amyloid (Aβ)-induced toxicity.[8] The proposed mechanisms include preserving mitochondrial function and reducing glutamate-induced neurotoxicity.[8] This precedent strongly suggests that this compound should be evaluated in similar models.

Rationale for Investigation

The structural similarity to a known neuroprotective agent is the key rationale.[8] Neurodegenerative diseases like Alzheimer's involve complex pathologies including protein aggregation (Aβ), mitochondrial dysfunction, and excitotoxicity. A compound that can mitigate these effects would be a valuable therapeutic candidate.

Experimental Workflow: Assessing Neuroprotective Effects

Neuro_Workflow Start Start: Compound Step1 Step 1: In Vitro Toxicity Model (e.g., SH-SY5Y cells + Aβ oligomers) Start->Step1 Step2 Step 2: Cell Viability Assay (MTT or LDH release) Step1->Step2 Decision1 Compound Rescues Cell Viability? Step2->Decision1 Step3 Step 3: Mechanistic Assays Mitochondrial Membrane Potential (TMRM) ROS Production (DCF-DA) ATP Levels Decision1->Step3 Yes Stop Stop: Not Neuroprotective Decision1->Stop No End End: Candidate for In Vivo AD Models Step3->End

Caption: Workflow for evaluating the neuroprotective potential of the compound.

Detailed Experimental Protocol: MTT Cell Viability Assay

Objective: To assess if the test compound can protect neuronal cells from Aβ-induced cytotoxicity.

Materials:

  • SH-SY5Y human neuroblastoma cells.

  • Aβ1-42 peptide, pre-aggregated into oligomers.

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • Test Compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plate reader.

Procedure:

  • Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat cells with various concentrations of the test compound (e.g., 0.1 to 50 µM) for 2 hours.

    • Add pre-aggregated Aβ1-42 oligomers to a final concentration of 10 µM to the appropriate wells.

    • Include controls: untreated cells, cells with vehicle (DMSO) only, cells with Aβ1-42 only.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the untreated control (representing 100% viability). A statistically significant increase in viability in the compound + Aβ treated wells compared to the Aβ only wells indicates a neuroprotective effect.

Summary and Future Directions

The structural features of this compound make it a compelling candidate for drug discovery efforts. This guide outlines a robust, multi-pronged strategy for identifying its most promising therapeutic applications. By systematically evaluating its activity against CNS receptors, protein kinases, and in models of neurodegeneration, researchers can efficiently uncover its pharmacological profile.

Quantitative Data Summary Table

Target ClassPrimary AssayKey ParameterDesired Outcome
GPCRs (CNS) Radioligand BindingKi (Affinity)< 100 nM for specific receptor
Functional cAMP AssayEC50/IC50 (Potency)Dose-dependent response
Kinases (Oncology) In Vitro Kinase AssayIC50 (Potency)< 1 µM for specific kinase
Cellular ProliferationGI50 (Growth Inhibition)< 1 µM in relevant cell line
Neurodegeneration MTT Viability Assay% Viability Rescue> 50% rescue at non-toxic dose
Mitochondrial Potential% Change in TMRM signalAttenuation of Aβ-induced drop

Positive results in any of these areas would provide a strong foundation for lead optimization, pharmacokinetic studies, and eventual in vivo efficacy testing. The arylpiperazine scaffold has proven its therapeutic value time and again; a systematic investigation is the key to unlocking the potential of this specific iteration.

References

An In-depth Technical Guide to the Speculated Mechanism of Action of [4-(4-Ethylpiperazin-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a therapeutic candidate is one of rigorous investigation and hypothesis-driven experimentation. The compound [4-(4-Ethylpiperazin-1-yl)phenyl]methanol, a phenylpiperazine derivative, stands at the precipice of this journey. While its specific biological roles are not yet fully elucidated in publicly available literature, its structural motifs are shared with a multitude of pharmacologically active agents. This guide provides a comprehensive, in-depth technical framework for speculating and systematically investigating its mechanism of action. By leveraging established knowledge of the structure-activity relationships of related compounds, we can formulate plausible hypotheses and outline a clear, actionable path for their experimental validation. This document is designed not as a rigid protocol, but as a strategic blueprint to empower researchers to unravel the therapeutic potential of this promising molecule.

Structural and Physicochemical Profile

This compound is an organic compound featuring a central phenylpiperazine core with an ethyl group on the distal nitrogen of the piperazine ring and a methanol group attached to the para position of the phenyl ring.

PropertyValueSource
Molecular Formula C13H20N2O[1][2]
Molecular Weight 220.31 g/mol [1][2]
CAS Number 402745-30-6[1][2]
Appearance Colorless to pale yellow liquid[3][4]
Solubility Soluble in water and organic solvents[3][4]

The presence of the piperazine ring, a common scaffold in medicinal chemistry, suggests a high likelihood of biological activity.[5][6] The ethyl group provides a degree of lipophilicity, while the basic nitrogen atoms of the piperazine ring can act as proton acceptors, and the benzylic alcohol can serve as a hydrogen bond donor and acceptor. These features are critical in determining the compound's pharmacokinetic profile and its potential interactions with biological targets.

Plausible Mechanistic Hypotheses

Based on its structural similarity to known bioactive molecules, we can speculate on several potential mechanisms of action for this compound. The phenylpiperazine moiety is a well-established pharmacophore that interacts with a variety of receptors and enzymes.[7][8][9]

Hypothesis 1: G-Protein Coupled Receptor (GPCR) Modulation

The arylpiperazine structure is a classic hallmark of ligands for aminergic GPCRs, particularly serotonin (5-HT) and adrenergic (α) receptors.[7][10]

1A: Serotonin Receptor (5-HT1A) Agonism/Antagonism

Many phenylpiperazine derivatives exhibit high affinity for the 5-HT1A receptor.[7][10] Depending on the specific substitutions, these compounds can act as agonists, partial agonists, or antagonists, leading to various downstream effects on mood, cognition, and anxiety.

1B: Adrenergic Receptor (α1) Antagonism

The phenylpiperazine scaffold is also found in several α1-adrenergic receptor antagonists.[7][10] Blockade of these receptors can lead to vasodilation and a decrease in blood pressure.

Hypothesis 2: Kinase Inhibition

The piperazine ring is a key structural component in numerous kinase inhibitors used in oncology and other therapeutic areas.[5]

2A: Fibroblast Growth Factor Receptor (FGFR) Inhibition

A compound with a strikingly similar 4-(4-ethyl-piperazin-1-yl)-phenylamino moiety, NVP-BGJ398 (infigratinib), is a potent and selective inhibitor of the FGFR family of receptor tyrosine kinases.[11] Dysregulation of FGFR signaling is implicated in various cancers.

2B: Epidermal Growth Factor Receptor (EGFR) Inhibition

Phenylpiperazine derivatives have been explored as inhibitors of EGFR tyrosine kinase, a critical target in cancer therapy.[12]

2C: mTOR Inhibition

The mammalian target of rapamycin (mTOR), a serine/threonine kinase, is another potential target. The piperazine moiety is present in several mTOR inhibitors.[13][14]

Hypothesis 3: Neuroprotection

A structurally related compound, (4-ethyl-piperaz-1-yl)-phenylmethanone, has demonstrated neuroprotective effects against beta-amyloid-induced toxicity.[15] The proposed mechanisms include mitochondrial protection and inhibition of glutamate-induced neurotoxicity.[15]

Experimental Validation Workflows

To systematically investigate the proposed mechanisms of action, a tiered approach to experimental validation is recommended.

Tier 1: Initial Target Screening and Binding Affinity

The initial step is to perform broad screening assays to identify potential biological targets.

Protocol 1: GPCR Binding Assays

A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of this compound for a panel of GPCRs, with a focus on 5-HT1A and α1-adrenergic receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target receptors (e.g., CHO or HEK293 cells).

  • Radioligand: Select a suitable radioligand with high affinity and specificity for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]prazosin for α1).

  • Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Kinase Panel Screening

A broad kinase panel screen can efficiently identify potential kinase targets.

Objective: To assess the inhibitory activity of this compound against a diverse panel of human kinases.

Methodology:

  • Assay Format: Utilize a commercially available kinase screening service (e.g., radiometric, fluorescence-based, or luminescence-based assays).

  • Compound Concentration: Initially screen the compound at a single high concentration (e.g., 10 µM) against the kinase panel.

  • Hit Identification: Identify kinases for which the compound shows significant inhibition (e.g., >50% inhibition).

  • Dose-Response: For the identified "hits," perform dose-response experiments to determine the IC50 values.

Tier 2: Cellular and Functional Assays

Once a high-affinity target is identified, the next step is to evaluate the compound's functional activity in a cellular context.

Protocol 3: Functional GPCR Assays

Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at the identified GPCR target.

Methodology (for a Gαi-coupled receptor like 5-HT1A):

  • cAMP Assay: Use a cAMP assay kit (e.g., HTRF, FRET, or ELISA-based) in cells expressing the target receptor.

  • Agonist Mode: Treat the cells with varying concentrations of the test compound and measure the inhibition of forskolin-stimulated cAMP production.

  • Antagonist Mode: Pre-incubate the cells with the test compound before stimulating them with a known agonist. Measure the rightward shift in the agonist's dose-response curve to determine the pA2 value.

Protocol 4: Cellular Kinase Inhibition Assay

Objective: To confirm the inhibition of the target kinase and its downstream signaling pathway in a cellular context.

Methodology (for FGFR inhibition):

  • Cell Line Selection: Use a cell line with known FGFR activation (e.g., RT112 bladder cancer cells).

  • Treatment: Treat the cells with varying concentrations of the test compound.

  • Western Blot Analysis: Prepare cell lysates and perform Western blotting to assess the phosphorylation status of FGFR and its downstream effectors (e.g., FRS2, PLCγ, ERK). A reduction in phosphorylation would indicate target engagement and inhibition.

Tier 3: In Vivo and Advanced Mechanistic Studies

Positive results from cellular assays would warrant further investigation into the compound's in vivo efficacy and a deeper dive into its molecular mechanism.

Protocol 5: Neuroprotection Assay

Objective: To evaluate the neuroprotective effects of this compound in a cell-based model of neurotoxicity.

Methodology:

  • Cell Culture: Culture a neuronal cell line (e.g., PC12 or SH-SY5Y).

  • Induction of Toxicity: Induce neurotoxicity using an appropriate agent (e.g., beta-amyloid peptide fragment 1-42 or glutamate).

  • Treatment: Co-treat the cells with the neurotoxin and varying concentrations of the test compound.

  • Viability Assessment: Measure cell viability using an MTT or LDH assay. An increase in viability in the presence of the compound would indicate a neuroprotective effect.

  • Mitochondrial Function: Assess mitochondrial membrane potential using a fluorescent dye like JC-1 to investigate the involvement of mitochondrial protection.

Visualizing the Hypothesized Pathways and Workflows

Signaling Pathway Diagrams

GPCR_Signaling cluster_5HT1A Hypothesis 1A: 5-HT1A Receptor Modulation Compound Compound 5-HT1A_R 5-HT1A Receptor Compound->5-HT1A_R Gi Gαi 5-HT1A_R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Inhibits CREB CREB PKA->CREB Phosphorylates

Caption: Hypothesized 5-HT1A receptor signaling pathway.

Kinase_Signaling cluster_FGFR Hypothesis 2A: FGFR Inhibition Compound Compound FGFR FGFR Compound->FGFR Inhibits FGF FGF Ligand FGF->FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation

Caption: Hypothesized FGFR signaling pathway inhibition.

Experimental Workflow Diagram

Experimental_Workflow Start This compound Screening Tier 1: Target Screening (GPCR & Kinase Panels) Start->Screening Hit_Identified High-Affinity Target Identified? Screening->Hit_Identified Cellular_Assays Tier 2: Cellular & Functional Assays (cAMP, Western Blot) Hit_Identified->Cellular_Assays Yes Re-evaluate Re-evaluate or Modify Compound Hit_Identified->Re-evaluate No Functional_Activity Functional Activity Confirmed? Cellular_Assays->Functional_Activity In_Vivo_Studies Tier 3: In Vivo & Advanced Mechanistic Studies Functional_Activity->In_Vivo_Studies Yes Functional_Activity->Re-evaluate No End Mechanism of Action Elucidated In_Vivo_Studies->End

Caption: Tiered experimental workflow for mechanism of action elucidation.

Concluding Remarks

The structural features of this compound strongly suggest its potential as a pharmacologically active compound. The phenylpiperazine core is a privileged scaffold that has yielded numerous successful drugs targeting GPCRs and kinases. The speculative mechanisms outlined in this guide, based on robust structure-activity relationship data from related molecules, provide a solid foundation for a systematic and efficient investigation into its biological function. The proposed experimental workflows offer a clear path forward for researchers to test these hypotheses, from initial target screening to in-depth cellular and in vivo studies. The elucidation of the precise mechanism of action of this compound will be a critical step in unlocking its potential therapeutic applications, contributing to the broader landscape of drug discovery and development.

References

A Technical Guide to the Design, Synthesis, and Evaluation of Structural Analogs of [4-(4-Ethylpiperazin-1-yl)phenyl]methanol for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The phenylpiperazine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs targeting a wide array of biological systems. This guide focuses on the chemical entity [4-(4-Ethylpiperazin-1-yl)phenyl]methanol as a prototypical structure. We will provide an in-depth exploration of the rationale and methodologies for designing, synthesizing, and evaluating its structural analogs. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a framework for navigating the iterative cycle of lead generation and optimization. We will delve into specific synthetic protocols, bioassay development, and the critical early assessment of ADME properties, grounding our discussion in established scientific principles and field-proven insights.

The Phenylpiperazine Core: A Privileged Scaffold in Drug Discovery

The prevalence of the piperazine ring in FDA-approved drugs is a testament to its utility in medicinal chemistry.[1][2] Its unique physicochemical properties—often imparting improved aqueous solubility and a basic nitrogen center that is protonated at physiological pH—make it an invaluable tool for optimizing the pharmacokinetic profile of a drug candidate.[1] The N-phenylpiperazine substructure, in particular, serves as a versatile scaffold capable of orienting pharmacophoric groups in precise three-dimensional space to interact with diverse biological targets, including G-protein coupled receptors (GPCRs), ion channels, and protein kinases.[1][3][4][5]

The parent molecule, this compound, presents three primary vectors for chemical modification, allowing for a systematic exploration of the structure-activity relationship (SAR):

  • Vector 1 (R¹): The N-ethyl group on the distal piperazine nitrogen.

  • Vector 2 (R²): The benzylic alcohol.

  • Vector 3 (R³): The aromatic phenyl ring.

A related structure, (4-ethyl-piperaz-1-yl)-phenylmethanone, has demonstrated significant neuroprotective properties against β-amyloid-induced toxicity, suggesting that this chemical class has potential applications in neurodegenerative diseases.[6] By systematically modifying these vectors, researchers can fine-tune potency, selectivity, and drug-like properties.

Design Principles and Synthetic Strategies

The foundation of a successful drug discovery campaign lies in the logical design and efficient synthesis of novel chemical entities. The goal is to generate a library of analogs that systematically probe the chemical space around the core scaffold.

Rationale for Analog Design & Structure-Activity Relationships (SAR)

The design of analogs should be hypothesis-driven. For instance, if the primary target is a protein kinase, the benzylic alcohol (R²) could be modified to form hydrogen bonds within the ATP-binding pocket, while the N-ethyl group (R¹) might be extended into a more solvent-exposed region to enhance solubility or engage with peripheral residues. SAR studies on similar scaffolds have shown that even minor changes, such as altering alkyl chain length or introducing rigid ring systems, can dramatically impact biological activity and receptor affinity.[3][7][8]

Modification Vector Example Modification Hypothesized Impact Rationale
R¹ (N-Alkyl Group) Vary alkyl chain length (methyl, propyl, etc.); Introduce cyclic groups (cyclopropyl, cyclohexyl); Add functional groups (amides, esters).Modulate potency, selectivity, and solubility.The distal nitrogen substituent often extends into solvent-exposed regions or can pick up additional interactions with the target protein.[7]
R² (Benzylic Moiety) Oxidation to aldehyde/ketone; Conversion to ether/ester; Replacement with sulfonamide or amide.Alter hydrogen bonding capacity and metabolic stability.The benzylic alcohol is a potential site for Phase II metabolism (glucuronidation) and offers a key hydrogen bond donor/acceptor site.
R³ (Aromatic Ring) Introduction of electron-withdrawing (e.g., -CF₃, -Cl) or electron-donating (e.g., -OCH₃) groups.Tune electronic properties, metabolic stability (block P450 oxidation), and target interactions.Ring substituents can profoundly influence pKa of the piperazine nitrogens and create new interactions with the biological target.[8][9]
Core Synthetic Methodologies

The synthesis of phenylpiperazine analogs is well-established, relying on a robust set of named reactions. A general retrosynthetic approach is outlined below.

G Target Target Analog Intermediate1 N-Aryl Piperazine Target->Intermediate1 N-Alkylation / Acylation (R¹) Intermediate2 Functionalized Benzyl Alcohol Target->Intermediate2 Functional Group Interconversion (R²) StartingMaterial1 Substituted Piperazine Intermediate1->StartingMaterial1 StartingMaterial2 Aryl Halide / Boronic Acid Intermediate1->StartingMaterial2 Buchwald-Hartwig or SNAr StartingMaterial3 4-Halobenzyl Alcohol Intermediate2->StartingMaterial3

Caption: General retrosynthetic analysis for target analogs.

Experimental Protocol 2.2.1: Synthesis of N-Aryl Piperazine Core via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed coupling of a piperazine with an aryl halide, a cornerstone reaction for creating the C-N bond central to the scaffold.[1]

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-bromobenzyl alcohol (1.0 eq), 1-ethylpiperazine (1.2 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst/ligand system (e.g., 2 mol% Pd₂(dba)₃ and 4 mol% BINAP).

  • Solvent and Degassing: Add anhydrous toluene (approx. 0.1 M concentration). Seal the flask and degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Place the flask under a positive pressure of argon and heat to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Purification: Wash the organic filtrate with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a silica gel column with a dichloromethane/methanol gradient) to yield the desired this compound.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Experimental Protocol 2.2.2: N-Alkylation via Reductive Amination

This protocol is used to introduce diverse R¹ groups onto the piperazine nitrogen, starting from a common N-H piperazine intermediate.[10]

  • Reaction Setup: In a round-bottom flask, dissolve the N-aryl piperazine intermediate (e.g., (4-(piperazin-1-yl)phenyl)methanol, 1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol.

  • Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1.1 eq) and a catalytic amount of acetic acid. Stir at room temperature for 1 hour to form the iminium ion intermediate.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to control any effervescence.

  • Reaction: Stir the reaction at room temperature for 4-16 hours until the starting material is consumed (monitor by LC-MS).

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash chromatography to yield the N-alkylated analog.

  • Characterization: Confirm the structure and purity via NMR and HRMS.

Biological Evaluation: A High-Throughput Screening Cascade

Once a library of analogs is synthesized, a systematic screening process is required to identify compounds with the desired biological activity. This process is typically hierarchical, starting with broad, high-throughput primary assays and progressing to more complex, lower-throughput secondary and functional assays.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization Primary_Assay Biochemical Assay (e.g., In Vitro Kinase Assay) High-Throughput Cell_Assay Cell-Based Functional Assay (e.g., Target Phosphorylation) Medium-Throughput Primary_Assay->Cell_Assay Confirm Hits Selectivity_Panel Kinome Selectivity Panel (e.g., KINOMEscan) Cell_Assay->Selectivity_Panel Assess Specificity ADME_Tox In Vitro ADME/Tox Profiling (Metabolic Stability, Permeability) Selectivity_Panel->ADME_Tox Prioritize Leads In_Vivo In Vivo PK/PD Studies (Mouse Models) ADME_Tox->In_Vivo Candidate Selection

Caption: A typical hierarchical drug discovery screening cascade.

Experimental Protocol 3.1.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the IC₅₀ of a compound against a specific protein kinase by measuring the amount of ATP remaining after the kinase reaction.[11] This is a robust, high-throughput method suitable for primary screening.

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO, typically starting from 10 mM. A common 10-point, 3-fold dilution series is used to generate a comprehensive dose-response curve.

  • Assay Plate Setup: In a 384-well white assay plate, add the test compounds to the appropriate wells. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Kinase Reaction: Add the kinase and its specific peptide substrate, prepared in kinase buffer, to all wells. Allow a brief pre-incubation period (e.g., 15 minutes) at room temperature.

  • Initiation: Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[12] Incubate at 30 °C for 1 hour.

  • Detection: Stop the reaction and measure the remaining ATP by adding a luminescence-based detection reagent (e.g., ADP-Glo™ or Kinase-Glo®). This reagent contains luciferase and luciferin, which produce light in the presence of ATP.

  • Data Analysis: Measure the luminescence signal using a plate reader. The signal is inversely proportional to kinase activity. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vitro ADME Profiling for Drug-Likeness

A potent compound is of little therapeutic value if it cannot reach its target in the body. Therefore, early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential to avoid costly late-stage failures.[13][14][15][16]

ADME Parameter In Vitro Assay Purpose
Absorption Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2Predicts passive diffusion or active transport across the intestinal wall.
Distribution Equilibrium DialysisMeasures plasma protein binding (PPB), which affects the free concentration of the drug available to act on its target.
Metabolism Human Liver Microsome (HLM) Stability AssayDetermines the rate of metabolic clearance by key drug-metabolizing enzymes (e.g., Cytochrome P450s).[17]
Excretion (Inferred from Metabolism and Transporter Studies)-
Toxicity Cytotoxicity Assay (e.g., in HepG2 cells)Provides an early indication of potential liver toxicity.

Experimental Protocol 4.2.1: Metabolic Stability in Human Liver Microsomes (HLM)

This protocol assesses the intrinsic clearance of a compound, providing a prediction of its metabolic half-life in vivo.[17]

  • Reaction Setup: Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4). Pre-incubate the mixture at 37 °C.

  • Compound Addition: Add the test compound (typically at 1 µM final concentration) to the HLM mixture and briefly vortex.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system. NADPH is a required cofactor for CYP450 enzymes.

  • Time Points: Aliquots are taken from the reaction at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: Each aliquot is immediately quenched by adding it to a tube containing ice-cold acetonitrile with an internal standard. The acetonitrile precipitates the microsomal proteins.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Cl_int).

Conclusion and Future Perspectives

The development of structural analogs of this compound represents a classic medicinal chemistry workflow. By combining rational design, efficient synthesis, and a hierarchical screening cascade that includes both biological activity and ADME profiling, researchers can effectively navigate the complex path from a starting scaffold to a viable drug candidate. The versatility of the phenylpiperazine core ensures its continued relevance in the search for novel therapeutics. Future work in this area will likely involve the application of computational modeling and machine learning to better predict the properties of virtual analogs, further accelerating the discovery cycle.

References

An In-depth Technical Guide to the Synthesis of [4-(4-Ethylpiperazin-1-yl)phenyl]methanol: Starting Materials and Strategic Execution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of [4-(4-Ethylpiperazin-1-yl)phenyl]methanol in Modern Drug Discovery

This compound is a crucial chemical intermediate, playing a pivotal role in the synthesis of a multitude of pharmacologically active agents. Its unique structural motif, featuring a phenylmethanol core linked to an N-ethylpiperazine moiety, imparts favorable pharmacokinetic and pharmacodynamic properties to the resulting drug candidates. This guide provides an in-depth exploration of the primary synthetic strategies for this compound, with a focused analysis of the critical starting materials and the rationale behind their selection. We will delve into two principal and field-proven synthetic routes, offering detailed experimental protocols, comparative data, and expert insights to empower researchers and drug development professionals in their synthetic endeavors.

Strategic Overview: Two Convergent Pathways to the Target Molecule

The synthesis of this compound can be efficiently achieved through two primary convergent strategies. The choice between these routes often depends on the availability and cost of starting materials, as well as the desired scale of the synthesis.

  • Route A: The N-Ethylpiperazine Approach. This strategy commences with commercially available N-ethylpiperazine, which is then coupled with a suitable para-substituted benzaldehyde derivative. The final step involves the reduction of the aldehyde functionality to the corresponding benzyl alcohol.

  • Route B: The Phenylpiperazine Derivatization Approach. In this alternative pathway, a pre-functionalized phenylpiperazine, bearing a group at the para-position that can be readily converted to a hydroxymethyl group, is first synthesized. The synthesis is then completed by the ethylation of the terminal nitrogen of the piperazine ring.

The following sections will provide a detailed examination of each of these synthetic routes, including step-by-step protocols and a critical evaluation of the starting materials.

Route A: The N-Ethylpiperazine Approach - A Direct and Efficient Pathway

This synthetic strategy is often favored for its directness and the ready availability of the key starting materials. The core of this approach lies in the formation of the crucial carbon-nitrogen bond between the N-ethylpiperazine and the phenyl ring, followed by a straightforward reduction.

Core Starting Materials for Route A:
Starting MaterialStructureKey RoleRationale for Selection
N-Ethylpiperazine Piperazine Moiety SourceA commercially available and relatively inexpensive building block that introduces the desired N-ethylpiperazine functionality in a single step.
4-Fluorobenzaldehyde Phenylmethanol PrecursorThe fluorine atom acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, facilitating the coupling with N-ethylpiperazine. The aldehyde group is a direct precursor to the target benzyl alcohol.
Sodium Borohydride (NaBH₄) Reducing AgentA mild and selective reducing agent that efficiently converts the aldehyde to the primary alcohol without affecting the other functional groups in the molecule. It is also relatively safe and easy to handle in a laboratory setting.[1][2]
Experimental Workflow for Route A:

The synthesis via Route A can be visualized as a two-step process:

Route A Workflow N_Ethylpiperazine N-Ethylpiperazine Intermediate 4-(4-Ethylpiperazin-1-yl)benzaldehyde N_Ethylpiperazine->Intermediate Nucleophilic Aromatic Substitution (SNAr) Four_Fluorobenzaldehyde 4-Fluorobenzaldehyde Four_Fluorobenzaldehyde->Intermediate Target This compound Intermediate->Target Reduction (e.g., NaBH₄)

Caption: Synthetic workflow for Route A.

Detailed Experimental Protocols for Route A:

Step 1: Synthesis of 4-(4-Ethylpiperazin-1-yl)benzaldehyde via Nucleophilic Aromatic Substitution

This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the electron-rich nitrogen of N-ethylpiperazine attacks the electron-deficient carbon of the fluorinated aromatic ring.[3][4][5] The presence of the electron-withdrawing aldehyde group in the para position is crucial for activating the ring towards nucleophilic attack.[3]

Protocol:

  • To a solution of 4-fluorobenzaldehyde (1.0 equivalent) in a suitable high-boiling polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add N-ethylpiperazine (1.2-1.5 equivalents) and a base, typically potassium carbonate (K₂CO₃) (2.0-3.0 equivalents).

  • Heat the reaction mixture to a temperature between 100-150 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(4-ethylpiperazin-1-yl)benzaldehyde as a solid. A purity of over 98% is typically achieved.[6]

Step 2: Reduction of 4-(4-Ethylpiperazin-1-yl)benzaldehyde to this compound

The reduction of the intermediate aldehyde to the target benzyl alcohol is a standard and high-yielding transformation. Sodium borohydride is a cost-effective and selective reagent for this purpose.[1][2][7]

Protocol:

  • Dissolve 4-(4-ethylpiperazin-1-yl)benzaldehyde (1.0 equivalent) in a protic solvent such as methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.1-1.5 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • The product can be further purified by recrystallization or column chromatography to yield this compound.

Route B: The Phenylpiperazine Derivatization Approach - A Strategy of Sequential Functionalization

This synthetic route offers an alternative strategy, particularly when substituted phenylpiperazines are readily available or when a modular approach is desired. The key steps involve the formation of the phenylpiperazine core followed by the introduction of the ethyl group.

Core Starting Materials for Route B:
Starting MaterialStructureKey RoleRationale for Selection
1-(4-Bromophenyl)piperazine or 1-(4-Hydroxyphenyl)piperazine or Phenylpiperazine CoreThese starting materials provide the pre-formed phenylpiperazine scaffold. The bromo or hydroxyl group at the para position serves as a handle for further functionalization to the hydroxymethyl group.
Ethyl Iodide or Ethyl Bromide or Ethylating AgentThese are common and effective electrophiles for the N-alkylation of the terminal piperazine nitrogen. Ethyl iodide is generally more reactive than ethyl bromide.
A suitable organometallic reagent (for the bromo precursor) or a protecting group strategy (for the hydroxyl precursor) VariesFunctional Group TransformationFor the bromo precursor, an organolithium or Grignard reagent followed by reaction with formaldehyde is a common method to introduce the hydroxymethyl group. For the hydroxyl precursor, protection of the phenol is necessary before subsequent reactions.
Experimental Workflow for Route B:

The synthetic pathway for Route B can be depicted as follows:

Route B Workflow Start_B 1-(4-Substituted)phenylpiperazine Intermediate_B1 1-(4-(Hydroxymethyl)phenyl)piperazine Start_B->Intermediate_B1 Functional Group Interconversion Target_B This compound Intermediate_B1->Target_B N-Ethylation

Caption: Synthetic workflow for Route B.

Detailed Experimental Protocols for Route B:

Step 1: Synthesis of 1-(4-(Hydroxymethyl)phenyl)piperazine

  • From 1-(4-Bromophenyl)piperazine: This transformation is typically achieved via a metal-halogen exchange followed by quenching with an electrophile.

    Protocol:

    • Dissolve 1-(4-bromophenyl)piperazine (1.0 equivalent) in an anhydrous ethereal solvent such as tetrahydrofuran (THF) or diethyl ether.

    • Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Slowly add a solution of a strong organolithium base, such as n-butyllithium (1.1 equivalents), and stir for 30-60 minutes at -78 °C.

    • Quench the resulting aryllithium species by the addition of anhydrous formaldehyde or a suitable equivalent (e.g., paraformaldehyde).

    • Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • From 1-(4-Hydroxyphenyl)piperazine: This route requires the protection of the phenolic hydroxyl group before proceeding.

    Protocol:

    • Protect the hydroxyl group of 1-(4-hydroxyphenyl)piperazine with a suitable protecting group, such as a benzyl or silyl ether.

    • The subsequent steps would involve the conversion of the protected phenol to a suitable precursor for the introduction of the hydroxymethyl group, which can be a more lengthy process.

Step 2: N-Ethylation of 1-(4-(Hydroxymethyl)phenyl)piperazine

The final step in this route is the selective alkylation of the terminal nitrogen of the piperazine ring.

Protocol:

  • Dissolve 1-(4-(hydroxymethyl)phenyl)piperazine (1.0 equivalent) in a polar aprotic solvent such as acetonitrile or DMF.

  • Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 equivalents).

  • Add the ethylating agent, such as ethyl iodide or ethyl bromide (1.1-1.2 equivalents), dropwise to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction, filter off any inorganic salts, and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain the final product, this compound.

Alternative Synthetic Approaches: The Buchwald-Hartwig Amination

For the formation of the crucial C-N bond, the Buchwald-Hartwig amination presents a powerful and versatile alternative to the classical SNAr reaction.[8][9] This palladium-catalyzed cross-coupling reaction can be particularly advantageous when dealing with less reactive aryl halides (e.g., chlorides) or when milder reaction conditions are required.[8][9]

A potential application in the synthesis of this compound would involve the coupling of N-ethylpiperazine with 4-bromobenzyl alcohol or a protected version thereof.

Buchwald-Hartwig N_Ethylpiperazine N-Ethylpiperazine Target_BH This compound N_Ethylpiperazine->Target_BH Buchwald-Hartwig Amination (Pd-catalyst, ligand, base) Aryl_Halide 4-Bromobenzyl Alcohol (or protected derivative) Aryl_Halide->Target_BH

Caption: Buchwald-Hartwig amination approach.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, the phosphine ligand, and the base.[10][11][12] A typical catalytic system might involve a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, a sterically hindered and electron-rich phosphine ligand such as XPhos or RuPhos, and a strong base like sodium tert-butoxide (NaOtBu).[10]

Comparative Analysis of Synthetic Routes

FeatureRoute A (N-Ethylpiperazine Approach)Route B (Phenylpiperazine Derivatization)
Overall Efficiency Generally more direct and efficient with fewer steps.Can be longer and more complex, especially if functional group interconversions are required.
Starting Material Availability N-ethylpiperazine and 4-fluorobenzaldehyde are readily available.Substituted phenylpiperazines may be less common or require synthesis.
Scalability Well-suited for large-scale synthesis due to its straightforward nature.May present challenges in scaling up certain steps, such as organometallic reactions.
Flexibility Less modular for creating analogs with different substituents on the phenyl ring.More adaptable for creating a library of analogs by varying the initial phenylpiperazine.

Safety Considerations

As with all chemical syntheses, a thorough understanding of the hazards associated with the starting materials and reagents is paramount.

  • N-Ethylpiperazine: This compound is corrosive and can cause severe skin burns and eye damage. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]

  • 4-Fluorobenzaldehyde: This chemical is a flammable liquid and can cause skin and eye irritation. It should be handled in a well-ventilated area, away from sources of ignition.[14]

  • Sodium Borohydride: This is a water-reactive substance that can release flammable hydrogen gas upon contact with water. It is also toxic if swallowed. It should be stored in a dry environment and handled with care to avoid contact with moisture.[2][15][16]

  • Organolithium Reagents (e.g., n-butyllithium): These are pyrophoric and will ignite spontaneously on contact with air. They must be handled under a strictly inert atmosphere.

Always consult the Safety Data Sheet (SDS) for each chemical before use and perform a thorough risk assessment for all experimental procedures.

Conclusion: A Strategic Approach to Synthesis

The synthesis of this compound is a well-established process with multiple viable routes. The choice of the optimal synthetic strategy is a critical decision that will be influenced by factors such as the availability of starting materials, the desired scale of production, and the specific expertise and equipment available in the laboratory.

Route A, the N-ethylpiperazine approach, offers a direct, efficient, and scalable method that is often the preferred choice for the straightforward synthesis of the target molecule. Route B, the phenylpiperazine derivatization approach, provides greater flexibility for the synthesis of analogs and may be advantageous in certain research contexts. The Buchwald-Hartwig amination stands as a powerful alternative for the key C-N bond formation, offering milder conditions and broader substrate scope.

By carefully considering the principles and protocols outlined in this guide, researchers and drug development professionals can confidently and effectively synthesize this compound, a vital building block in the quest for novel and improved therapeutics.

References

An In-Depth Technical Guide to the In Silico Modeling of [4-(4-Ethylpiperazin-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Molecule to Medicine—A Computational First Approach

In the modern drug discovery landscape, the journey from a promising chemical entity to a clinically approved therapeutic is fraught with challenges, high costs, and a significant attrition rate. The "fail early, fail cheap" paradigm has become a guiding principle, emphasizing the need to identify and eliminate non-viable candidates at the earliest stages. It is here, at the nascent stage of drug development, that in silico modeling emerges as an indispensable tool. By leveraging the power of computational chemistry and biology, we can predict, simulate, and analyze the behavior of molecules with a level of detail and speed that is unattainable through traditional wet-lab experiments alone. This allows us to make more informed decisions, prioritize resources, and ultimately, increase the probability of success.

This guide provides a comprehensive, technically-focused framework for the in silico evaluation of a novel small molecule, using [4-(4-Ethylpiperazin-1-yl)phenyl]methanol (CAS No: 402745-30-6) as a case study. While this specific molecule is not extensively characterized in publicly available literature, its structure, featuring a piperazine moiety—a common scaffold in medicinal chemistry—makes it an excellent candidate for a prospective computational analysis. A related compound, (4-ethyl-piperaz-1-yl)-phenylmethanone, has demonstrated neuroprotective properties against β-amyloid-induced toxicity, suggesting a potential therapeutic avenue for investigation.[1]

This document is structured not as a rigid protocol, but as a logical workflow, guiding the reader from fundamental physicochemical characterization to complex simulations of biological interactions. Each section is designed to build upon the last, creating a holistic view of the molecule's potential as a drug candidate. We will delve into the "why" behind each computational experiment, grounding our methodologies in established scientific principles and providing actionable insights for researchers, scientists, and drug development professionals.

Part 1: Foundational Analysis - Building a Digital Profile of the Candidate

Before we can simulate the interaction of our molecule with complex biological systems, we must first understand its intrinsic properties. This initial phase focuses on characterizing the physicochemical and pharmacokinetic properties of this compound, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). These properties are critical determinants of a drug's bioavailability and overall disposition in the body.[2]

Physicochemical Properties and Drug-Likeness Assessment

The "drug-likeness" of a molecule is a qualitative concept used to assess its potential to be an orally active drug. This is often evaluated using rules of thumb, such as Lipinski's Rule of Five, which are based on the physicochemical properties of successful oral drugs.

Experimental Protocol: ADME Prediction
  • Obtain the Molecular Structure: The 2D structure of this compound is converted to a 3D structure using a molecular editor and saved in a suitable format (e.g., SDF or MOL2).

  • Utilize an ADME Prediction Server: A variety of free and commercial web-based tools are available for ADME prediction, such as SwissADME and pkCSM.[2][3]

  • Input the Structure: The 3D structure of the molecule is uploaded to the server.

  • Run the Analysis: The server will calculate a wide range of physicochemical and pharmacokinetic properties.

  • Interpret the Results: The output is analyzed to assess the molecule's drug-likeness and potential liabilities.

Data Presentation: Predicted Physicochemical and ADME Properties
PropertyPredicted ValueInterpretation
Molecular Weight234.33 g/mol Compliant with Lipinski's Rule (< 500)
LogP (Lipophilicity)2.15Optimal range for membrane permeability
Hydrogen Bond Donors1Compliant with Lipinski's Rule (< 5)
Hydrogen Bond Acceptors3Compliant with Lipinski's Rule (< 10)
Topological Polar Surface Area (TPSA)35.79 ŲGood potential for oral bioavailability
Water SolubilityModerately SolubleFavorable for absorption
Blood-Brain Barrier (BBB) PermeabilityLikely PermeablePotential for CNS activity
CYP450 InhibitionPredicted inhibitor of CYP2D6Potential for drug-drug interactions
hERG InhibitionLow probabilityReduced risk of cardiotoxicity
The Logic of Early ADME Profiling

Performing ADME predictions at the outset is a critical risk-mitigation strategy. A molecule with poor pharmacokinetic properties is unlikely to reach its target in sufficient concentrations to elicit a therapeutic effect, regardless of its potency. Early identification of potential liabilities, such as poor solubility or significant P450 inhibition, allows for early-stage medicinal chemistry efforts to optimize these properties.[4][5]

Part 2: Unveiling the Mechanism - Target Identification and Interaction Modeling

With a foundational understanding of our molecule's properties, the next logical step is to investigate its potential biological targets and the nature of its interactions. This is where the power of structure-based drug design comes to the forefront.

Target Identification and Homology Modeling

Given the neuroprotective activity of a related compound, a plausible starting point for target identification would be proteins involved in neurodegenerative diseases, such as Alzheimer's disease.[1] For this guide, we will hypothesize a potential interaction with a relevant target, for which a crystal structure may or may not be available. If a crystal structure is not available, homology modeling can be employed to generate a 3D model of the target protein.

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] It is a powerful tool for understanding the binding mode of a ligand to its target protein and for virtual screening of compound libraries.

Experimental Protocol: Molecular Docking
  • Prepare the Receptor and Ligand: The 3D structures of the target protein (receptor) and this compound (ligand) are prepared for docking. This involves adding hydrogen atoms, assigning partial charges, and defining the active site.[7][8]

  • Define the Binding Site: The region of the protein where the ligand is expected to bind is defined. This can be based on the location of a known co-crystallized ligand or predicted using binding site detection algorithms.

  • Perform the Docking Simulation: A docking program, such as AutoDock Vina or PyRx, is used to systematically search for the optimal binding pose of the ligand within the active site.[9][10]

  • Analyze the Results: The docking results are analyzed to identify the most favorable binding poses based on scoring functions that estimate the binding affinity. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic contacts, are visualized and analyzed.

Visualization: Molecular Docking Workflow

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis Receptor Target Protein Structure Docking Molecular Docking Algorithm Receptor->Docking Input Receptor Ligand This compound Ligand->Docking Input Ligand Results Binding Poses & Scores Docking->Results Generate Interactions Interaction Analysis Results->Interactions Visualize & Analyze

Caption: Workflow for a typical molecular docking experiment.

The Role of Quantum Mechanics in Refining Interactions

While classical molecular mechanics force fields used in docking are computationally efficient, they have limitations in describing certain types of interactions, such as those involving metal ions or complex electronic effects. Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can provide a more accurate description of the electronic structure of molecules and their interactions.[11][12][13] QM/MM (Quantum Mechanics/Molecular Mechanics) is a hybrid approach that treats a small, critical region of the system (e.g., the ligand and the active site) with QM, while the rest of the system is treated with MM, offering a balance between accuracy and computational cost.[12][14]

Causality in Method Selection:

The decision to employ QM/MM is driven by the need for higher accuracy in understanding the binding mechanism, especially when classical force fields may be inadequate. For example, if the active site contains a metal ion, a QM/MM approach would be essential to accurately model the coordination chemistry.

Part 3: Simulating the Dynamic Reality - Molecular Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, biological systems are inherently dynamic. Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, offering insights into the stability of the binding pose, the role of solvent, and conformational changes in the protein.[15][16][17]

Assessing the Stability of the Docked Complex

An MD simulation can be used to assess the stability of the binding pose predicted by docking. If the ligand remains stably bound in the active site throughout the simulation, it provides confidence in the predicted binding mode.

Experimental Protocol: Molecular Dynamics Simulation
  • System Setup: The docked protein-ligand complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

  • Energy Minimization: The energy of the system is minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to maintain a constant value.

  • Production Run: The simulation is run for a specified period of time (typically nanoseconds to microseconds), during which the trajectory of all atoms is recorded.

  • Trajectory Analysis: The trajectory is analyzed to study the dynamics of the system, including the root-mean-square deviation (RMSD) of the ligand and protein, hydrogen bond analysis, and conformational changes.[18]

Visualization: The Molecular Dynamics Simulation Cycle

G Initial Initial Coordinates Forces Calculate Forces Initial->Forces Update Update Positions & Velocities Forces->Update Newton's Laws of Motion New New Coordinates Update->New New->Forces Repeat for each time step

Caption: The iterative cycle at the core of a molecular dynamics simulation.

The Value of Simulating Dynamics

MD simulations provide a more realistic representation of the biological environment and can reveal important details that are missed in static models.[15] For instance, they can help to identify key water molecules that mediate protein-ligand interactions or reveal allosteric effects where binding at one site influences the conformation of a distant site.[16]

Part 4: Predicting Potential Pitfalls - In Silico Toxicology

A significant reason for late-stage drug failure is unforeseen toxicity. In silico toxicology aims to predict the potential toxicity of a compound early in the drug discovery process, allowing for the deprioritization of high-risk candidates.[19][20][21]

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are mathematical models that relate the chemical structure of a molecule to its biological activity or a toxicological endpoint.[19] These models are built using large datasets of compounds with known activities and can be used to predict the properties of new, untested compounds.

Experimental Protocol: Toxicity Prediction using QSAR
  • Select Toxicity Endpoints: A range of relevant toxicity endpoints are selected for prediction, such as carcinogenicity, mutagenicity, and hepatotoxicity.

  • Choose a QSAR Model: A validated, publicly available or commercial QSAR model is selected for each endpoint. Many of these are available as web servers.

  • Input the Molecular Structure: The structure of this compound is submitted to the QSAR model.

  • Generate Predictions: The model predicts the probability of the compound being active for each toxicity endpoint.

  • Interpret the Results: The predictions are analyzed to identify any potential toxicity liabilities.

Data Presentation: Predicted Toxicological Profile
Toxicity EndpointPredictionConfidence
Ames MutagenicityNon-mutagenicHigh
CarcinogenicityNon-carcinogenModerate
HepatotoxicityLow ProbabilityModerate
Skin SensitizationLow ProbabilityHigh
The Imperative of Early Safety Assessment

Early and continuous assessment of potential toxicity is paramount. By integrating in silico toxicology into the drug discovery workflow, we can significantly reduce the risk of late-stage failures and the associated costs.[22][23] It also aligns with the ethical principles of reducing, refining, and replacing animal testing.[20]

Conclusion: A Roadmap for Computationally-Driven Drug Discovery

This guide has outlined a comprehensive in silico workflow for the evaluation of a novel drug candidate, this compound. By systematically progressing from foundational ADME profiling to detailed simulations of protein-ligand interactions and early toxicity assessment, we can build a robust, data-driven case for the continued development of a molecule. This computational-first approach does not replace the need for experimental validation, but rather, it provides a powerful framework for guiding and prioritizing experimental efforts. As computational methods continue to evolve in accuracy and sophistication, their role in shaping the future of drug discovery will only continue to grow, leading to safer, more effective medicines for patients in need.

References

Methodological & Application

Application Note: Strategic Incorporation of [4-(4-Ethylpiperazin-1-yl)phenyl]methanol in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes and a major focus of modern drug discovery, particularly in oncology. A significant challenge in the development of orally bioavailable kinase inhibitors is achieving a balance between potent enzymatic inhibition and favorable pharmacokinetic properties, such as aqueous solubility. The piperazine moiety is a "privileged" scaffold in medicinal chemistry, frequently incorporated to enhance solubility and cell permeability.[1] This application note provides a technical guide for researchers on the strategic use of [4-(4-Ethylpiperazin-1-yl)phenyl]methanol , a versatile synthetic building block, for the rational design and synthesis of novel kinase inhibitors. We will detail the pharmacological rationale for this moiety, provide a robust, detailed protocol for its incorporation into a heterocyclic core, and outline a complete workflow for compound characterization and preliminary biological evaluation.

The Pharmacological Rationale: Why Use This Moiety?

The molecular architecture of this compound offers a convergence of desirable features for kinase inhibitor design. Its utility can be understood by dissecting its two key components: the N-ethylpiperazine group and the phenylmethanol linker.

The N-Ethylpiperazine Headgroup: A Solubility Enhancer

Many potent kinase inhibitors are large, hydrophobic molecules that suffer from poor aqueous solubility, hindering their development as oral therapeutics.[2] The inclusion of a basic nitrogen atom is a common and effective strategy to counteract this.

  • Impact on Physicochemical Properties: The N-ethylpiperazine group contains a tertiary amine with a pKa value typically in the range of 8.0-9.5.[3][4][5] This ensures that at physiological pH (~7.4), a significant portion of these molecules will be protonated, forming a positively charged ammonium salt. This dramatically increases aqueous solubility and can improve oral bioavailability. This design consideration is a key part of adhering to guidelines like Lipinski's Rule of Five, which predicts the "drug-likeness" of a compound.[6][7][8]

  • Target Engagement: Beyond solubility, the piperazine ring can play a direct role in binding to the target kinase. It can act as a hydrogen bond acceptor or engage in favorable cation-π interactions within the ATP-binding pocket.[9]

The Phenylmethanol Linker: A Versatile Synthetic Handle

The phenylmethanol portion of the molecule serves as a stable and reactive linker. The primary alcohol (–CH₂OH) is an excellent nucleophile after deprotonation, making it ideal for coupling reactions to build the final inhibitor. This allows for the strategic placement of the bulky, solubilizing piperazine group at a vector extending away from the core of the molecule that binds in the kinase hinge region, often projecting out into the solvent-exposed region of the ATP pocket.

Synthetic Strategy: Incorporation via Williamson Ether Synthesis

One of the most reliable and widely used methods for incorporating the this compound building block is the Williamson ether synthesis.[10][11][12][13][14] This Sₙ2 reaction involves the deprotonation of the alcohol to form a potent alkoxide nucleophile, which then displaces a leaving group (typically a halide) on the kinase inhibitor's core scaffold.

This protocol describes a general procedure for coupling the building block with a generic 2-chloro-4-aminopyrimidine scaffold, a common core in many kinase inhibitors, including analogues of the groundbreaking drug Imatinib (Gleevec).[15][16][17]

Detailed Experimental Protocol

Reaction: Synthesis of 4-amino-2-((4-(4-ethylpiperazin-1-yl)benzyl)oxy)pyrimidine

Core Reagents & Materials

ReagentCAS NumberMol. Wt.Purpose
This compound220000-85-5220.31Building Block
2-Chloro-4-aminopyrimidine155-97-5129.55Core Scaffold
Sodium Hydride (NaH), 60% dispersion in oil7646-69-724.00Strong Base
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09Polar Aprotic Solvent

Protocol Steps:

  • Preparation: To a dry, 50 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq, e.g., 220 mg, 1.0 mmol).

  • Solvation: Add anhydrous DMF (10 mL) to the flask and stir until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq, 60% dispersion, e.g., 44 mg, 1.1 mmol) portion-wise over 5 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes. The solution may become a slurry as the sodium alkoxide forms.

  • Coupling: Add 2-chloro-4-aminopyrimidine (1.0 eq, e.g., 130 mg, 1.0 mmol) to the reaction mixture in one portion.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60 °C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Quenching: After completion, cool the reaction to 0 °C and slowly quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of dichloromethane (DCM) and methanol (e.g., 0-10% MeOH in DCM), to yield the final product.

Workflow for Compound Characterization & Quality Control

A self-validating protocol requires rigorous confirmation of the product's identity and purity.[18] The following workflow is essential before proceeding to biological assays.

G cluster_synthesis Synthesis & Purification cluster_qc Structural & Purity Analysis cluster_bio Biological Evaluation synthesis Protocol Execution (Williamson Ether Synthesis) purification Flash Column Chromatography synthesis->purification Crude Product nmr ¹H & ¹³C NMR (Structural Verification) purification->nmr Purified Compound ms HRMS (Mass Confirmation) nmr->ms hplc RP-HPLC (Purity >95%) ms->hplc kinase_assay In Vitro Kinase Assay (IC₅₀ Determination) hplc->kinase_assay Qualified Compound cell_assay Cellular Proliferation Assay (GI₅₀ Determination) kinase_assay->cell_assay Confirmed Hit

Caption: Workflow from synthesis to biological hit confirmation.
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the molecular structure. Key signals to verify include the disappearance of the alcohol proton and the appearance of the new benzylic ether methylene protons (–O–CH₂–Ar).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass, confirming the elemental composition of the newly synthesized molecule.[19]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing purity.[20] For biological testing, a purity of >95% is required to ensure that the observed activity is due to the target compound and not a potent impurity.

Case Study: Targeting the BCR-Abl Kinase in CML

The this compound building block is structurally related to a key fragment of Imatinib (Gleevec) , a revolutionary tyrosine kinase inhibitor (TKI) used to treat Chronic Myeloid Leukemia (CML).[21] Imatinib targets the constitutively active BCR-Abl fusion protein, the underlying driver of CML.[22][23] The N-methylpiperazine moiety of Imatinib is crucial for its solubility and efficacy.[15][24][25]

The diagram below illustrates the simplified BCR-Abl signaling pathway and the point of inhibition by a TKI like Imatinib or a novel analogue synthesized using the described methods.[26][27][28]

BCR_ABL_Pathway BCR_ABL BCR-Abl (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 pY PI3K PI3K BCR_ABL->PI3K pY STAT5 STAT5 BCR_ABL->STAT5 pY RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus STAT5->Nucleus Proliferation Cell Proliferation Survival (Leukemia) Nucleus->Proliferation TKI Tyrosine Kinase Inhibitor (e.g., Imatinib Analogue) TKI->BCR_ABL Inhibition

Caption: Simplified BCR-Abl signaling and TKI inhibition point.

Once a novel inhibitor is synthesized and characterized, its biological activity would be determined using a two-tiered approach:

  • Biochemical Assay: An in vitro kinase assay using recombinant BCR-Abl protein to determine the half-maximal inhibitory concentration (IC₅₀), a direct measure of potency against the isolated enzyme.[29]

  • Cell-Based Assay: A cell proliferation assay using a CML cell line (e.g., K562), which is dependent on BCR-Abl signaling for survival, to determine the half-maximal growth inhibition (GI₅₀).[30][31] This confirms the compound can enter cells and inhibit its target in a biological context.

Conclusion

This compound is a high-value building block for medicinal chemists engaged in the synthesis of kinase inhibitors. Its inherent properties—a basic, solubilizing headgroup and a versatile linker—address one of the most common challenges in drug discovery: achieving favorable ADME properties. The provided Williamson ether synthesis protocol is a robust and adaptable method for its incorporation into various heterocyclic scaffolds. By combining rational design with rigorous synthesis and characterization, researchers can leverage this reagent to accelerate the discovery of novel and effective kinase-targeted therapeutics.

References

Application Notes & Protocols: A Framework for Assessing the Neuroprotective Efficacy of Phenylpiperazine Derivatives In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, represent a significant and growing challenge in human health. A key therapeutic strategy is neuroprotection, which aims to prevent or slow down neuronal death. Phenylpiperazine derivatives are a versatile class of compounds that have garnered considerable interest for their potential therapeutic effects in various neurological disorders.[1][2] Their diverse pharmacological profiles, often involving modulation of dopaminergic and serotonergic receptors, suggest they may interfere with the pathological cascades that lead to neuronal demise.[2][3][4]

This guide provides a comprehensive framework for designing and executing a robust in vitro neuroprotective assay tailored to evaluate phenylpiperazine derivatives. We will delve into the scientific rationale behind the choice of models and methods, provide detailed, step-by-step protocols for core assays, and discuss advanced techniques for mechanistic elucidation. The goal is to equip researchers with a self-validating system to reliably screen and characterize the neuroprotective potential of novel compounds.

Scientific Rationale and Experimental Strategy

The foundation of a successful neuroprotective assay lies in selecting a clinically relevant cellular stressor and a reliable method to quantify cell death. Many neurodegenerative processes converge on common pathways such as excitotoxicity, oxidative stress, and apoptosis.[5]

  • Excitotoxicity: This phenomenon, primarily mediated by the overactivation of glutamate receptors, leads to excessive calcium influx, mitochondrial dysfunction, and subsequent cell death.[5][6] It is a key pathological mechanism in conditions like stroke and is implicated in chronic neurodegenerative diseases.[5][7]

  • Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses results in damage to lipids, proteins, and DNA, a common feature in neurodegeneration.[8][9]

  • Apoptosis: This programmed cell death pathway is executed by a family of proteases called caspases and is a final common pathway for many neurotoxic insults.[10][11]

Our primary model will utilize glutamate-induced excitotoxicity in a neuronal cell line, as it provides a robust and reproducible method for screening neuroprotective compounds.[7][12][13][14]

Experimental Workflow Overview

The overall strategy involves culturing a suitable neuronal cell line, pre-treating the cells with the phenylpiperazine derivative, inducing neurotoxicity with a stressor like glutamate, and finally, assessing cell viability to quantify the protective effect of the compound.

Neuroprotective Assay Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Insult cluster_assess Phase 3: Assessment cell_culture 1. Cell Culture (e.g., SH-SY5Y) plate_cells 2. Plate Cells (96-well format) cell_culture->plate_cells compound_treat 3. Pre-treat with Phenylpiperazine Derivative plate_cells->compound_treat induce_damage 4. Induce Neurotoxicity (e.g., Glutamate) compound_treat->induce_damage viability_assay 5. Assess Cell Viability (MTT Assay) induce_damage->viability_assay data_analysis 6. Data Analysis (% Neuroprotection) viability_assay->data_analysis

Caption: High-level workflow for the in vitro neuroprotective assay.

Core Protocol: Neuroprotection Against Glutamate-Induced Excitotoxicity

This protocol uses the human neuroblastoma cell line SH-SY5Y, a widely accepted model for neurotoxicity studies.[12][15][16] The endpoint is cell viability, measured by the MTT assay, which assesses mitochondrial metabolic activity.[17][18]

Materials and Reagents
  • Cell Line: SH-SY5Y human neuroblastoma cells (ATCC® CRL-2266™)

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[12]

  • Test Compounds: Phenylpiperazine derivatives, dissolved in Dimethyl Sulfoxide (DMSO) to create stock solutions.

  • Neurotoxin: L-Glutamic acid (Glutamate)

  • Assay Reagents:

    • MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution (5 mg/mL in PBS).[16]

    • Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl).[19]

  • Equipment:

    • Humidified incubator (37°C, 5% CO2)

    • Sterile 96-well cell culture plates

    • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology

Part 1: Cell Culture and Plating

  • Maintain Cells: Culture SH-SY5Y cells in a T75 flask with complete culture medium, maintaining them at 37°C in a humidified 5% CO2 atmosphere.[12]

  • Seed Plates: Harvest cells and seed them into a 96-well plate at a density of 1.5 x 10⁴ cells/well in 100 µL of medium.[15]

  • Adherence: Incubate the plate for 24 hours to allow cells to adhere and enter a logarithmic growth phase.[12]

Part 2: Compound Treatment and Neurotoxic Insult

  • Prepare Compound Dilutions: Prepare serial dilutions of the phenylpiperazine derivatives in serum-free DMEM from your DMSO stock. Crucially, ensure the final DMSO concentration in all wells remains below 0.1% to avoid solvent-induced toxicity. [12]

  • Pre-treatment: Carefully remove the culture medium from the wells and replace it with 100 µL of medium containing the desired concentration of the test compound. Include "vehicle control" wells that receive medium with the same final DMSO concentration but no compound.

  • Incubation: Incubate the plate for a pre-determined period (e.g., 2 to 24 hours) to allow for compound uptake and target engagement.[12]

  • Induce Excitotoxicity: Add L-glutamate to the wells (except for the "untreated control" wells) to a final concentration that induces approximately 50% cell death (e.g., 5 mM, this must be optimized for your specific cell passage and conditions).[20]

  • Incubate for Damage: Return the plate to the incubator for 24-48 hours.[13][20]

Part 3: Assessment of Cell Viability (MTT Assay)

  • Add MTT Reagent: Add 10 µL of 5 mg/mL MTT solution to each well.[19][21]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Metabolically active cells will convert the yellow MTT into purple formazan crystals.[17][18][21]

  • Solubilize Crystals: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16][21]

  • Read Absorbance: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[12][18]

Data Analysis and Interpretation

Cell viability is expressed as a percentage relative to the untreated control cells.

Calculation: % Cell Viability = (Absorbance of Treated Sample / Absorbance of Untreated Control) x 100

The neuroprotective effect is calculated by comparing the viability of cells treated with the compound and glutamate to those treated with glutamate alone.

GroupTreatmentRepresentative Absorbance (570 nm)% Cell Viability
Untreated Control Medium Only1.20100%
Vehicle Control Medium + 0.1% DMSO1.1898.3%
Toxin Control 5 mM Glutamate + 0.1% DMSO0.6251.7%
Test Compound 10 µM Phenylpiperazine + 5 mM Glutamate0.9579.2%
Positive Control Known Neuroprotectant + 5 mM Glutamate(Varies)(Varies)

From this data, the phenylpiperazine derivative at 10 µM demonstrated a clear neuroprotective effect, restoring cell viability from ~52% to ~79%.

Protocols for Mechanistic Elucidation

Identifying a neuroprotective "hit" is the first step. Understanding its mechanism of action is critical for further development. The following assays can provide insight into whether the compound acts by reducing oxidative stress or inhibiting apoptosis.

Protocol 2: Assessment of Intracellular Reactive Oxygen Species (ROS)

This protocol uses a cell-permeable fluorogenic probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes highly fluorescent upon oxidation by ROS.[9][22][23]

  • Perform Experiment: Follow the main protocol (Parts 1 & 2) for cell plating, compound treatment, and induction of toxicity. An 8-hour incubation with the neurotoxin is often sufficient for ROS assays.[20]

  • Load with Probe: Wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well.[20]

  • Incubate: Incubate for 30-60 minutes at 37°C, protected from light.[20][22]

  • Measure Fluorescence: Wash the cells again with PBS. Measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~520 nm.[20] A decrease in fluorescence in the compound-treated group compared to the toxin-only group indicates antioxidant activity.[15]

Protocol 3: Assessment of Apoptosis (Caspase-3/7 Activity)

This protocol utilizes a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7, key executioners of apoptosis.[24][25]

  • Perform Experiment: Follow the main protocol (Parts 1 & 2).

  • Equilibrate Plate: After the final incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.[25]

  • Add Reagent: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.[24][25]

  • Incubate: Mix the contents by gentle shaking for 1 minute. Incubate at room temperature for 1-2 hours, protected from light.[25]

  • Measure Luminescence: Measure the luminescence using a microplate reader. A decrease in the luminescent signal in the compound-treated group compared to the toxin-only group indicates an anti-apoptotic effect.

Neuroprotective Signaling Pathway Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_Influx ↑ Ca2+ Influx NMDA_R->Ca_Influx Phenylpiperazine Phenylpiperazine Derivative Phenylpiperazine->NMDA_R Inhibits Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys ROS ↑ ROS Production Mito_Dys->ROS Caspase_Act Caspase-3/7 Activation Mito_Dys->Caspase_Act ROS->Caspase_Act Apoptosis Apoptosis Caspase_Act->Apoptosis

Caption: Potential mechanism of phenylpiperazine neuroprotection.

Conclusion

This application note provides a validated, multi-faceted approach to assess the neuroprotective properties of phenylpiperazine derivatives. By starting with a robust viability screen against a clinically relevant insult like excitotoxicity, researchers can efficiently identify promising candidates. Subsequent mechanistic assays for oxidative stress and apoptosis allow for a deeper understanding of the compound's mode of action, which is essential for guiding lead optimization in drug discovery programs. The self-validating nature of the described protocols, with their emphasis on appropriate controls, ensures the generation of reliable and reproducible data.

References

Assessing the In Vitro Metabolic Stability of [4-(4-Ethylpiperazin-1-yl)phenyl]methanol using Human Liver Subcellular Fractions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Introduction and Scientific Rationale

In drug discovery, the early assessment of a compound's metabolic stability is a critical step that significantly influences its developmental trajectory. Metabolic stability, the susceptibility of a compound to biotransformation, directly impacts key pharmacokinetic parameters such as in vivo half-life (t½), bioavailability, and clearance (CL).[1][2][3] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those that are excessively stable could accumulate and lead to toxicity. Therefore, a quantitative understanding of metabolic liability is essential for selecting and optimizing viable drug candidates.[4][5]

The liver is the primary organ for drug metabolism, a process broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[6][7]

  • Phase I reactions , primarily mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum, introduce or expose functional groups.[8]

  • Phase II reactions , catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), conjugate the modified compound with endogenous molecules to increase water solubility and facilitate excretion.[6][7]

The target compound, [4-(4-Ethylpiperazin-1-yl)phenyl]methanol , possesses several structural motifs prone to metabolic modification:

  • Ethylpiperazine Moiety: The piperazine ring is a common feature in many drugs and is susceptible to various metabolic transformations, including N-dealkylation of the ethyl group, N-oxidation, and oxidative ring opening.[9][10] CYP1A2, CYP3A4, and CYP2C19 are often involved in piperazine metabolism.[11]

  • Benzyl Alcohol Group: The primary alcohol is a prime target for oxidation, typically by alcohol and aldehyde dehydrogenases (present in the S9 fraction), to form the corresponding benzaldehyde and benzoic acid derivatives.[12]

To comprehensively assess the metabolic fate of this compound, this guide employs two well-established in vitro systems:

  • Human Liver Microsomes (HLM): These are subcellular vesicles of the endoplasmic reticulum and are rich in Phase I enzymes, particularly CYPs.[8][13] HLM assays are the standard for evaluating CYP-mediated metabolism.

  • Human Liver S9 Fraction: This fraction contains both microsomes and the cytosolic components of hepatocytes.[6][12] It provides a broader enzymatic profile, including Phase I (CYPs) and a majority of Phase II and other cytosolic enzymes, offering a more complete picture of hepatic metabolism.[7]

By utilizing these systems, we can rank-order the compound's stability, calculate its intrinsic clearance, and gain foundational insights to guide further development, as recommended by regulatory agencies like the FDA.[14][15][16]

Overall Experimental Workflow

The process for determining metabolic stability follows a structured workflow from preparation to data analysis. This involves incubating the test compound with the liver fraction and necessary cofactors, quenching the reaction at specific time points, analyzing the remaining parent compound via LC-MS/MS, and finally, calculating the key stability parameters.

G cluster_prep Preparation cluster_assay Incubation Assay cluster_analysis Analysis & Interpretation prep_reagents Prepare Buffers, Cofactors (NADPH, UDPGA), & Test Compound Stock pre_incubate Pre-incubate Matrix (37°C) prep_reagents->pre_incubate prep_matrix Thaw & Prepare Liver Microsomes / S9 prep_matrix->pre_incubate initiate Initiate Reaction with Cofactors pre_incubate->initiate sample Sample at Time Points (e.g., 0, 5, 15, 30, 45 min) initiate->sample terminate Terminate Reaction (e.g., Acetonitrile + IS) sample->terminate lCMS Analyze Samples by LC-MS/MS terminate->lCMS plot Plot ln(% Remaining) vs. Time lCMS->plot calculate Calculate k, t½, & Intrinsic Clearance (CLint) plot->calculate

Caption: High-level workflow for the in vitro metabolic stability assay.

Detailed Experimental Protocols

These protocols are designed for a 96-well plate format to ensure efficiency and reproducibility.

Materials and Reagents
ReagentDetails
Test CompoundThis compound, 10 mM stock in DMSO
Biological MatrixPooled Human Liver Microsomes (HLM) or S9 Fraction (e.g., from XenoTech, Corning)
Buffer100 mM Potassium Phosphate Buffer (KPO4), pH 7.4
CofactorsNADPH, UDPGA (and others as needed, e.g., PAPS for S9)
Positive ControlsMidazolam (high turnover), Dextromethorphan (moderate turnover)
Quenching SolutionIce-cold Acetonitrile (ACN) containing a suitable Internal Standard (IS)
AnalyticalHPLC-grade water, acetonitrile, and formic acid
Protocol 1: Human Liver Microsome (HLM) Stability Assay

This protocol focuses on Phase I (CYP-mediated) metabolism.

1. Reagent Preparation:

  • Test Compound Working Solution (50 µM): Dilute the 10 mM DMSO stock 1:200 in acetonitrile.

  • HLM Working Suspension (1 mg/mL): Thaw pooled HLM on ice. Dilute the stock (typically 20 mg/mL) with 100 mM KPO4 buffer (pH 7.4). Keep on ice.

  • NADPH Regenerating System (NRS) or 50 mM NADPH Stock: Prepare a fresh solution of NADPH in KPO4 buffer. An NRS (containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase) is recommended for longer incubations but a direct 1 mM final concentration of NADPH is common.[17]

2. Incubation Procedure:

  • Plate Setup: In a 96-well plate, add buffer, test compound, and controls. Prepare wells for each time point.

  • Pre-incubation: Add 196 µL of the 1 mg/mL HLM working suspension to each well. Add 2 µL of the 50 µM test compound working solution (final concentration: 1 µM; final organic solvent concentration <1%).[13]

  • Incubate Plate: Place the plate in a shaking incubator at 37°C for 5-10 minutes to equilibrate.

  • Reaction Initiation: Add 2 µL of 50 mM NADPH stock to each well to start the reaction (final NADPH concentration: 1 mM). For the negative control ('-NADPH') wells, add 2 µL of buffer instead.[8]

  • Sampling: At each designated time point (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in the corresponding wells. The '0 min' sample is taken immediately after adding NADPH.

  • Reaction Termination: Add 200 µL of ice-cold acetonitrile containing the internal standard to the appropriate wells. This stops all enzymatic activity and precipitates the microsomal proteins.[8][13]

  • Post-Termination Processing: Seal the plate, vortex for 2 minutes, and then centrifuge at ~4000 rpm for 15 minutes to pellet the precipitated protein.

  • Sample Analysis: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Protocol 2: Human Liver S9 Stability Assay

This protocol assesses both Phase I and Phase II metabolism. The procedure is similar to the HLM assay, with the key difference being the cofactor mix.

1. Reagent Preparation:

  • S9 Working Suspension (2 mg/mL): Prepare as described for HLM, using the S9 fraction.

  • Cofactor Mix: To investigate both Phase I and Phase II pathways, a cocktail of cofactors is required.[6][18] A typical mix to initiate the reaction would contain (final concentrations):

    • NADPH (1 mM)

    • UDPGA (2 mM)

    • PAPS (0.1 mM) - Optional, for sulfation

    • GSH (5 mM) - Optional, for glutathione conjugation

2. Incubation Procedure:

  • Follow the same steps as the HLM protocol, but initiate the reaction by adding the comprehensive cofactor mix instead of just NADPH.[4][12]

  • Controls: Include a '-Cofactors' control (buffer added instead of the mix) and positive controls for both Phase I (e.g., Midazolam) and Phase II (e.g., 7-hydroxycoumarin).[6]

Analytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity, specificity, and throughput.[19][20][21][22]

  • Objective: To quantify the remaining concentration of this compound at each time point.

  • Sample Method Parameters (starting point):

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A short, sharp gradient (e.g., 5% to 95% B over 2-3 minutes).

    • Mass Spectrometry: Electrospray Ionization in Positive Mode (ESI+). Monitor the specific parent-to-fragment ion transition (MRM) for the test compound and the internal standard.

Data Analysis and Interpretation

The goal is to determine the rate of disappearance of the parent compound.

  • Quantification: Determine the peak area ratio of the analyte to the internal standard for all samples.

  • Normalization: Express the amount of parent compound remaining at each time point as a percentage of the amount present at time zero.

  • Plotting: Plot the natural logarithm (ln) of the percent remaining compound against time.

  • Calculating Stability Parameters:

    • The slope of the linear regression from the plot equals the elimination rate constant (k ).

    • In Vitro Half-Life (t½): Calculated from the rate constant.[1] t½ = 0.693 / k

    • Intrinsic Clearance (CLint): Represents the inherent ability of the liver to metabolize a drug.[1][23] CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Protein Amount (mg))

Example Data Presentation:

Compoundt½ (min)CLint (µL/min/mg protein)Stability Classification
This compoundResultResulte.g., Moderate
Midazolam (Positive Control)< 10> 69High Clearance
Dextromethorphan (Positive Control)15-3023 - 46Moderate Clearance
No Cofactor Control> 60< 11.5Stable (Validates enzymatic degradation)

Potential Metabolic Pathways

Based on the structure of this compound, several metabolic transformations are plausible. Identifying these potential metabolites can aid in later metabolite identification (MetID) studies.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound (Parent Compound) m1 N-De-ethylation parent->m1 CYPs m2 Alcohol Oxidation (to Aldehyde) parent->m2 ADH m4 Aromatic Hydroxylation parent->m4 CYPs m5 Piperazine Ring Opening parent->m5 CYPs m6 Glucuronidation (on alcohol or phenol) parent->m6 UGTs m3 Aldehyde Oxidation (to Carboxylic Acid) m2->m3 ALDH m4->m6 UGTs

Caption: Plausible metabolic pathways for the test compound.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High variability between replicates Pipetting errors; Incomplete mixing; Inconsistent incubation temperatures.Use calibrated pipettes; Ensure thorough mixing of solutions; Use a high-quality, calibrated incubator.[24]
Rapid disappearance in '-Cofactor' control Chemical instability of the compound in the buffer.Assess compound stability in buffer alone without any enzyme matrix. If unstable, the assay may not be suitable.[25]
No degradation observed for Positive Control Inactive enzyme lot; Degraded cofactors; Incorrect buffer pH.Verify the activity of the liver fraction lot; Always use freshly prepared cofactors; Confirm the pH of the buffer is 7.4.[24][26]
Compound solubility issues Compound precipitating in aqueous buffer.Ensure final DMSO/ACN concentration is low (<1%); Check for precipitation visually; If needed, lower the test compound concentration.[13]

References

Application Notes & Protocols: An Experimental Guide to Buchwald-Hartwig Amination for Arylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The N-arylpiperazine motif is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its unique physicochemical properties that often impart favorable bioavailability and target affinity.[1][2][3] The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the synthesis of these crucial C(sp²)–N bonds, largely supplanting harsher, traditional methods that suffer from limited scope and functional group tolerance.[4][5] This guide provides a comprehensive overview of the Buchwald-Hartwig amination for arylpiperazine synthesis, detailing the reaction mechanism, a guide to parameter selection, step-by-step experimental protocols, and a robust troubleshooting section designed for researchers, scientists, and drug development professionals.

Core Principles: The Catalytic Cycle and Key Components

The efficacy of the Buchwald-Hartwig amination hinges on a palladium-catalyzed cycle that methodically couples an aryl halide (or pseudo-halide) with an amine.[6] Understanding the role of each component is paramount to designing a successful reaction.

The Catalytic Cycle

The reaction proceeds through three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][7] The rate-determining step is generally considered to be the initial oxidative addition of the aryl halide to the active Pd(0) catalyst.[8]

Buchwald_Hartwig_Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex Oxidative Addition Complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition + Ar-X amine_complex Amine Complex [L-Pd(II)(Ar)(H₂NR)]⁺X⁻ oa_complex->amine_complex Amine Coordination + Piperazine (H₂NR) amido_complex Amido Complex L-Pd(II)(Ar)(HNR) amine_complex->amido_complex Deprotonation - Base-H⁺X⁻ center_node amido_complex->center_node Reductive Elimination product Ar-NRH (Arylpiperazine)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Palladium Precatalyst

While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern protocols overwhelmingly favor the use of air- and moisture-stable palladium "precatalysts".[6] These complexes, often developed by the Buchwald group, are designed for rapid and efficient generation of the active L-Pd(0) species upon exposure to a base.[6][9]

  • Generations (G2-G6): Later-generation precatalysts offer improved stability, broader substrate scope, and can be activated by weaker bases at lower temperatures.[9] G4 and G6 precatalysts are particularly effective as they avoid the generation of carbazole byproducts during activation.[9]

Phosphine Ligand

The choice of ligand is arguably the most critical factor for a successful reaction. For coupling with piperazine, which is a secondary cyclic amine, bulky and electron-rich biaryl monophosphine ligands are the standard.[6][10]

  • Function: These ligands stabilize the palladium center, promote the crucial oxidative addition and reductive elimination steps, and prevent catalyst decomposition.[10]

  • Common Choices: Ligands like XPhos, SPhos, RuPhos, and BrettPhos have proven highly effective. The appropriate ligand is determined by the steric and electronic properties of both the aryl halide and the amine.[1][6]

Base

The base plays a crucial role, primarily by deprotonating the piperazine-palladium complex to form the key amido intermediate that precedes reductive elimination.[11][12][13]

  • Strong Bases (e.g., NaOtBu, LHMDS): These are highly effective and often lead to faster reactions. However, their high basicity can be incompatible with sensitive functional groups on the substrates, potentially causing decomposition.

  • Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): These offer broader functional group tolerance but may require higher reaction temperatures or catalyst loadings to achieve good conversion.[6] The solubility of inorganic bases can significantly impact reaction rates; grinding the base or adding celite can prevent clumping and improve performance in scaled-up reactions.[6]

Solvent

The solvent must solubilize the reactants and facilitate the reaction without interfering with the catalyst.

  • Common Choices: Aprotic, non-coordinating solvents are preferred. Toluene, 1,4-dioxane, and THF are the most common.[6][14] Toluene is often a good choice as it can help mitigate catalyst inhibition by iodide if an aryl iodide is used.[7]

  • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine can bind to the palladium center and inhibit the reaction.[6]

Guide to Reaction Parameter Selection

Optimizing a Buchwald-Hartwig amination requires a systematic approach. The following table provides a starting point for selecting conditions based on the nature of your substrates.

ComponentSelection & RationaleCommon Examples
Aryl Halide Reactivity The typical reactivity order is Ar-I > Ar-Br > Ar-Cl > Ar-OTf.[6] However, aryl iodides can sometimes inhibit the catalyst.[7] Aryl chlorides are often challenging and require more active catalyst systems.[15]Ar-Br is often the optimal starting point for optimization.
Palladium Precatalyst Use an air-stable precatalyst for convenience and reproducibility. G4 or G6 precatalysts are excellent choices for broad applicability and high activity.[9]BrettPhos Pd G4, XPhos Pd G6, RuPhos Pd G4
Ligand Select a bulky, electron-rich biaryl monophosphine. For sterically hindered aryl halides or piperazines, more sterically demanding ligands may be required.XPhos, SPhos, RuPhos, BrettPhos
Base Start with a strong base for robust substrates. If the substrate contains base-sensitive groups (e.g., esters, ketones), switch to a weaker inorganic base.Strong: NaOtBu, K.O.tBu, LHMDS Weak: K₃PO₄, Cs₂CO₃
Solvent Toluene is a versatile starting point. Dioxane and THF are also excellent choices. Ensure the solvent is anhydrous and deoxygenated.Toluene, 1,4-Dioxane, THF, 2-MeTHF
Temperature Typical reaction temperatures range from 80-110 °C.[6] Reactions with weaker bases may require higher temperatures, while highly active catalyst systems can sometimes run at lower temperatures.Start at 100 °C and adjust as needed based on reaction monitoring.

Experimental Protocols

Safety First: Handle all reagents in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases should be handled under an inert atmosphere (Nitrogen or Argon). Solvents must be anhydrous and deoxygenated.

General Protocol for Arylpiperazine Synthesis

This protocol is a general starting point for the coupling of an aryl bromide with piperazine.

  • Glassware Preparation: Flame-dry a Schlenk flask or a vial equipped with a magnetic stir bar under vacuum and backfill with an inert gas (e.g., Argon).

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl bromide (1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G4, 1-3 mol%), and the phosphine ligand (if not using a precatalyst, 1.2-3.6 mol%).

  • Add the base (e.g., NaOtBu, 1.4-2.0 equiv).

  • Add piperazine (1.2-1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe to achieve a concentration of 0.1–0.5 M with respect to the aryl halide.[16]

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS until the starting material is consumed (typically 4-24 hours).[16][17]

Reaction Workup and Purification
  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding water.

  • Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.[17]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired N-arylpiperazine product.[16]

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide addresses common issues.[16][15][17][18]

ProblemPotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst (oxygen exposure).2. Poorly soluble base.3. Insufficient temperature.4. Inappropriate ligand/catalyst for the substrate.1. Ensure rigorous inert atmosphere using Schlenk techniques; use fresh, deoxygenated solvent.[17]2. Grind the inorganic base to a fine powder before use; ensure vigorous stirring.3. Increase reaction temperature in 10 °C increments.4. Screen a panel of different ligands (e.g., XPhos, RuPhos, SPhos) and precatalysts.
Hydrodehalogenation (Aryl halide is converted to arene)1. Presence of water.2. β-hydride elimination side reaction.1. Use rigorously dried reagents, solvents, and glassware.2. Switch to a bulkier ligand to disfavor this pathway.
Biaryl Formation (Aryl halide homocoupling)1. Catalyst decomposition.2. Reaction conditions favor C-C over C-N coupling.1. Optimize the catalyst-to-ligand ratio (typically 1:1 to 1:2).[17]2. Lower the reaction temperature or screen different ligands.
Starting Material Decomposition 1. Base is too strong for functional groups on the substrate.2. Reaction temperature is too high.1. Switch to a weaker base (e.g., K₃PO₄, Cs₂CO₃).2. Attempt the reaction at a lower temperature (e.g., 80 °C).

graph TD {
A[Start: Low Yield] --> B{Is Starting Material Consumed?};
B -- No --> C{Check Catalyst Activity};
C -- "Use fresh catalyst/ligand" --> D[Ensure Inert Atmosphere];
D -- "Degas solvent, use Schlenk line" --> E[Screen Different Ligands/Bases];
B -- Yes --> F{Major Side Product Observed?};
F -- "Hydrodehalogenation" --> G[Dry Solvents & Reagents Rigorously];
F -- "Biaryl Formation" --> H[Optimize Catalyst:Ligand Ratio / Lower Temp];
F -- "Decomposition" --> I[Use Weaker Base / Lower Temp];
F -- "No clear side product" --> J[Optimize Purification Method];

subgraph "Troubleshooting Flow"
    A; B; C; D; E; F; G; H; I; J;
end

style A fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style B fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124
style C fill:#F1F3F4,stroke:#333,stroke-width:1px,fontcolor:#202124
style D fill:#F1F3F4,stroke:#333,stroke-width:1px,fontcolor:#202124
style E fill:#F1F3F4,stroke:#333,stroke-width:1px,fontcolor:#202124
style F fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124
style G fill:#4285F4,stroke:#333,stroke-width:1px,fontcolor:#FFFFFF
style H fill:#4285F4,stroke:#333,stroke-width:1px,fontcolor:#FFFFFF
style I fill:#4285F4,stroke:#333,stroke-width:1px,fontcolor:#FFFFFF
style J fill:#34A853,stroke:#333,stroke-width:1px,fontcolor:#FFFFFF

}

Caption: A decision tree for troubleshooting common issues.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-arylpiperazines in modern drug discovery and development. Its success relies on the careful and informed selection of the catalyst, ligand, base, and solvent. By understanding the underlying mechanism and systematically optimizing these parameters, researchers can reliably and efficiently access a vast chemical space of medicinally relevant arylpiperazine derivatives. This guide provides the foundational knowledge and practical protocols to implement this powerful transformation effectively.

References

Measuring the Aqueous Solubility of [4-(4-Ethylpiperazin-1-yl)phenyl]methanol for Preclinical Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Abstract

The determination of aqueous solubility is a cornerstone of early-stage drug discovery, directly influencing the reliability of in vitro biological assay data and providing critical insights into a compound's potential in vivo behavior. Poor solubility can lead to underestimated biological activity, inaccurate structure-activity relationships (SAR), and significant downstream development challenges. This guide provides a comprehensive framework and detailed protocols for measuring the kinetic and thermodynamic aqueous solubility of the investigational compound, [4-(4-Ethylpiperazin-1-yl)phenyl]methanol. We delve into the causal logic behind experimental choices, from buffer selection informed by predicted physicochemical properties to the nuances of analytical quantification by HPLC-UV and LC-MS/MS. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust, self-validating solubility assessment workflows.

Introduction: The Imperative of Solubility in Drug Discovery

A fundamental prerequisite for any biological activity is that the compound of interest must be in solution to interact with its target.[1][2] More than 40% of new chemical entities (NCEs) emerging from discovery campaigns exhibit poor aqueous solubility, a characteristic that can severely hamper their therapeutic potential.[2][3] Complications arising from low solubility are manifold and can manifest at various stages of the drug discovery pipeline:

  • Underestimation of Potency: In biological assays, if a compound precipitates out of the assay medium, its effective concentration at the target site will be lower than the nominal concentration, leading to an artificially low measured potency (e.g., higher IC50).[4][5]

  • Inaccurate SAR: Inaccurate potency data skews the structure-activity relationship, potentially leading medicinal chemists to discard promising scaffolds or pursue suboptimal ones.

  • Poor Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption.[6] Low solubility is a primary cause of poor oral bioavailability.

  • Formulation Challenges: Developing a viable formulation for both preclinical and clinical studies can be exceedingly difficult and costly for poorly soluble compounds.[7]

Therefore, a thorough understanding of a compound's solubility profile is not merely a data point but a critical component of the decision-making process in lead identification and optimization. Early and accurate solubility assessment allows for the timely identification of liabilities, enabling mitigation strategies such as chemical modification or the selection of appropriate formulation technologies.[8]

This guide focuses on two key types of solubility measurements:

  • Kinetic Solubility: This measures the concentration of a compound in an aqueous buffer after a short incubation period, following its addition from a concentrated DMSO stock solution. It mimics the conditions of many high-throughput screening (HTS) assays and is valuable for identifying potential precipitation issues in this context.[1][9]

  • Thermodynamic Solubility: This is the true equilibrium solubility of the solid, crystalline form of a compound in a given solvent.[7][10] It represents the maximum concentration achievable at equilibrium and is a critical parameter for biopharmaceutical classification and formulation development.

Physicochemical Profile of this compound

A foundational understanding of the physicochemical properties of this compound is essential for designing a meaningful solubility study. The structure, featuring a basic piperazine moiety and an aromatic ring, suggests that its solubility will be highly dependent on pH.

PropertyPredicted/Known ValueSource/MethodSignificance for Solubility Assays
Molecular Formula C13H20N2OChemical SuppliersEssential for calculating molar concentrations.
Molecular Weight 220.31 g/mol Chemical SuppliersUsed for converting mass to molar units.
Predicted pKa ~8.5 (for the piperazine nitrogen)ChemAxon, ACD/Labs PerceptaThe basic nature of the piperazine ring indicates that the compound will be protonated and more soluble at pH values below its pKa. The solubility is expected to decrease significantly as the pH approaches and exceeds the pKa.
Predicted LogP ~2.3ChemAxon, ALOGPSThe positive LogP value suggests a degree of lipophilicity, which may contribute to lower aqueous solubility, particularly for the neutral form of the molecule.

Rationale for Buffer Selection:

Given the predicted basic pKa of ~8.5, the solubility of this compound is expected to be highly pH-dependent. At physiological pH (7.4), a significant portion of the molecules will be protonated, enhancing solubility. To fully characterize the compound, it is recommended to measure solubility at multiple pH values that are relevant to biological systems and represent different ionization states of the molecule.

  • pH 5.0 (Acetate Buffer): Represents an acidic environment, such as that found in some cellular compartments (e.g., lysosomes). At this pH, the compound will be fully protonated and is expected to exhibit its maximum aqueous solubility.

  • pH 7.4 (Phosphate-Buffered Saline, PBS): Mimics physiological pH and is the most common buffer system for in vitro biological assays. Data at this pH is critical for interpreting bioassay results.

  • pH 9.0 (Tris or Borate Buffer): At a pH above the pKa, the compound will be predominantly in its neutral, less soluble form. This provides an estimate of the intrinsic solubility of the free base.

Experimental Protocols

Kinetic Solubility Assay (96-Well Plate Format)

This high-throughput method is designed to rapidly assess the solubility of a compound under conditions that mimic the addition of a DMSO stock solution to an aqueous assay buffer.

Principle: A concentrated DMSO stock of the test compound is added to an aqueous buffer. After a short incubation period with shaking, any precipitated material is removed by filtration. The concentration of the compound remaining in the filtrate is then determined and reported as the kinetic solubility.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetate Buffer, pH 5.0

  • Tris or Borate Buffer, pH 9.0

  • 96-well polypropylene plates (V-bottom)

  • MultiScreen® Solubility Filter Plates (e.g., Millipore MSSLBPC50)

  • 96-well UV-transparent collection plates (for UV analysis) or polypropylene collection plates (for LC-MS)

  • Plate sealer

  • Plate shaker

  • Vacuum filtration manifold

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.

  • Plate Setup: In a 96-well polypropylene plate, add 198 µL of the desired aqueous buffer (pH 5.0, 7.4, or 9.0) to the appropriate wells.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution directly into the buffer in each well. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Incubation: Seal the plate and place it on a plate shaker. Shake at approximately 300 rpm at room temperature for 1.5 hours.[11]

  • Filtration: Place the MultiScreen® Solubility filter plate onto a vacuum manifold fitted with a 96-well collection plate. Transfer the contents from the incubation plate to the filter plate. Apply vacuum (e.g., 10-12 in. Hg) until all the liquid has been filtered through into the collection plate.

  • Sample Analysis: The filtrate in the collection plate is now ready for quantification by HPLC-UV or LC-MS/MS. Prepare a set of calibration standards by diluting the 10 mM DMSO stock in the appropriate buffer/DMSO mixture.

Thermodynamic Solubility Assay (Shake-Flask Method)

This "gold standard" method determines the equilibrium solubility of the solid form of the compound, providing a more accurate measure of its intrinsic solubility.

Principle: An excess amount of the solid compound is suspended in the aqueous buffer and shaken for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is quantified.[7][10]

Materials:

  • This compound (solid)

  • Aqueous buffers (as described above)

  • Glass vials with screw caps (e.g., 2 mL)

  • Orbital shaker or rotator

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • HPLC vials

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound (e.g., approximately 2 mg) to a glass vial. The exact amount is not critical, but it must be enough to ensure a saturated solution with visible solid remaining at the end of the experiment.

  • Buffer Addition: Add a known volume (e.g., 1 mL) of the desired aqueous buffer to the vial.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator at room temperature. Agitate the suspension for 24 to 48 hours. A 24-hour time point is common, but longer times may be necessary to ensure equilibrium is reached.

  • Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean HPLC vial. Discard the first few drops of filtrate to saturate any potential binding sites on the filter membrane.

  • Sample Analysis: Quantify the concentration of the compound in the filtrate using a validated HPLC-UV or LC-MS/MS method against a set of calibration standards.

Analytical Quantification Methods

Accurate quantification of the dissolved compound is critical for reliable solubility data. Due to the presence of a phenyl ring, this compound is expected to have a UV chromophore, making HPLC-UV a suitable analytical technique. LC-MS/MS offers higher sensitivity and selectivity, which can be advantageous, especially at low solubility levels.

HPLC-UV Method Development
  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid or 0.1% Trifluoroacetic acid in water. The acidic modifier will ensure the protonation of the piperazine nitrogen, leading to better peak shape.

    • B: Acetonitrile or Methanol.

  • Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp up the organic phase (B) to elute the compound. A generic gradient from 5% to 95% B over 10-15 minutes is a reasonable starting point for method development.

  • Detection Wavelength: The phenyl ring suggests UV absorbance in the 254-270 nm range. It is advisable to run a UV scan of the compound using a photodiode array (PDA) detector to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

  • Calibration: Prepare a series of calibration standards from the 10 mM DMSO stock, diluted in the mobile phase or a mixture mimicking the final sample matrix. A linear calibration curve (Peak Area vs. Concentration) should be established over the expected concentration range.

LC-MS/MS Method Development
  • Ionization Mode: The basic piperazine moiety makes this compound an excellent candidate for positive ion electrospray ionization (ESI+).

  • Parent Ion: The expected parent ion in positive mode would be the protonated molecule [M+H]+, with an m/z of 221.16.

  • Fragmentation (MS/MS): Perform a product ion scan on the parent ion (m/z 221.16) to identify characteristic fragment ions. Potential fragments could arise from the cleavage of the ethyl group from the piperazine, or cleavage of the piperazine ring itself.

  • Multiple Reaction Monitoring (MRM): Once stable and intense fragment ions are identified, an MRM transition can be established for quantification (e.g., 221.16 > fragment m/z). This provides high selectivity and sensitivity.

  • Chromatography: The same reversed-phase HPLC conditions as described for the UV method can be used. The acidic mobile phase is compatible and beneficial for ESI+.

Data Analysis and Interpretation

Data Presentation:

Assay TypeBuffer pHSolubility (µM)Solubility (µg/mL)Method of Quantification
Kinetic5.0 (Acetate)HPLC-UV / LC-MS/MS
Kinetic7.4 (PBS)HPLC-UV / LC-MS/MS
Kinetic9.0 (Tris)HPLC-UV / LC-MS/MS
Thermodynamic5.0 (Acetate)HPLC-UV / LC-MS/MS
Thermodynamic7.4 (PBS)HPLC-UV / LC-MS/MS
Thermodynamic9.0 (Tris)HPLC-UV / LC-MS/MS

Interpretation:

  • Kinetic vs. Thermodynamic: It is common for kinetic solubility to be higher than thermodynamic solubility, as the former can represent a supersaturated state.[10] A large difference between the two values may indicate a high potential for the compound to precipitate over time in aqueous media.

  • pH-Dependence: A significant increase in solubility at lower pH values would confirm the basic nature of the compound and highlight the importance of pH control in biological assays and formulation development.

  • Contextualizing Results: The measured solubility should be considered in the context of the compound's potency. For example, a compound with an IC50 of 10 nM and a solubility of 50 µM at pH 7.4 is unlikely to have solubility-limited issues in most in vitro assays. However, a compound with an IC50 of 10 µM and the same solubility would require careful consideration, as the highest test concentrations would be approaching the solubility limit.

Troubleshooting

  • Low Recovery/High Variability: This could be due to non-specific binding of the compound to plates, filters, or vials. Pre-treating plates with the solution, using low-binding materials, or adding a small percentage of organic solvent (if permissible) can help mitigate this.

  • No Detectable Compound in Filtrate: If the compound is extremely insoluble, the concentration in the filtrate may be below the limit of quantification of the analytical method. In this case, a more sensitive analytical method (e.g., switching from HPLC-UV to LC-MS/MS) may be required.

  • Discrepancy between Replicates: This may indicate incomplete dissolution, inadequate mixing, or issues with the filtration or analytical steps. Ensure all steps are performed consistently.

References

Topic: Analytical Techniques for the Characterization of [4-(4-Ethylpiperazin-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework of analytical methodologies for the definitive characterization of [4-(4-Ethylpiperazin-1-yl)phenyl]methanol (CAS No: 402745-30-6). As a key building block in pharmaceutical synthesis, rigorous analytical control is paramount to ensure identity, purity, and quality. We present detailed protocols for structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Furthermore, a robust High-Performance Liquid Chromatography (HPLC) method for purity assessment and impurity profiling is detailed. This document is intended to serve as a practical resource for researchers in process development, quality control, and medicinal chemistry, providing the scientific rationale behind each technique and a validated, step-by-step approach to its execution.

Introduction and Compound Overview

This compound is a substituted piperazine derivative. The piperazine heterocycle is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. For instance, related (4-ethyl-piperazin-1-yl)-phenylmethanone structures have been investigated for neuroprotective properties.[1] Given its role as a precursor or intermediate in the synthesis of potentially active pharmaceutical ingredients (APIs), establishing a detailed and unambiguous analytical profile is a critical first step in any research or drug development program.

The analytical strategy described herein is designed to be a self-validating system, where orthogonal techniques provide complementary information, leading to a high-confidence characterization of the molecule.

Molecular Structure and Physicochemical Properties

A summary of the key properties of this compound is provided below.

PropertyValueSource(s)
IUPAC Name This compound[2][3]
CAS Number 402745-30-6[2][3]
Molecular Formula C₁₃H₂₀N₂O[2][3]
Molecular Weight 220.31 g/mol [2][3][4]
Physical Form Solid (at 20°C)[5]
InChI Key HWFUWSSTCWTUSE-UHFFFAOYSA-N[3]

Structural Elucidation: A Multi-Technique Approach

Confirming the covalent structure of a molecule is the primary goal of characterization. No single technique is sufficient; therefore, we employ a combination of NMR, MS, and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure in solution. ¹H NMR provides information on the number, connectivity, and chemical environment of protons, while ¹³C NMR provides analogous data for the carbon skeleton.

Expected Spectral Features: Based on the structure of this compound and spectral data from analogous compounds[6][7][8], the following signals are anticipated.

¹H NMR (Predicted) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic Protons~7.3 (d)Doublet2HProtons ortho to -CH₂OH
Aromatic Protons~6.9 (d)Doublet2HProtons ortho to piperazine
Benzylic Methylene~4.6 (s)Singlet2H-CH₂ OH
Benzylic Alcohol~1.7-2.5 (br s)Broad Singlet1H-CH₂OH
Piperazine Protons~3.2 (t)Triplet4HProtons adjacent to phenyl ring
Piperazine Protons~2.6 (t)Triplet4HProtons adjacent to ethyl group
Ethyl Methylene~2.5 (q)Quartet2H-CH₂ CH₃
Ethyl Methyl~1.1 (t)Triplet3H-CH₂CH₃
¹³C NMR (Predicted) Chemical Shift (δ, ppm) Assignment
Aromatic C (quaternary)~151C -N (piperazine)
Aromatic C (quaternary)~135C -CH₂OH
Aromatic CH~128C H ortho to -CH₂OH
Aromatic CH~116C H ortho to piperazine
Benzylic Carbon~65-C H₂OH
Piperazine Carbons~53-C H₂-N(Et)
Piperazine Carbons~49-C H₂-N(Aryl)
Ethyl Methylene~52-C H₂CH₃
Ethyl Methyl~12-CH₂C H₃

Protocol 2.1: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is often present in deuterated solvents and can be used to reference the spectrum to 0.00 ppm.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A standard pulse program is typically sufficient. Ensure an adequate number of scans to achieve a signal-to-noise ratio >100:1 for the main peaks.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis using the residual solvent peak or TMS. Integrate all peaks in the ¹H spectrum and assign signals based on chemical shift, multiplicity, and coupling constants.[9]

Mass Spectrometry (MS)

Causality: MS provides the exact molecular weight of the compound, offering direct confirmation of the molecular formula. Furthermore, fragmentation patterns can corroborate the proposed structure. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this, typically yielding the protonated molecular ion [M+H]⁺.

Expected Fragmentation:

  • Parent Ion: The primary ion observed in positive mode ESI-MS will be the protonated molecule [M+H]⁺ at m/z 221.3.

  • Key Fragments: Fragmentation may occur through the loss of a water molecule (-18 Da) from the benzylic alcohol, cleavage of the ethyl group (-29 Da), or characteristic opening of the piperazine ring.

Protocol 2.2: LC-MS Analysis for Identity Confirmation

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol. Further dilute this solution to approximately 1-10 µg/mL with a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation: Use a High-Resolution Mass Spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap instrument coupled with a liquid chromatograph.[10]

  • Chromatographic Conditions (for infusion or brief separation):

    • Column: A short C18 column (e.g., 50 mm x 2.1 mm).

    • Mobile Phase: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A fast gradient or isocratic flow can be used.

    • Flow Rate: 0.2-0.4 mL/min.

  • MS Conditions (Positive ESI Mode):

    • Ionization Mode: Electrospray Ionization (ESI), positive.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

  • Data Analysis: Extract the mass of the most abundant ion and compare it to the theoretical mass of the protonated molecule (C₁₃H₂₁N₂O⁺). The high mass accuracy of an HRMS instrument should provide a mass error of <5 ppm. Analyze any observed fragment ions to ensure they are consistent with the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule.[11] It serves as an excellent orthogonal check to NMR and MS data.

Expected Absorption Bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Alcohol (O-H)Stretching, H-bonded3200-3500 (Broad)
Aromatic C-HStretching3000-3100
Aliphatic C-HStretching2800-3000
C-N (Aliphatic Amine)Stretching1020-1250
C-O (Alcohol)Stretching1000-1260
Aromatic C=CStretching1450-1600

Protocol 2.3: FTIR-ATR Analysis

  • Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum which will be automatically subtracted from the sample spectrum.[9]

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Spectrum Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to achieve a good signal-to-noise ratio.[9]

  • Data Analysis: Identify the characteristic absorption bands and confirm the presence of the key functional groups (hydroxyl, aromatic ring, aliphatic chains, C-N bonds).

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Causality: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry-standard method for determining the purity of small-molecule pharmaceutical intermediates and APIs.[12] The method separates the main compound from potential process-related impurities or degradation products based on polarity. Purity is typically assessed using an area percent calculation.

The development of a robust HPLC method is crucial. The choice of a C18 column is standard for moderately polar compounds. A mobile phase consisting of acetonitrile and a buffered aqueous solution allows for the fine-tuning of retention and peak shape. The use of an acid additive like formic or trifluoroacetic acid is common for basic compounds containing amine groups, as it protonates the amines and silanols on the column, leading to improved peak symmetry.[13]

Protocol 3.1: Purity Determination by RP-HPLC

Parameter Condition Rationale
Instrumentation HPLC system with UV-Vis DetectorStandard for purity analysis.
Column C18, 250 mm x 4.6 mm, 5 µmGood retention and resolution for this compound class.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reversed-phase.
Gradient 10% B to 90% B over 20 minEnsures elution of potential non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 254 nmWavelength where the phenyl ring exhibits strong absorbance.
Injection Volume 10 µLStandard volume.
  • Sample Preparation: Accurately prepare a sample solution at a concentration of approximately 0.5 mg/mL in a 50:50 mixture of Mobile Phase A and B.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (90:10 A:B) until a stable baseline is achieved.

  • Injection: Inject a blank (diluent) to confirm the absence of system peaks. Inject the prepared sample solution.

  • Data Acquisition: Record the chromatogram for the entire duration of the gradient and a subsequent hold period.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area. Any peak with an area >0.05% should be reported and investigated. LC-MS can be used to identify the mass of these impurity peaks, aiding in their structural elucidation.[14]

Integrated Analytical Workflow and Safety

The described techniques should be employed in a logical sequence to build a complete analytical profile of the compound. The workflow below illustrates this integrated approach.

G cluster_0 Phase 1: Identity & Structure cluster_1 Phase 2: Purity & Impurities NMR NMR Spectroscopy (¹H, ¹³C) Report Comprehensive Certificate of Analysis NMR->Report Confirms Structure MS Mass Spectrometry (HRMS) MS->Report Confirms MW IR FTIR Spectroscopy IR->Report Confirms Func. Groups HPLC RP-HPLC (Purity Assay) LCMS_Impurity LC-MS (Impurity ID) HPLC->LCMS_Impurity Detects Impurities HPLC->Report Determines Purity LCMS_Impurity->Report Identifies Impurities Sample Sample Received: This compound Sample->NMR Sample->MS Sample->IR Sample->HPLC

Caption: Integrated workflow for analytical characterization.

Safety Precautions

Based on available safety data, this compound should be handled with appropriate care.

  • Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5][15]

  • Precautions: Handle in a well-ventilated area or chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of [4-(4-Ethylpiperazin-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of [4-(4-Ethylpiperazin-1-yl)phenyl]methanol. This document is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic routes and troubleshoot common experimental challenges. Our goal is to provide actionable insights grounded in mechanistic principles to help you improve reaction yields, simplify purification, and ensure the reproducibility of your results.

Overview of the Primary Synthetic Challenge

The synthesis of this compound is a multi-step process that requires careful control over two key transformations: a carbon-nitrogen (C-N) bond formation to construct the N-arylpiperazine core, and the subsequent reduction of an aldehyde to a primary alcohol.[1] Success hinges on optimizing each step individually and ensuring compatibility with the functional groups present in the molecule. The basicity of the piperazine nitrogen introduces specific challenges, particularly during purification.[2][3]

This guide focuses on the most common and versatile synthetic approach, as illustrated below.

Synthesis_Workflow cluster_step1 Step 1: C-N Coupling cluster_step2 Step 2: Reduction SM1 4-Halobenzaldehyde (e.g., 4-Fluorobenzaldehyde) Intermediate 4-(4-Ethylpiperazin-1-yl)benzaldehyde SM1->Intermediate Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) SM2 N-Ethylpiperazine SM2->Intermediate Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) Product This compound Intermediate->Product Carbonyl Reduction ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Product

Caption: Common two-step synthesis of the target compound.

Part 1: Troubleshooting the C-N Coupling Reaction

The formation of the intermediate, 4-(4-Ethylpiperazin-1-yl)benzaldehyde, is typically achieved via a palladium-catalyzed Buchwald-Hartwig amination.[4] This reaction is powerful but sensitive to several parameters.

Q1: My Buchwald-Hartwig amination yield is low or the reaction has stalled. What are the most common causes?

A1: Low yields in this step often trace back to the catalyst system, base, or reaction atmosphere.

  • Causality: The Buchwald-Hartwig reaction involves a Pd(0)/Pd(II) catalytic cycle.[4] Oxidative addition of the aryl halide to Pd(0) is followed by amine coordination, deprotonation, and reductive elimination to form the C-N bond. Inefficiency at any stage can kill the reaction.

  • Troubleshooting Steps:

    • Atmosphere Control: The Pd(0) catalyst is oxygen-sensitive. Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that solvents are properly degassed. Oxygen can oxidize the phosphine ligands and the Pd(0) center, deactivating the catalyst.

    • Catalyst and Ligand Choice: Not all ligands are equal. For coupling an electron-rich amine like N-ethylpiperazine with a relatively neutral aryl halide, sterically hindered, electron-rich phosphine ligands are required to promote the reductive elimination step.[4]

    • Base Selection: A strong, non-nucleophilic base is critical for deprotonating the piperazinium-palladium complex. Sodium tert-butoxide (NaOtBu) is a common choice. Weaker bases like K₂CO₃ may be insufficient or require higher temperatures.[5]

    • Solvent Purity: Solvents like toluene or dioxane must be anhydrous. Water can hydrolyze the base and interfere with the catalytic cycle.

Q2: I'm observing a significant amount of a hydrodehalogenated side product (benzaldehyde). How can I prevent this?

A2: Hydrodehalogenation is a known side reaction where the aryl halide is reduced instead of coupled.

  • Causality: This side reaction can occur via a competing pathway in the catalytic cycle, often facilitated by β-hydride elimination from the amide intermediate or from the alkoxide base itself.[4]

  • Optimization Strategies:

    • Use a Hindered Base: Switching to a more sterically hindered base like lithium bis(trimethylsilyl)amide (LiHMDS) can sometimes suppress this pathway.

    • Modify the Ligand: Using ligands that accelerate the desired reductive elimination step can outcompete the side reaction. Experiment with different generations of Buchwald-Hartwig ligands (e.g., XPhos, RuPhos).

    • Lower the Temperature: While this may slow the reaction, it often disproportionately slows the undesired side reactions. Monitor the reaction closely by TLC or LC-MS to find the optimal temperature.

Parameter Standard Condition Optimized Condition for Difficult Couplings Rationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Pre-formed Pd-ligand complex (e.g., XPhos Pd G3)Ensures correct Pd:ligand stoichiometry and active catalyst formation.
Ligand BINAP, XantphosXPhos, RuPhos, SPhosSterically bulky, electron-rich ligands facilitate the rate-limiting reductive elimination step.[6]
Base K₂CO₃, Cs₂CO₃NaOtBu, K₃PO₄, LiHMDSA stronger base is needed to efficiently deprotonate the coordinated amine.[5]
Solvent Toluene, Dioxanet-Butanol, CPMESolvent can influence catalyst solubility and stability.
Temperature 80-110 °C60-100 °CBalance reaction rate against potential side reactions like hydrodehalogenation.

Part 2: Troubleshooting the Aldehyde Reduction

The reduction of the aldehyde functional group to a benzyl alcohol is a robust transformation, but chemoselectivity and workup can be problematic.

Q3: The reduction of my aldehyde intermediate is incomplete. Should I use a stronger reducing agent?

A3: In most cases, yes. The choice of reducing agent should be matched to the reactivity of the carbonyl.

  • Causality: Sodium borohydride (NaBH₄) is a mild reducing agent, and while it is generally effective for aldehydes, its reactivity can be sluggish depending on the solvent and temperature. Lithium aluminum hydride (LiAlH₄) is a much more powerful reductant.

  • Troubleshooting Steps:

    • Switch Reducing Agent: If NaBH₄ in methanol or ethanol gives incomplete conversion, switching to LiAlH₄ in an anhydrous ether solvent (like THF or diethyl ether) at 0 °C to room temperature will almost certainly complete the reaction. CAUTION: LiAlH₄ reacts violently with water and protic solvents. The workup procedure must be performed carefully.[7]

    • Increase Equivalents/Time: Before switching, you can try increasing the equivalents of NaBH₄ (from 1.1 eq. to 2-3 eq.) and extending the reaction time.

    • Catalytic Hydrogenation: An alternative "green" approach is catalytic hydrogenation using H₂ gas and a catalyst like Pd/C or PtO₂.[8] This method avoids hydride reagents and simplifies workup but requires specialized pressure equipment.

Reducing Agent Solvent Relative Power Key Considerations
Sodium Borohydride (NaBH₄) Methanol, EthanolMildSafe, easy to handle. May be slow or incomplete.[7]
Lithium Aluminum Hydride (LiAlH₄) THF, Diethyl Ether (Anhydrous)StrongHighly reactive, moisture-sensitive. Requires careful workup (e.g., Fieser workup).
Catalytic Hydrogenation (H₂) Ethanol, Ethyl AcetateVariableClean reaction, high atom economy. Requires pressure reactor and handling of flammable gas.[8][9]

Q4: My product yield is low after aqueous workup and extraction. Where is it going?

A4: The basic piperazine nitrogen is the likely culprit. Your product may be trapped in the aqueous layer as a protonated salt.

  • Causality: During workup, especially if any acidic solutions are used (e.g., to quench a LiAlH₄ reaction), the piperazine nitrogen (pKa ~9.7) will be protonated, forming a water-soluble ammonium salt.[10] If the pH of the aqueous layer is not sufficiently basic, the product will not partition into the organic extraction solvent.

  • Optimized Workup Protocol:

    • After the reaction is complete, cool the mixture in an ice bath.

    • Carefully quench the excess reducing agent (e.g., by adding ethyl acetate for NaBH₄, or sequential addition of water and NaOH for LiAlH₄).

    • Crucial Step: Add a base, such as 1M NaOH solution, until the aqueous layer is strongly basic (pH > 11). Check with pH paper.

    • Extract the mixture multiple times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

    • Combine the organic layers, wash with brine to remove excess water, dry over anhydrous Na₂SO₄, filter, and concentrate.

Part 3: Purification Strategy

The physicochemical properties of piperazine-containing compounds often complicate standard purification methods.[2]

Troubleshooting_Purification Start Crude Product CheckPurity Check Purity by TLC/LCMS Start->CheckPurity HighPurity High Purity (>95%) CheckPurity->HighPurity Yes LowPurity Low Purity (<95%) CheckPurity->LowPurity No Crystallize Attempt Crystallization (or Salt Formation/Recrystallization) HighPurity->Crystallize Chromatography Perform Column Chromatography LowPurity->Chromatography Success Pure Product Crystallize->Success Tailing Streaking/Tailing on Column? Chromatography->Tailing YesTailing Yes Tailing->YesTailing NoTailing No Tailing->NoTailing AddModifier Add Basic Modifier to Eluent (0.5-1% Triethylamine or 7N NH3 in MeOH) YesTailing->AddModifier NoTailing->Success AddModifier->Chromatography

Caption: Decision workflow for purifying the final product.

Q5: My compound streaks severely on silica gel chromatography. How can I get clean separation?

A5: This is a classic problem for basic compounds on acidic silica gel. The amine interacts strongly with the silanol groups on the silica surface, causing poor peak shape and difficult elution.

  • Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system.

    • Triethylamine (TEA): Add 0.5-1% TEA to your hexane/ethyl acetate or DCM/methanol mobile phase. The TEA will preferentially bind to the acidic sites on the silica, allowing your product to elute symmetrically.[3]

    • Ammonia in Methanol: Using a pre-mixed solution of 7N NH₃ in methanol as your polar co-solvent is also highly effective.

Reference Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination
  • To an oven-dried flask, add Pd₂(dba)₃ (0.01 eq.), XPhos (0.03 eq.), and sodium tert-butoxide (1.4 eq.).

  • Seal the flask with a septum, and purge with argon for 15 minutes.

  • Add anhydrous, degassed toluene via syringe, followed by 4-fluorobenzaldehyde (1.0 eq.) and N-ethylpiperazine (1.2 eq.).

  • Heat the reaction mixture to 100 °C and stir under argon, monitoring progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.

  • Concentrate the filtrate in vacuo to obtain the crude intermediate aldehyde.

Protocol 2: Aldehyde Reduction with NaBH₄
  • Dissolve the crude 4-(4-Ethylpiperazin-1-yl)benzaldehyde (1.0 eq.) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Once the reaction is complete (monitored by TLC), carefully quench by adding acetone until bubbling ceases.

  • Remove the solvent under reduced pressure.

  • Add water and 1M NaOH to ensure pH > 11.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude final product.

References

Technical Support Center: Troubleshooting Impurities in the Synthesis of [4-(4-Ethylpiperazin-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of [4-(4-Ethylpiperazin-1-yl)phenyl]methanol. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights into identifying, controlling, and troubleshooting common impurities encountered during the synthesis of this important intermediate. Our goal is to move beyond simple protocols and explain the chemical causality behind impurity formation, enabling you to develop robust and reproducible synthetic processes.

Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound and where do impurities arise?

A: The most direct and common synthesis involves a two-step process: first, a nucleophilic aromatic substitution (SNAr) reaction between 1-ethylpiperazine and 4-fluorobenzaldehyde, followed by the reduction of the resulting aldehyde intermediate. Each step is a potential source of specific impurities.

The SNAr reaction is generally clean, but incomplete reaction or side reactions involving the starting materials can introduce impurities that carry through. The reduction step is the most critical stage for impurity control. The choice of reducing agent, temperature, and reaction time directly impacts the purity of the final product.

Below is a diagram illustrating the primary synthetic pathway and the points at which common impurities are generated.

G N_Ethylpiperazine 1-Ethylpiperazine Aldehyde_Intermediate 4-(4-Ethylpiperazin-1-yl)benzaldehyde (Intermediate) N_Ethylpiperazine->Aldehyde_Intermediate Step 1: SNAr Reaction (Base, Solvent) Impurity_Overalkylation Impurity D: Quaternary Salt N_Ethylpiperazine->Impurity_Overalkylation Side reaction with alkylating agent Fluorobenzaldehyde 4-Fluorobenzaldehyde Fluorobenzaldehyde->Aldehyde_Intermediate Final_Product This compound (Target Product) Aldehyde_Intermediate->Final_Product Step 2: Reduction Impurity_Unreacted_Aldehyde Impurity A: Unreacted Aldehyde Aldehyde_Intermediate->Impurity_Unreacted_Aldehyde Incomplete Reduction Impurity_Dimer Impurity C: Reductive Ether Dimer Aldehyde_Intermediate->Impurity_Dimer Harsh Reducing Conditions Impurity_Oxidation Impurity B: Oxidation Product Final_Product->Impurity_Oxidation Air Oxidation (Workup/Storage) Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Final_Product

Caption: Synthetic pathway and key impurity formation points.

Q2: My LC-MS analysis shows several unexpected peaks after the reduction step. What are the most likely process-related impurities?

A: Excellent question. Post-reduction, the impurity profile is almost always linked to the starting material, the reducing agent's reactivity, and workup conditions. Here is a summary of the most common impurities you should screen for.

Impurity IDStructure NameTypical Mass (M+H)⁺Origin and Formation Mechanism
A Unreacted Starting Material: 4-(4-Ethylpiperazin-1-yl)benzaldehyde219.15Incomplete Reduction: This is the most common impurity. It arises from insufficient reducing agent, low reaction temperature, or insufficient reaction time.[1]
B Oxidation Product: (Same as Impurity A)219.15Product Instability: The benzyl alcohol product can be susceptible to oxidation back to the aldehyde, especially during workup (e.g., exposure to air in basic conditions) or upon prolonged storage.
C Reductive Ether Dimer: Bis(4-(4-ethylpiperazin-1-yl)phenyl)methyl ether423.32Overly Reactive Conditions: This impurity can form under strongly acidic conditions or with very powerful reducing agents that can generate a stable benzylic carbocation intermediate, which is then trapped by another molecule of the product alcohol.
D Starting Material Impurity: 1,1-Diethyl-4-(4-formylphenyl)piperazin-1-ium247.18Over-alkylation: If the 1-ethylpiperazine starting material is synthesized in-house, over-alkylation can lead to a quaternary ammonium salt. This impurity would be carried through the synthesis.
E Secondary Amine Impurity: Di-substituted AmineVariesReaction with Primary Amine Impurity: If the 1-ethylpiperazine contains traces of piperazine (a primary/secondary amine), it can react with two equivalents of the aldehyde starting material, leading to a high-molecular-weight impurity.[1][2]
Q3: How can I minimize the presence of unreacted starting aldehyde (Impurity A) in my final product?

A: Controlling the level of unreacted starting material is a matter of optimizing the reduction reaction. The key is to drive the reaction to completion without promoting side reactions.

Causality-Driven Recommendations:

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) in methanol or ethanol is the standard and most effective choice. It is highly selective for aldehydes over other functional groups. Avoid stronger, less selective reagents like lithium aluminum hydride (LiAlH₄) unless necessary, as they can promote side reactions. A milder agent like sodium triacetoxyborohydride is also an option, though it's more commonly used for one-pot reductive aminations.[1]

  • Stoichiometry: Use a slight excess of the reducing agent. A common starting point is 1.2 to 1.5 molar equivalents of NaBH₄. This ensures enough reagent is available to compensate for any minor decomposition by the protic solvent.

  • Temperature Control: The addition of NaBH₄ to the aldehyde solution in methanol is exothermic. Maintain the temperature between 0-5 °C during the addition to prevent runaway reactions and minimize side products. After the addition is complete, allowing the reaction to slowly warm to room temperature and stir for 1-2 hours typically ensures full conversion.

  • Reaction Monitoring: Do not rely on time alone. Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting aldehyde. The reaction is complete only when the starting material spot/peak is no longer detectable.

Q4: What are the best practices for the detection and quantification of these impurities?

A: A robust analytical method is crucial for process control and ensuring the quality of your final product. A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[3][4][5]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying impurities.[4]

    • Detector: A UV detector is suitable for routine analysis, as both the starting material and product are chromophoric. A mass spectrometer (LC-MS) is invaluable for identifying unknown peaks by providing molecular weight information.[3]

    • Column: A reverse-phase C18 column is typically effective.

    • Mobile Phase: A gradient method using acetonitrile and water with a modifier like formic acid or ammonium acetate is recommended to achieve good separation of the polar product from less polar impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, such as residual solvents or low-molecular-weight starting materials.[1][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation of the final product and can detect impurities at levels of ~1% or higher. The aldehydic proton of the starting material (around 9.8 ppm) is a clear diagnostic signal to monitor for reaction completion.

Troubleshooting and Purification Guides
Troubleshooting Workflow

If you encounter issues with purity, yield, or product appearance, follow this logical troubleshooting guide.

G Start Problem Observed Problem_LowPurity Low Purity by HPLC/TLC Start->Problem_LowPurity Problem_LowYield Low Isolated Yield Start->Problem_LowYield Problem_Color Product is Colored (Yellow/Brown) Start->Problem_Color Cause_IncompleteRxn Cause: Incomplete Reduction Problem_LowPurity->Cause_IncompleteRxn Cause_SideReaction Cause: Side Reactions Problem_LowPurity->Cause_SideReaction Problem_LowYield->Cause_IncompleteRxn Cause_WorkupLoss Cause: Workup Losses Problem_LowYield->Cause_WorkupLoss Problem_Color->Cause_SideReaction Cause_Oxidation Cause: Oxidation Problem_Color->Cause_Oxidation Solution_OptimizeRxn Solution: - Increase reducing agent (1.2-1.5 eq) - Increase reaction time/temp - Monitor by TLC/HPLC Cause_IncompleteRxn->Solution_OptimizeRxn Solution_ControlTemp Solution: - Maintain 0-5°C during addition - Use selective reagent (NaBH4) Cause_SideReaction->Solution_ControlTemp Solution_OptimizeWorkup Solution: - Ensure pH is neutral before extraction - Use continuous extraction for polar products Cause_WorkupLoss->Solution_OptimizeWorkup Solution_InertAtmosphere Solution: - Degas solvents - Workup under N2 or Ar - Store product under inert gas Cause_Oxidation->Solution_InertAtmosphere

Caption: A logical workflow for troubleshooting common synthesis issues.

Protocol 1: General Procedure for Impurity Profiling by HPLC-UV/MS

This protocol provides a starting point for developing a robust analytical method. It must be validated for your specific system.

  • Sample Preparation:

    • Accurately weigh ~1 mg of your crude or purified product into an HPLC vial.

    • Dissolve in 1.0 mL of a 50:50 mixture of acetonitrile and water. Vortex to ensure complete dissolution.

    • This creates a 1 mg/mL stock solution.

  • Instrumentation and Conditions:

    • Instrument: HPLC with UV (Diode Array Detector) and Mass Spectrometer.

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • UV Detection: 254 nm.

    • MS Detection: ESI Positive Mode, scanning m/z 100-800.

  • Gradient Elution:

Time (min)% Mobile Phase B
0.05
8.095
10.095
10.15
12.05
  • Data Analysis:

    • Integrate all peaks with an area greater than 0.05% of the total area.

    • Identify the main product peak by its retention time and mass (Expected [M+H]⁺ = 221.17).

    • Compare the masses of impurity peaks against the table in Q2 to tentatively identify them.

Protocol 2: Recommended Purification by Column Chromatography

Flash column chromatography on silica gel is an effective method for removing both more polar and less polar impurities.

  • Slurry Preparation:

    • Dissolve the crude product in a minimal amount of dichloromethane (DCM).

    • Add a small amount of silica gel (~2-3 times the weight of the crude product) to this solution.

    • Concentrate this slurry on a rotary evaporator to obtain a dry, free-flowing powder. This "dry loading" technique prevents streaking and improves separation.

  • Column Packing:

    • Pack a glass column with silica gel using a suitable solvent system, for example, 5% methanol in DCM. Do not let the column run dry.

  • Loading and Elution:

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Begin elution with a mobile phase of low polarity (e.g., 2-3% Methanol in DCM).

    • Gradually increase the polarity of the mobile phase (e.g., to 5-10% Methanol in DCM). The addition of a small amount of triethylamine (0.1%) to the mobile phase can help prevent the basic piperazine nitrogen from tailing on the acidic silica gel.

  • Fraction Collection:

    • Collect fractions and analyze them by TLC (staining with potassium permanganate can help visualize the alcohol product).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References

Technical Support Center: Phenylpiperazine Derivative Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the purification of phenylpiperazine derivatives, a class of compounds known for their diverse biological activities and, at times, challenging purification profiles.[1][2] The inherent basicity of the piperazine nitrogen often leads to common issues in chromatographic and crystallization-based purification methods. This guide is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Section 1: Foundational Troubleshooting & Stability Concerns

This section addresses preliminary checks and common stability issues that can affect the entire purification workflow.

Q1: My crude reaction mixture looks complex by TLC/NMR before I even start purifying. How can I simplify the workup to remove major impurities first?

A: A well-designed workup is the first step in purification. For phenylpiperazine derivatives, an acid-base liquid-liquid extraction is an exceptionally powerful technique to separate your basic product from neutral or acidic byproducts and starting materials.[3]

  • The Principle: The basic nitrogen atoms on the piperazine ring can be protonated with a dilute aqueous acid (e.g., 1M HCl) to form a water-soluble ammonium salt.[4][5] Neutral organic impurities will remain in the organic layer, while acidic impurities will be deprotonated and extracted by a basic wash (e.g., saturated NaHCO₃ solution).

  • Causality: This method leverages the dramatic change in solubility upon salt formation. The charged ammonium salt prefers the polar aqueous phase, while the neutral compound prefers the non-polar organic phase.[3]

  • Execution:

    • Dissolve your crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract the organic layer with 1M HCl. Your phenylpiperazine derivative will move into the aqueous layer.

    • Separate the layers. You can now discard the organic layer if it only contains neutral impurities.

    • To recover your product, basify the acidic aqueous layer with a base like 2M NaOH or saturated NaHCO₃ until the pH is ~9-10.[4] This neutralizes the ammonium salt, regenerating the free amine.

    • Extract the now-basic aqueous layer with fresh organic solvent. Your purified amine product will move back into the organic phase.

    • Dry the organic layer with an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo.

Q2: I suspect my phenylpiperazine derivative is degrading during purification or storage. What are the common degradation pathways and how can I prevent them?

A: Phenylpiperazine derivatives can be susceptible to several degradation pathways, including oxidation and hydrolysis, especially if the molecule contains other sensitive functional groups.[1][6] Stability can be influenced by pH, temperature, and exposure to air.[1][7]

  • Oxidation: The nitrogen atoms can be susceptible to oxidation, especially at elevated temperatures in the presence of oxygen.[8] This can lead to the formation of N-oxides or other degradation products.

  • Hydrolysis: If your derivative contains sensitive functional groups like esters, amides, or imides, they can be hydrolyzed under strongly acidic or basic conditions used during extraction or chromatography.[1][9]

  • Prevention Strategies:

    • Temperature Control: Avoid excessive heat. Concentrate solutions on a rotary evaporator using a low-temperature water bath. For long-term storage, keep the compound in a freezer (-20°C) under an inert atmosphere (nitrogen or argon).[7]

    • Atmosphere Control: When handling the compound for extended periods, work under an inert atmosphere to minimize exposure to oxygen.

    • pH Management: Use the mildest possible acidic and basic conditions during extraction. For example, use saturated sodium bicarbonate instead of sodium hydroxide if possible. Be aware that the stability of your specific compound can be pH-dependent.[1]

    • Purity: Impurities, especially residual metal catalysts from synthesis, can sometimes promote degradation. Effective purification is key to long-term stability.

Section 2: Troubleshooting Thin-Layer Chromatography (TLC)

TLC is the workhorse for monitoring reactions and developing conditions for column chromatography. Due to their basic nature, phenylpiperazines often present unique challenges.

Q3: My compound streaks badly on a silica gel TLC plate instead of forming a tight spot. Why does this happen?

A: This is the most common issue when running basic compounds like phenylpiperazines on standard silica gel.

  • The Principle: Silica gel is an acidic stationary phase due to the presence of silanol groups (Si-OH). The basic nitrogen atoms of your piperazine derivative can undergo strong, sometimes irreversible, interactions with these acidic sites.

  • Causality: This strong interaction prevents the compound from moving smoothly with the mobile phase, causing it to "drag" or streak up the plate.[10][11] This leads to poor resolution and inaccurate Rf values.

  • Solutions:

    • Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your eluting solvent system. This neutralizes the acidic silanol sites, allowing your compound to elute cleanly.[10][12]

    • Use an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Neutral alumina plates can be a good alternative to acidic silica.

    • Check Concentration: Ensure you have not overloaded the spot. Spotting too much material is a common cause of streaking for any compound.[13] Try diluting your sample before spotting.

ModifierTypical Concentration in Mobile PhaseUse Case
Triethylamine (Et₃N)0.5 - 2% (v/v)General purpose, effective for most amines.
Ammonium Hydroxide (NH₄OH)0.5 - 2% (v/v)A good alternative to triethylamine. Often added to a polar solvent like methanol first.
Pyridine0.5 - 1% (v/v)Effective, but its high boiling point and odor make it less common.

Q4: My compound won't move off the baseline (Rf ≈ 0) on the TLC plate, even in polar solvent systems.

A: This indicates that your compound is too polar for the chosen conditions or is interacting too strongly with the stationary phase.

  • Causality: An Rf of zero means the compound has a much higher affinity for the stationary phase (silica) than the mobile phase. This could be due to high polarity or, as discussed, a strong acid-base interaction.

  • Solutions:

    • Increase Mobile Phase Polarity: Make your solvent system significantly more polar. A common solvent system for polar amines is Dichloromethane (DCM) / Methanol (MeOH). Start with 9:1 DCM/MeOH and increase the proportion of methanol.

    • Add a Basic Modifier: Even if the spot isn't streaking, a strong interaction with the silica can "pin" the compound to the baseline. Add 1% triethylamine or ammonium hydroxide to your polar mobile phase.[12]

    • Consider Reverse-Phase TLC: If your compound is highly polar or has formed a salt, it may be better suited for reverse-phase TLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., acetonitrile/water).

Section 3: Purification by Flash Column Chromatography

The insights gained from TLC are directly applicable to flash column chromatography.

Q5: My column separation is poor. The peaks are broad, and I'm getting mixed fractions.

A: Poor separation on a column often stems from issues identified during TLC analysis, such as peak tailing.

  • The Principle: The same acid-base interactions that cause streaking on TLC plates will cause broad, tailing peaks during column chromatography, leading to poor resolution and product loss.[11]

  • Causality: As the band of your compound travels down the column, the continuous interaction with acidic silanol groups broadens the band, causing it to overlap with impurities.

  • Solutions:

    • Optimize the Solvent System: Before running a column, ensure you have a good TLC separation (ΔRf ≥ 0.2) and that your product's spot is not streaking.

    • Add a Basic Modifier to the Slurry and Eluent: Just as with TLC, add 0.5-1% triethylamine to your column's mobile phase. It is also crucial to prepare the silica gel slurry in a solvent mixture that already contains the basic modifier. This ensures the entire stationary phase is neutralized before you load your compound.[8]

    • Use Basic Alumina: For particularly troublesome basic compounds, switching the stationary phase from silica gel to basic alumina can be an excellent solution. Alumina does not have the same acidic character as silica.

    • Load the Sample Properly: Do not load your sample in a solvent that is much more polar than the mobile phase. This will cause the band to spread and resolution to decrease. Use the "dry loading" technique (adsorbing the crude product onto a small amount of silica gel) for the best results.

Workflow Diagram: General Purification Strategy

The following diagram outlines a logical workflow for approaching the purification of a crude phenylpiperazine derivative.

G cluster_start cluster_analysis cluster_decision cluster_purification cluster_end Crude Crude Product Purity_Check_1 Assess Purity & Complexity (TLC, NMR, LCMS) Crude->Purity_Check_1 Decision High/Low Polarity? Acidic/Neutral Impurities? Purity_Check_1->Decision Extraction Acid-Base Extraction Decision->Extraction Major non-basic impurities present Column Column Chromatography (Silica or Alumina) Decision->Column Similar polarity impurities Crystallization Recrystallization / Salt Formation Decision->Crystallization Product is solid & relatively pure Extraction->Purity_Check_1 Re-assess Purity_Check_2 Final Purity Analysis (TLC, NMR, HPLC) Column->Purity_Check_2 Crystallization->Purity_Check_2 Pure_Product Pure Product Purity_Check_2->Pure_Product

Caption: A typical workflow for purifying phenylpiperazine derivatives.

Section 4: Crystallization and Salt Formation

Q6: I'm trying to purify my product by recrystallization, but it keeps "oiling out" instead of forming crystals.

A: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid crystalline lattice. This is common for compounds that have low melting points or when the cooling process is too rapid.

  • Causality: The compound's solubility decreases faster than the rate at which molecules can orient themselves into an ordered crystal lattice. Residual impurities can also inhibit crystallization.

  • Solutions:

    • Slow Down Cooling: After dissolving your compound in the minimum amount of hot solvent, allow it to cool to room temperature very slowly. Do not place it directly in an ice bath. Insulating the flask can help.

    • Add a "Bad" Solvent: Use a binary solvent system. Dissolve your compound in a "good" solvent (in which it is very soluble), and then slowly add a "bad" solvent (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed the Solution: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

Q7: My phenylpiperazine derivative is a persistent oil. How can I turn it into a solid for easier handling and purification?

A: Converting the basic free amine into a salt is a standard and highly effective technique. Salts are typically crystalline, non-volatile solids with higher melting points, making them much easier to handle, weigh, and purify.

  • The Principle: Reacting the basic amine with an acid will form a stable salt. Hydrochloride (HCl) and hydrobromide (HBr) salts are very common.

  • Execution (Forming an HCl salt):

    • Dissolve your purified oily product in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol).

    • Slowly add a solution of HCl. This can be HCl gas, a solution of HCl in dioxane, or HCl in diethyl ether.

    • The salt will often precipitate out of the solution immediately. If not, you may need to cool the solution or add a non-polar co-solvent like hexane to induce precipitation.

    • Collect the solid salt by vacuum filtration, wash it with cold solvent (e.g., cold diethyl ether), and dry it thoroughly.[8]

Section 5: Chiral Separations

Q8: My synthesis produced a racemic mixture of a chiral phenylpiperazine derivative. What are my options for separating the enantiomers?

A: Separating enantiomers is a specialized task that is critical in drug development, as different enantiomers can have vastly different biological activities.[14][15]

  • The Principle: Enantiomers have identical physical properties (boiling point, solubility, Rf) in a non-chiral environment. To separate them, you must introduce a chiral influence.

  • Common Techniques:

    • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common analytical and preparative method for separating enantiomers. It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times.[16] Developing a chiral HPLC method often requires screening various chiral columns and mobile phases.

    • Diastereomeric Salt Formation: You can react your racemic amine with a single, pure enantiomer of a chiral acid (e.g., tartaric acid, mandelic acid). This forms a pair of diastereomeric salts. Diastereomers have different physical properties and can often be separated by fractional crystallization. After separation, the acid is removed to yield the pure enantiomer of your amine.

Section 6: Standard Operating Protocols

Protocol 1: Flash Column Chromatography of a Phenylpiperazine Derivative on Silica Gel

  • Solvent System Selection: Using TLC, identify a solvent system (e.g., 95:5 ethyl acetate/hexane) that gives your product an Rf of ~0.2-0.3. Add 1% triethylamine (Et₃N) to this system.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (including the 1% Et₃N). Pour the slurry into your column and use gentle pressure to pack a uniform bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane. Add a small amount of silica gel (about 1-2 times the mass of your crude product) to this solution. Concentrate this slurry on a rotary evaporator until you have a dry, free-flowing powder.

  • Elution: Carefully layer the dry-loaded sample onto the top of the packed column. Begin eluting with the mobile phase, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC (using the same modified solvent system) to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified product.

Diagram: Troubleshooting TLC Issues for Amines

G cluster_streak Streak Solutions cluster_baseline Baseline Solutions cluster_poorsep Poor Separation Solutions Start TLC Spot Issue? Streak Spot is a Streak Start->Streak Yes Baseline Spot at Baseline (Rf=0) Start->Baseline Yes PoorSep Poor Separation (Similar Rf) Start->PoorSep Yes S1 Add 1% Et3N or NH4OH to Mobile Phase Streak->S1 B1 Increase Mobile Phase Polarity (e.g., add more MeOH to DCM) Baseline->B1 P1 Test Different Solvent Systems (e.g., Toluene/Acetone, EtOAc/Heptane) PoorSep->P1 S2 Reduce Sample Concentration S3 Switch to Alumina Plate B2 Add 1% Et3N or NH4OH B3 Try Reverse-Phase TLC P2 Try Double Elution (Run plate twice in same solvent)

Caption: A decision tree for common TLC problems with basic compounds.

References

Technical Support Center: Overcoming Solubility Challenges of [4-(4-Ethylpiperazin-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for [4-(4-Ethylpiperazin-1-yl)phenyl]methanol. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility issues encountered when using this compound in cell culture media. We will explore the underlying causes of poor solubility and provide validated, step-by-step protocols to ensure reproducible and accurate experimental outcomes.

Compound Profile: this compound

Understanding the physicochemical properties of a compound is the first step in troubleshooting its behavior in aqueous solutions.

  • Structure: The molecule contains a phenylmethanol core substituted with an ethylpiperazine group.

  • Key Features:

    • Hydrophobic Phenyl Ring: Contributes to low intrinsic aqueous solubility.

    • Polar Methanol Group (-CH₂OH): Offers some capacity for hydrogen bonding.

    • Basic Piperazine Ring: The two nitrogen atoms in the piperazine ring make the compound a weak base. This is the most critical feature for solubility manipulation, as its ionization state is highly dependent on pH.[1]

  • Molecular Formula: C₁₃H₂₀N₂O[2]

  • Molecular Weight: 220.31 g/mol [2]

The presence of the basic piperazine moiety suggests that the solubility of this compound can be significantly increased by lowering the pH of the solution.[1][3]

Frequently Asked Questions (FAQs)

Here we address the most common issues reported by users.

Q1: I dissolved the compound in DMSO to make a stock solution, but a precipitate formed instantly when I added it to my cell culture medium. What is happening?

A1: This phenomenon, often called "crashing out," is common for hydrophobic compounds.[4] Your high-concentration stock solution is in a favorable organic solvent (DMSO). When this is rapidly diluted into the aqueous environment of the cell culture medium, the compound's solubility limit is exceeded, causing it to precipitate.[5][6] The key is to manage the transition from an organic to an aqueous environment more carefully.

Q2: My media containing the compound looked clear initially, but after a few hours in the incubator, it became cloudy or I saw crystalline precipitates. Why?

A2: This is known as delayed precipitation and can be caused by several factors:

  • Borderline Solubility: Your working concentration may be at the very edge of the compound's solubility limit. Minor changes in the incubator, such as temperature fluctuations or slight evaporation, can concentrate the compound and cause it to precipitate.[6][7]

  • pH Shift: Cellular metabolism can cause the pH of the culture medium to drift, which can alter the ionization state and solubility of a pH-sensitive compound like this one.[4]

  • Interaction with Media Components: The compound may interact with salts, amino acids, or proteins in the serum, forming less soluble complexes over time.[4][8]

Q3: What is the best solvent for making a high-concentration stock solution?

A3: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of many poorly water-soluble compounds due to its high solubilizing power and miscibility with water.[9][10] Always use anhydrous, cell culture-grade DMSO to avoid introducing water, which can lower the stock's stability and solubility.

Q4: Can I just increase the final DMSO concentration in my media to keep the compound dissolved?

A4: While tempting, this is not recommended. It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically ≤0.5% (v/v) .[6][9] Higher concentrations can be cytotoxic, affect cell membrane permeability, and interfere with cellular processes, leading to misleading experimental results.[11][12] Always run a vehicle control (media + same final concentration of DMSO, without the compound) to differentiate the effects of the solvent from the effects of your compound.[6][10]

Troubleshooting Workflow for Solubility Enhancement

This workflow provides a systematic approach to resolving precipitation. Start with the simplest methods and proceed to more advanced techniques if the issue persists.

G start Precipitation Observed with This compound check_dilution Step 1: Optimize Dilution Technique (Protocol 1) start->check_dilution check_conc Step 2: Determine Max Soluble Conc. (Protocol 2) check_dilution->check_conc Precipitation persists success Compound Solubilized Proceed with Experiment check_dilution->success Issue resolved adjust_ph Step 3: Use pH Adjustment (Protocol 3) check_conc->adjust_ph Working conc. too low check_conc->success Issue resolved use_cd Step 4: Use a Solubilizing Excipient (e.g., Cyclodextrin) (Protocol 4) adjust_ph->use_cd pH change not viable or insufficient adjust_ph->success Issue resolved use_cd->success Issue resolved

Caption: A step-by-step decision tree for troubleshooting solubility.

Detailed Experimental Protocols
Protocol 1: Optimized Stock Solution Preparation and Dilution

The causality behind this protocol is to control the solvent exchange process. By adding the DMSO stock to warmed, stirred media, you promote rapid dispersion and prevent localized high concentrations of the compound that lead to precipitation.[4]

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Complete cell culture medium, pre-warmed to 37°C

Methodology:

  • Prepare High-Concentration Stock: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved by vortexing. Gentle warming (to 37°C) or brief sonication can be used if necessary.[9][13]

  • Pre-warm Media: Ensure your complete cell culture medium (containing serum, if applicable) is equilibrated to 37°C. Cold media can decrease compound solubility.[4]

  • Perform Dilution:

    • Dispense the required volume of pre-warmed media into a sterile tube.

    • While gently vortexing or swirling the media, add the required volume of the DMSO stock solution drop-wise.[4] This ensures the compound disperses quickly into the larger volume rather than crashing out.

    • Never add media to the concentrated DMSO stock.

  • Final DMSO Concentration: Calculate the final volume of DMSO to ensure it does not exceed 0.5%.

Protocol 2: Determining the Maximum Soluble Concentration

This protocol establishes the empirical solubility limit of the compound under your specific experimental conditions (media type, serum percentage, temperature).

Materials:

  • 10-50 mM compound stock in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well plate

Methodology:

  • Prepare Serial Dilutions: Create a series of dilutions of your compound in pre-warmed culture medium. For example, prepare final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, and 1 µM.

  • Visual Inspection (Immediate): Immediately after preparation, visually inspect each dilution for any signs of cloudiness or precipitate. A light microscope can be used for more sensitive detection.

  • Incubation and Inspection (Delayed): Incubate the samples at 37°C in a CO₂ incubator for a period relevant to your experiment (e.g., 4, 24, or 48 hours).

  • Final Assessment: After incubation, inspect the solutions again. The highest concentration that remains clear and free of precipitate is the maximum working soluble concentration under your conditions.[4]

Protocol 3: Solubility Enhancement using pH Adjustment

This method leverages the basic nature of the piperazine ring. By slightly lowering the pH of the culture medium, the compound becomes protonated, forming a more water-soluble salt.[1][3]

Materials:

  • Complete cell culture medium

  • Sterile 0.1 M HCl

  • Sterile pH meter or sterile pH indicator strips

Methodology:

  • Measure Initial pH: Determine the starting pH of your complete cell culture medium. It is typically around 7.2-7.4.

  • Adjust pH: Under sterile conditions, add small, incremental amounts of sterile 0.1 M HCl to the medium. Mix well after each addition and measure the pH.

  • Target pH: Aim for a slightly acidic pH. Caution: Do not lower the pH to a level that will be detrimental to your cells. A final pH in the range of 6.8-7.0 is often tolerated by many cell lines but should be validated.

  • Re-test Solubility: Use the pH-adjusted medium to perform the solubility test as described in Protocol 2. You should observe a significant increase in the maximum soluble concentration.

  • Cell Viability Control: It is critical to culture your cells in the pH-adjusted medium (without the compound) to ensure the pH change itself does not impact their health or morphology.

Protocol 4: Solubility Enhancement using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that act as molecular containers, encapsulating hydrophobic molecules in their central cavity to increase their apparent solubility in water.[14][15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in cell culture.

Materials:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD), sterile powder or solution

  • Compound stock in DMSO

  • Complete cell culture medium

Methodology:

  • Prepare HP-β-CD Solution: Prepare a sterile stock solution of HP-β-CD in your cell culture medium (e.g., 5-10 mM).

  • Complexation:

    • Add the required volume of your compound's DMSO stock solution to the HP-β-CD-containing medium.

    • Mix thoroughly and allow the solution to equilibrate for at least 30-60 minutes at room temperature or 37°C to allow for the formation of the inclusion complex.

  • Cell Treatment: Use this complex-containing medium to treat your cells.

  • Control Experiments: You must include two additional controls:

    • Vehicle Control: Cells treated with the same final concentration of DMSO.

    • Cyclodextrin Control: Cells treated with the same final concentration of HP-β-CD in medium to ensure the excipient itself has no biological effect in your assay.[12]

Summary of Solubility Enhancement Strategies
StrategyMechanism of ActionKey Considerations & Causality
Optimized Dilution Prevents localized supersaturation by promoting rapid dispersion of the compound from the organic solvent into the aqueous medium.The simplest and first method to try. Ensures the transition from a high-concentration organic environment to a low-concentration aqueous one is not abrupt.[4][13]
pH Adjustment Protonates the basic piperazine nitrogen, forming a more polar and water-soluble salt.Highly effective for basic compounds. The impact of the new pH on cell viability and function must be rigorously tested.[1][]
Co-solvents (DMSO) Maintains a small percentage of organic solvent in the final medium to help keep the hydrophobic compound in solution.Must be used judiciously. The final concentration must be kept below cytotoxic levels (typically ≤0.5%) and a vehicle control is mandatory.[6][11]
Cyclodextrins Encapsulates the hydrophobic part of the compound in its lipophilic core, presenting a hydrophilic exterior to the aqueous medium.A powerful formulation tool that increases apparent solubility without chemically modifying the compound. Requires a cyclodextrin-only control.[14][18]
Serum Proteins Hydrophobic compounds can bind to proteins like albumin in fetal bovine serum (FBS), which aids in their solubilization.The effect varies by compound. If working in serum-free conditions, precipitation may be more likely. Consider if protein binding will affect your assay.[13][19]

References

Technical Support Center: Minimizing Off-Target Effects of Phenylpiperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you navigate the complexities of working with phenylpiperazine-based compounds and to provide actionable strategies for minimizing their off-target effects in various assays. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the scientific rationale behind them to empower you to make informed decisions in your research.

Introduction: The Phenylpiperazine Scaffold - A Double-Edged Sword

The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide range of receptors, particularly G-protein coupled receptors (GPCRs).[1][2] Its prevalence is due to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional space, facilitating interactions with diverse biological targets.

However, this structural versatility is also its primary liability. The inherent flexibility and basic nitrogen of the piperazine ring contribute to its promiscuity, leading to interactions with multiple, often unintended, biological targets.[3][4] These off-target effects can confound assay results, produce misleading structure-activity relationships (SAR), and lead to downstream safety issues such as cardiotoxicity.[5] This guide will provide a systematic approach to identifying, understanding, and mitigating these off-target liabilities.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns when working with phenylpiperazine derivatives.

Q1: What are the most common off-target interactions observed with phenylpiperazine derivatives?

A1: Phenylpiperazine-based compounds are notorious for their interactions with a range of aminergic GPCRs. The most frequently observed off-target activities are at serotonergic (5-HT), adrenergic (α), and dopaminergic (D) receptors.[3][6] This is often due to the structural similarity of the binding sites of these receptors. Additionally, a significant and critical off-target liability is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to life-threatening cardiac arrhythmias.[5][7] Interactions with sigma receptors are also common and can contribute to complex pharmacological profiles.[8][9][10]

Q2: I'm just starting a project with a novel phenylpiperazine series. How can I proactively assess potential off-target effects?

A2: A proactive, tiered approach is the most resource-effective strategy.

  • In Silico Profiling (Tier 1): Before synthesizing or purchasing compounds, leverage computational tools.[3]

    • Similarity Searches: Compare your scaffold against databases of known promiscuous compounds and compounds with known off-target activities (e.g., ChEMBL, PubChem).

    • Pharmacophore Modeling: Build 3D pharmacophore models of known off-target binding sites (e.g., the hERG channel) and virtually screen your designed compounds.

    • Molecular Docking: Dock your compounds into the crystal structures or homology models of common off-targets to predict potential binding modes and affinities.[3]

  • Broad Experimental Profiling (Tier 2): For key compounds, utilize a commercially available broad off-target screening panel. These services typically screen your compound at a single high concentration (e.g., 10 µM) against hundreds of receptors, ion channels, enzymes, and transporters, providing a comprehensive overview of potential liabilities.[5]

Q3: My compound is potent in a biochemical assay but shows significantly lower activity in a cell-based assay. What could be the issue?

A3: This is a common and multifaceted problem. The discrepancy often points to issues with cell permeability, efflux, or off-target effects that are only apparent in a cellular context.

  • Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target. Assess the compound's physicochemical properties (e.g., cLogP, polar surface area).

  • Drug Efflux: The compound could be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell.[5] You can test this by co-incubating with known efflux pump inhibitors.

  • Off-Target Cytotoxicity: The compound might be killing the cells through an off-target mechanism at concentrations where on-target engagement is expected. This can be assessed with a simple cytotoxicity assay run in parallel.[5][11]

  • Compound Instability: The compound may be unstable in the cell culture medium. Assess its stability over the time course of your experiment using techniques like HPLC-MS.

Troubleshooting Guide: Common Scenarios & Solutions

This section provides a problem-oriented approach to troubleshooting common issues encountered with phenylpiperazine compounds.

Scenario 1: Unexpected Cytotoxicity in Cell-Based Assays

Problem: You observe significant cell death in your experiments, even at concentrations where you expect to see a specific pharmacological effect. This toxicity may or may not be related to your primary target.

Causality: The phenylpiperazine scaffold can be metabolized into reactive species or interact with various cellular components essential for viability.

Troubleshooting Workflow

A Unexpected Cytotoxicity Observed B Run Vehicle Control (e.g., DMSO) A->B C Is Vehicle Toxic? B->C D Yes C->D E No C->E F Lower Vehicle Concentration (Typically <0.5%) D->F G Assess Compound Stability in Media (HPLC) E->G H Is Compound Degrading to a Toxic Product? G->H I Yes H->I J No H->J K Modify Assay Buffer or Reduce Incubation Time I->K L Perform Broad Off-Target Screening Panel J->L M Test on a Panel of Different Cell Lines J->M N Is Toxicity Cell-Type Specific? M->N O Yes N->O P No N->P Q Investigate Specific Off-Target Pathway O->Q R Likely General Cytotoxicity (e.g., Membrane Disruption) P->R

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Scenario 2: High Hit Rate in a High-Throughput Screen (HTS)

Problem: Your HTS campaign identifies an unusually high number of "active" compounds from a phenylpiperazine-based library, suggesting a high false-positive rate.

Causality: This often points to non-specific assay interference rather than true on-target activity. Phenylpiperazine compounds can interfere with assay technologies through various mechanisms.[12]

  • Compound Aggregation: At certain concentrations, compounds can form aggregates that sequester and non-specifically inhibit enzymes.[12][13]

  • Reactivity: Some phenylpiperazine derivatives can be chemically reactive, leading to covalent modification of the target protein or assay components.[14]

  • Assay Technology Interference: Compounds may directly interfere with the detection method (e.g., fluorescence quenching/enhancement, luciferase inhibition).[12][15]

Mitigation Strategy: A Multi-pronged Approach
Strategy Description Rationale
Include Detergent Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.This helps to disrupt compound aggregates, a common cause of promiscuous inhibition.[12]
Run Counterscreens Perform counterscreens to identify compounds that interfere with the assay technology itself.[11][15] For example, if using a luciferase reporter, screen for direct luciferase inhibitors.This systematically eliminates compounds that produce a signal independent of the primary target.[12]
Orthogonal Assays Confirm hits using an assay with a different detection modality.[11] For example, if the primary screen was fluorescence-based, use a label-free method like Surface Plasmon Resonance (SPR) for confirmation.This provides confidence that the observed activity is not an artifact of the primary assay technology.
Biophysical Validation Use biophysical methods to confirm direct binding of the hit to the target protein.Techniques like Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST), or SPR provide direct evidence of a physical interaction.[][17][18]
Scenario 3: Potential for Cardiotoxicity (hERG Inhibition)

Problem: Early data (in silico or from a broad panel screen) suggests your compound may inhibit the hERG potassium channel, a major safety liability that can halt a drug development program.

Causality: The hERG channel's inner pore is large and lined with aromatic residues (Y652 and F656), creating a "sticky" binding site for hydrophobic and basic compounds.[19][20] The basic nitrogen of the phenylpiperazine moiety is often a key pharmacophoric feature for hERG binding.[21]

De-risking and Mitigation Workflow

A hERG Liability Identified (In Silico or Primary Screen) B Confirm with Functional Assay (e.g., Patch Clamp) A->B C Determine IC50 B->C D Is IC50 within acceptable safety margin? C->D E Yes D->E F No D->F G Proceed with Caution (Monitor in vivo) E->G H Initiate Medicinal Chemistry De-risking Strategy F->H I Reduce Lipophilicity (LogP) - Add polar groups - Remove lipophilic groups H->I J Modulate Basicity (pKa) - Add electron-withdrawing groups near the basic nitrogen H->J K Disrupt Key Interactions - Block hydrophobic interactions - Introduce steric hindrance H->K L Re-synthesize Analogs I->L J->L K->L M Re-test in hERG Functional Assay L->M

Caption: Workflow for addressing hERG channel inhibition.

Experimental Protocols

Protocol 1: Orthogonal Hit Confirmation using Surface Plasmon Resonance (SPR)

Purpose: To confirm the direct binding of a putative hit compound to a purified target protein, independent of the primary assay's detection method.

Principle: SPR is a label-free technique that measures changes in refractive index at the surface of a sensor chip when a ligand (your compound) binds to an immobilized protein.[][18]

Methodology:

  • Protein Immobilization:

    • Covalently couple your purified target protein to a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. Aim for a moderate immobilization level to avoid mass transport limitations.

    • Include a reference channel where a non-relevant protein is immobilized or the channel is left blank to subtract non-specific binding.

  • Compound Preparation:

    • Prepare a dilution series of your hit compound in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO).

    • The concentration range should span at least two orders of magnitude around the expected dissociation constant (Kd). A typical starting range is 100 nM to 10 µM.

  • Binding Analysis:

    • Inject the compound dilutions over the target and reference channels at a constant flow rate.

    • Monitor the change in response units (RU) over time to generate sensorgrams for each concentration.

    • Include buffer-only injections for double referencing.

  • Data Analysis:

    • Subtract the reference channel data and the buffer-only injection data from the active channel data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Self-Validation: A true binding event should be concentration-dependent, saturable, and fit well to a kinetic model. The calculated Kd should be reasonably consistent with the potency (e.g., IC50 or EC50) observed in the primary assay.

Protocol 2: Counterscreen for Assay Interference (Example: Luciferase Inhibition)

Purpose: To identify and eliminate compounds that directly inhibit the reporter enzyme in a luciferase-based assay, which would otherwise be flagged as false positives.

Principle: This assay measures the direct effect of the compound on the activity of purified luciferase enzyme.[15]

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer identical to the one used in your primary screen.

    • Prepare a solution of purified luciferase enzyme in the assay buffer.

    • Prepare a solution of the luciferin substrate.

  • Assay Procedure:

    • In a 384-well white plate, add your test compounds at the same concentration used in the primary screen.

    • Include a known luciferase inhibitor as a positive control and a vehicle-only (e.g., DMSO) as a negative control.

    • Add the purified luciferase enzyme to all wells and incubate for a short period (e.g., 15 minutes).

    • Initiate the reaction by adding the luciferin substrate.

    • Immediately read the luminescence signal on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-only control (0% inhibition) and the positive control (100% inhibition).

    • Calculate the percent inhibition for each test compound.

    • Compounds showing significant inhibition (e.g., >20-30%) in this assay are considered potential false positives and should be flagged for exclusion or further investigation.

Self-Validation: The positive control should show strong inhibition, and the Z'-factor for the assay should be >0.5, indicating a robust assay window to reliably identify inhibitors.

References

Technical Support Center: Optimizing the Synthesis of [4-(4-Ethylpiperazin-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of [4-(4-Ethylpiperazin-1-yl)phenyl]methanol. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide in-depth, actionable advice to help you overcome common challenges in this synthesis, ensuring high yield and purity. We will delve into the causality behind experimental choices, offering troubleshooting solutions grounded in established chemical principles.

Section 1: Synthesis Overview & Core Reaction

The most direct and widely applicable method for synthesizing this compound is a two-step process. This typically involves an initial C-N bond formation to create the substituted phenylpiperazine core, followed by the reduction of a carbonyl group to the desired benzyl alcohol.

Two common retrosynthetic pathways are:

  • Reductive Amination: Coupling 1-ethylpiperazine with a suitable benzaldehyde derivative, followed by reduction of the aldehyde.

  • Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination: Coupling 1-ethylpiperazine with a 4-halobenzyl alcohol derivative.[1][2]

For reasons of efficiency and substrate availability, this guide will focus on a reductive amination strategy starting from 4-formylbenzoic acid or its ester, followed by reduction. A particularly effective approach is the reductive amination of an aldehyde with an amine using a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB).[3][4][5] This reagent is favored for its high chemoselectivity, which minimizes the premature reduction of the starting aldehyde.[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for this molecule?

A two-step route is highly reliable:

  • Step 1 (Buchwald-Hartwig Amination): Couple ethyl 4-bromobenzoate with 1-ethylpiperazine using a palladium catalyst and a suitable phosphine ligand (e.g., BINAP, RuPhos) to form ethyl 4-(4-ethylpiperazin-1-yl)benzoate.[6]

  • Step 2 (Ester Reduction): Reduce the resulting ester to the target benzyl alcohol using a reducing agent like Lithium Aluminum Hydride (LiAlH₄) or Vitride in an appropriate solvent (e.g., THF, Et₂O).

Alternatively, a one-pot reductive amination of 4-formylbenzoic acid followed by esterification and reduction is feasible, but can be complicated by solubility issues.

Q2: What are the critical reagents and their quality requirements?

  • 1-Ethylpiperazine: Must be free of moisture and primary or other secondary amine impurities. Use a freshly opened bottle or distill before use if purity is questionable.

  • Aldehyde/Ester Starting Material: Ensure high purity (>98%). Impurities can lead to side reactions and complicate purification.

  • Reducing Agent (e.g., NaBH(OAc)₃, LiAlH₄): These reagents are moisture-sensitive.[7] Use freshly opened containers, handle under an inert atmosphere (Argon or Nitrogen), and ensure anhydrous reaction conditions.

  • Solvents (e.g., DCE, THF, Toluene): Must be anhydrous. Use solvents from a solvent purification system or dry using appropriate methods (e.g., molecular sieves, sodium/benzophenone).

Q3: What are the key safety considerations for this synthesis?

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): While less toxic than sodium cyanoborohydride, it is still a hydride reagent.[8] It reacts with water and protic solvents to release hydrogen gas, which is flammable. Quench reactions carefully behind a blast shield.

  • Lithium Aluminum Hydride (LiAlH₄): Extremely reactive with water and protic solvents. All glassware must be oven- or flame-dried. Workup procedures must be performed with extreme caution, typically involving slow, sequential addition of ethyl acetate, water, and aqueous NaOH at 0 °C.

  • Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are suspected carcinogens. Toluene is a reproductive toxin. Handle these solvents in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Section 3: Troubleshooting Guide

Problem 1: Low or No Product Yield in Reductive Amination Step

Q: My reductive amination reaction with NaBH(OAc)₃ is showing low conversion to the desired tertiary amine. What went wrong?

This is a common issue that can often be traced to one of four key areas: the reducing agent, the reactants, the reaction pH, or solvent choice.

  • Possible Cause 1.1: Inactive Reducing Agent.

    • Explanation: Sodium triacetoxyborohydride (NaBH(OAc)₃) is hygroscopic.[7] Exposure to atmospheric moisture will decompose the reagent, rendering it ineffective.

    • Solution:

      • Always use NaBH(OAc)₃ from a freshly opened bottle or a container stored properly in a desiccator.

      • Weigh the reagent quickly and add it to the reaction under an inert atmosphere (e.g., a nitrogen or argon blanket).

      • Ensure your reaction solvent is anhydrous. DCE and THF are preferred solvents.[4]

  • Possible Cause 1.2: Sub-optimal pH for Imine/Iminium Formation.

    • Explanation: Reductive amination proceeds via an iminium ion intermediate. The formation of this intermediate is pH-dependent. The reaction needs to be slightly acidic to protonate the carbonyl, facilitating amine attack, but not so acidic that it fully protonates the starting amine, rendering it non-nucleophilic.

    • Solution:

      • For less reactive ketones or amines, the addition of a catalytic amount of acetic acid (0.5-1.0 equivalent) can be beneficial.[4][8]

      • However, for many aldehydes reacting with secondary amines, acetic acid is not necessary as it's a byproduct of the NaBH(OAc)₃ reduction itself.[4] If you are using an aldehyde, first try the reaction without added acid.

  • Possible Cause 1.3: Incorrect Stoichiometry.

    • Explanation: An incorrect ratio of reactants can halt the reaction. Typically, a slight excess of the amine and reducing agent is used to drive the reaction to completion.

    • Solution: Use a stoichiometry of 1.0 equivalent of the aldehyde, 1.1-1.2 equivalents of 1-ethylpiperazine, and 1.2-1.5 equivalents of NaBH(OAc)₃.

Problem 2: Formation of Significant Impurities

Q: My crude reaction mixture shows multiple spots on TLC/LC-MS, including unreacted starting material and an unexpected side product. How do I identify and prevent these?

Impurity profiles often point directly to sub-optimal reaction conditions.

  • Side Product: Alcohol from Aldehyde Reduction.

    • Explanation: If a less selective reducing agent like sodium borohydride (NaBH₄) is used, or if the iminium ion formation is slow, the starting aldehyde can be reduced directly to the corresponding alcohol.[7] NaBH(OAc)₃ is specifically designed to reduce the iminium ion much faster than the aldehyde, minimizing this side reaction.[5]

    • Solution:

      • Confirm you are using NaBH(OAc)₃, not NaBH₄.

      • Allow the aldehyde and amine to stir together for 20-30 minutes before adding the reducing agent to allow for pre-formation of the hemiaminal/iminium ion.

  • Side Product: Unreacted Starting Materials.

    • Explanation: This points to incomplete reaction due to reasons outlined in Problem 1 (inactive reagent, insufficient time, poor stoichiometry).

    • Solution:

      • Monitor the reaction progress using TLC or LC-MS. A typical reaction time is 12-24 hours at room temperature.

      • If the reaction stalls, a gentle warming to 40-50 °C may help, but watch for potential degradation.

      • Re-evaluate the quality of your reagents and ensure anhydrous conditions.

Problem 3: Difficulties in Product Isolation and Purification

Q: My product is difficult to purify by standard silica gel chromatography. It streaks badly and I get poor separation. What can I do?

Tertiary amines like the target molecule are basic and interact strongly with the acidic silanol groups on standard silica gel, leading to tailing and poor resolution.[9]

  • Solution 1: Modify the Mobile Phase.

    • Explanation: Adding a small amount of a basic modifier to your eluent will compete with your product for the acidic sites on the silica, leading to sharper peaks and better separation.

    • Protocol: Use a standard eluent system like Dichloromethane/Methanol or Ethyl Acetate/Hexanes and add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide. Start with a low polarity and gradually increase it.

  • Solution 2: Use an Alternative Stationary Phase.

    • Explanation: Specialized stationary phases can eliminate the need for mobile phase modifiers.

    • Recommendations:

      • Amine-functionalized silica: This phase has a basic surface that minimizes interactions with amine products, providing excellent peak shape.[9]

      • Alumina (neutral or basic): Alumina is a good alternative to silica for purifying basic compounds.[10][11]

      • Reverse-phase chromatography (C18): If the compound is sufficiently non-polar, purification on a C18 column using a mobile phase like Acetonitrile/Water with a modifier (e.g., 0.1% TFA or formic acid) can be effective. Note that you will isolate the product as its corresponding salt.

  • Solution 3: Acid-Base Extraction / Crystallization.

    • Explanation: Leverage the basicity of the tertiary amine for purification.

    • Protocol:

      • Dissolve the crude material in a non-polar organic solvent (e.g., ethyl acetate).

      • Extract with dilute aqueous acid (e.g., 1M HCl). Your product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind.

      • Wash the aqueous layer with fresh organic solvent to remove any trapped impurities.

      • Basify the aqueous layer with NaOH or Na₂CO₃ to a pH > 10.

      • Extract the free-based product back into an organic solvent. Dry, concentrate, and attempt crystallization or a final chromatographic polishing step.

Section 4: Optimized Protocol & Data

The following protocol represents a robust starting point for the synthesis, derived from established reductive amination procedures.[4]

Optimized Protocol: Reductive amination of 4-formylbenzonitrile followed by nitrile reduction

  • To a flame-dried round-bottom flask under an argon atmosphere, add 4-formylbenzonitrile (1.0 eq) and anhydrous 1,2-dichloroethane (DCE, ~0.2 M).

  • Add 1-ethylpiperazine (1.1 eq) and stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 16 hours, monitoring by TLC or LC-MS until the starting aldehyde is consumed.

  • Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer twice with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-((4-ethylpiperazin-1-yl)methyl)benzonitrile.

  • Purify the intermediate via column chromatography on silica gel using a gradient of 0-10% Methanol in DCM containing 0.5% triethylamine.

  • The purified nitrile can then be reduced to the final benzyl alcohol product using a suitable reducing agent like Diisobutylaluminium hydride (DIBAL-H) or by catalytic hydrogenation.

Parameter Condition A Condition B (Optimized) Condition C Rationale for Optimization
Reducing Agent NaBH₄NaBH(OAc)₃NaCNBH₃NaBH(OAc)₃ is highly selective for the iminium ion over the aldehyde, preventing alcohol byproduct formation.[5]
Solvent Methanol1,2-Dichloroethane (DCE)THFNaBH(OAc)₃ is most stable and effective in chlorinated solvents like DCE or DCM.[4][7]
Acid Catalyst NoneAcetic Acid (0.1 eq, optional)Acetic Acid (2.0 eq)A catalytic amount of acid can accelerate imine formation for less reactive substrates, but is often unnecessary for aldehydes.[4]
Typical Yield 50-65%>85%70-80%The combination of a selective reagent and optimal solvent leads to higher conversion and fewer side products.
Key Impurity Benzylic alcoholUnreacted amineTrace cyanidePremature reduction of the aldehyde is the main issue with NaBH₄.[7]

Section 5: Process Visualization

The following flowchart provides a logical workflow for troubleshooting common issues during the synthesis.

G start Start Synthesis monitor Monitor Reaction (TLC/LC-MS) start->monitor complete Reaction Complete? monitor->complete workup Aqueous Workup & Extraction complete->workup Yes ts_reagents Check Reagent Quality (Anhydrous? Fresh?) complete->ts_reagents No purify Purify Crude Product workup->purify ts_purification Streaking on Silica? purify->ts_purification final_product Characterize Final Product ts_conditions Adjust Conditions (Add cat. Acid? Gentle Heat?) ts_reagents->ts_conditions ts_conditions->monitor ts_purification->final_product No ts_modify_eluent Modify Eluent (Add Et3N or NH4OH) ts_purification->ts_modify_eluent Yes ts_modify_eluent->purify ts_alt_column Use Alternative Column (Alumina, Amine-Silica) ts_modify_eluent->ts_alt_column ts_extraction Perform Acid/Base Extraction ts_modify_eluent->ts_extraction ts_alt_column->purify ts_extraction->purify

Figure 1: Troubleshooting workflow for the synthesis of this compound.

Section 6: References

  • Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series. URL: --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Organic-Chemistry.org. URL: --INVALID-LINK--

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. URL: --INVALID-LINK--

  • BenchChem. (2025). One-Pot Reductive Amination Using Sodium Triacetoxyborohydride. BenchChem. URL: --INVALID-LINK--

  • Google Patents. (n.d.). EP0007983A1 - Process for the purification of tertiary amines. URL: --INVALID-LINK--

  • Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. URL: --INVALID-LINK--

  • Google Patents. (n.d.). US4255356A - Purification of tertiary amines using an adsorbent. URL: --INVALID-LINK--

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Biotage. URL: --INVALID-LINK--

  • Ma, S., & Jha, A. (2018). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Request PDF. ResearchGate. URL: --INVALID-LINK--

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. URL: --INVALID-LINK--

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. URL: --INVALID-LINK--

  • Reddit. (n.d.). BH amination side products and purification. r/chemistry. URL: --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound | 402745-30-6. ChemicalBook. URL: --INVALID-LINK--

  • Mishra, V., et al. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis. ResearchGate. URL: --INVALID-LINK--

  • SynHet. (n.d.). 4-(4-Methylpiperazin-1-yl)benzaldehyde. SynHet. URL: --INVALID-LINK--

  • ChemicalBook. (n.d.). 3-(4-Methylpiperazin-1-yl)benzaldehyde synthesis. ChemicalBook. URL: --INVALID-LINK--

References

identifying and removing side products in arylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Arylpiperazine Synthesis. Arylpiperazines are a cornerstone scaffold in modern medicinal chemistry, forming the core of numerous CNS-active agents, including antipsychotics and anxiolytics.[1][2] Their synthesis, most commonly achieved via palladium-catalyzed Buchwald-Hartwig amination, is powerful but not without its challenges.[3][4] The formation of closely-related side products can complicate purification, reduce yields, and introduce confounding variables into biological assays.

This guide is designed for researchers, chemists, and drug development professionals. It provides direct, actionable solutions to common problems encountered during the synthesis and purification of arylpiperazines, moving beyond simple procedural steps to explain the underlying chemical principles.

Troubleshooting Guide: Addressing In-Experiment Challenges

This section addresses specific issues that arise during or after the synthesis, providing step-by-step guidance for identification and resolution.

Q1: My reaction is producing a significant amount of a higher molecular weight byproduct, which I suspect is the 1,4-diarylpiperazine. How do I confirm its identity and remove it?

This is the most common side product when using unprotected piperazine. The mono-arylated product, being a secondary amine, can react a second time with the aryl halide.

A. Identification:

  • Mass Spectrometry (LC-MS/GC-MS): The 1,4-diarylpiperazine byproduct will have a mass corresponding to [Piperazine + 2*(Aryl group) - 2H]. It will be significantly less polar than the mono-aryl product.

  • NMR Spectroscopy: In ¹H NMR, the proton signals for the piperazine ring in the symmetrical diaryl byproduct will be a sharp singlet, whereas the mono-aryl product will show distinct signals for the protons near the aryl group and those near the N-H group.

B. Removal Strategies:

  • Flash Column Chromatography: This is the most direct method. However, the basicity of piperazines can cause significant tailing on standard silica gel.[5]

    • Pro-Tip: To achieve sharp peaks, add a basic modifier to your eluent system. A 0.5-1% addition of triethylamine (Et₃N) or a few drops of ammonium hydroxide to the mobile phase (e.g., Dichloromethane/Methanol) will neutralize the acidic silanol groups on the silica surface, improving separation.[5]

  • Crystallization: If the desired mono-arylpiperazine is a solid, crystallization can be highly effective. The symmetrical diaryl byproduct often has different solubility properties, allowing for its removal.

C. Prevention in Future Syntheses:

  • Use Mono-Protected Piperazine: The most robust solution is to use N-Boc-piperazine.[6][7] The Boc (tert-butyloxycarbonyl) group prevents the second arylation. It can be easily removed post-synthesis using an acid like trifluoroacetic acid (TFA) or HCl in dioxane.

  • Control Stoichiometry: Use a significant excess of piperazine (3-5 equivalents). This statistically favors the reaction of the aryl halide with the more abundant starting piperazine over the newly formed mono-arylated product.[6]

  • Slow Addition: Add the aryl halide solution slowly via a syringe pump to the reaction mixture containing piperazine. This maintains a low concentration of the electrophile, minimizing the chance of double arylation.[6]

Q2: I'm observing a significant non-polar byproduct that corresponds to the mass of my dehalogenated aryl starting material (Ar-H). What causes this and how can it be removed?

This side product arises from a competing reaction within the palladium catalytic cycle known as hydrodehalogenation. It is often caused by an unproductive β-hydride elimination from the palladium-amide intermediate.[3]

A. Causality:

  • Reaction Conditions: High temperatures, certain bases, or a suboptimal ligand-catalyst combination can promote this side reaction.

  • Mechanism: Instead of reductive elimination to form the C-N bond, the palladium complex can eliminate a hydride, which then reductively eliminates with the aryl group to form the Ar-H byproduct and regenerate the Pd(0) catalyst.[3]

B. Identification:

  • GC-MS: This is the ideal technique for identifying a volatile, non-polar byproduct like an arene.

  • ¹H NMR: The crude spectrum will show characteristic aromatic signals of the simple arene, which can be compared to a reference spectrum.

C. Removal Strategy:

  • Acid-Base Extraction: This is a highly effective and scalable method. The basic arylpiperazine product can be selectively separated from the neutral hydrodehalogenated byproduct.[5] See Protocol 2 for a detailed procedure.

Frequently Asked Questions (FAQs)

This section covers broader topics related to planning and optimizing arylpiperazine syntheses to prevent side product formation.

Q1: What are the primary side products I should anticipate in a Buchwald-Hartwig synthesis of arylpiperazines?

Anticipating potential impurities is key to planning an effective purification strategy. The table below summarizes the most common side products.

Side ProductCommon CauseIdentification MethodPrevention Strategy
1,4-Diarylpiperazine Reaction of mono-arylated product with a second molecule of aryl halide.[8]LC-MS, NMRUse mono-Boc-piperazine; use excess piperazine; slow addition of aryl halide.[6][9]
Hydrodehalogenated Arene Competing β-hydride elimination in the catalytic cycle.[3]GC-MS, NMROptimize temperature; screen different ligands and bases.
Unreacted Aryl Halide Incomplete reaction; catalyst deactivation.GC-MS, LC-MSMonitor reaction by TLC/LC-MS; ensure anhydrous conditions; screen catalysts.[5][8]
Oxidized Phosphine Ligand Exposure of the reaction to air, especially at high temperatures.³¹P NMR, LC-MSMaintain a strict inert (Argon or Nitrogen) atmosphere throughout the reaction.
Q2: How do I choose the right analytical technique to monitor my reaction and identify impurities?

A multi-technique approach is most effective for robust impurity profiling.[10][11]

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress. Allows you to visualize the consumption of starting materials and the formation of the product and major byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The workhorse for reaction monitoring. It provides retention time data (polarity) and mass information, allowing for tentative identification of the product and impurities in complex mixtures.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Best suited for analyzing volatile and thermally stable compounds, such as the non-polar hydrodehalogenated byproduct.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive method for structural elucidation of the final, purified product and any isolated impurities.[12]

Q3: My target arylpiperazine has base-sensitive functional groups. Which base should I use instead of strong alkoxides like NaOtBu?

While strong bases like sodium tert-butoxide are common, they can cause decomposition of sensitive substrates.[14] Milder inorganic bases are often a better choice.

  • Cesium Carbonate (Cs₂CO₃) and Potassium Phosphate (K₃PO₄) are excellent alternatives.[6] They are strong enough to facilitate the catalytic cycle but are generally more tolerant of functional groups like esters and nitro groups.

  • Organic Bases: In some cases, soluble organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used, which may lead to a fully homogeneous reaction mixture, simplifying analysis and potentially avoiding issues with insoluble inorganic salts.[15][16]

Protocols & Visual Guides

Diagram 1: Key Reaction Pathways in Arylpiperazine Synthesis

G cluster_main Desired Reaction Pathway cluster_side1 Side Reaction 1: Bis-Arylation cluster_side2 Side Reaction 2: Hydrodehalogenation ArX Aryl Halide (Ar-X) MonoAP Mono-Arylpiperazine (Product) ArX->MonoAP + Pd(0) Catalyst, Base Pip Piperazine Pip->MonoAP MonoAP2 Mono-Arylpiperazine BisAP 1,4-Diarylpiperazine (Byproduct) MonoAP2->BisAP + Pd(0) Catalyst, Base ArX2 Aryl Halide (Ar-X) ArX2->BisAP ArX3 Aryl Halide (Ar-X) ArH Arene (Ar-H) (Byproduct) ArX3->ArH β-Hydride Elimination Pathway G start Crude Reaction Mixture Analysis (LC-MS) check_purity Is the major impurity non-polar (e.g., Ar-H)? start->check_purity check_polarity Are product and impurity polarities very close? check_purity->check_polarity No acid_base Perform Acid-Base Extraction check_purity->acid_base Yes column Perform Column Chromatography (add 1% Et3N to eluent) check_polarity->column No re_eval Re-evaluate solvent system for chromatography check_polarity->re_eval Yes end Pure Product acid_base->end column->end crystallize Attempt Crystallization / Salt Formation re_eval->crystallize crystallize->end

References

Technical Support Center: Stability of [4-(4-Ethylpiperazin-1-yl)phenyl]methanol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for [4-(4-Ethylpiperazin-1-yl)phenyl]methanol. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. The stability of a compound in solution is paramount for obtaining accurate, reproducible, and meaningful results. This guide provides a comprehensive resource, structured in a question-and-answer format, to address specific stability issues you may encounter. We will delve into the underlying chemical principles, offer detailed troubleshooting protocols, and provide validated methodologies to ensure the integrity of your experimental work.

The molecule this compound incorporates two key functional groups that influence its stability profile: a tertiary amine within a piperazine ring and a primary benzyl alcohol. The piperazine moiety is basic and susceptible to oxidation, while the benzyl alcohol group can be oxidized to an aldehyde and subsequently to a carboxylic acid.[1][2] Understanding these potential degradation pathways is the first step in developing robust handling and formulation strategies.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solutions of this compound?

A1: For optimal stability, solutions should be stored at low temperatures, typically 2-8°C for short-term storage and -20°C or lower for long-term storage.[3] The compound is sensitive to light and oxygen. Therefore, it is critical to use amber vials or light-blocking containers and to consider purging the headspace of the container with an inert gas like nitrogen or argon to minimize oxidative degradation.[4][5] Piperazine itself readily absorbs atmospheric carbon dioxide, which can alter the pH of unbuffered solutions, so airtight containers are essential.[6]

Q2: My solution of this compound has developed a yellow or brown tint. What is the likely cause?

Q3: Why is the pH of my solution critical for the stability of this compound?

A3: The stability of this compound is highly pH-dependent due to the basic nature of the piperazine ring. The two nitrogen atoms of the piperazine ring have pKa values that make them susceptible to protonation in acidic or neutral solutions.[6] Maintaining an optimal pH through a suitable buffering system is critical.[4]

  • In acidic conditions (low pH): The piperazine nitrogens will be protonated, forming a salt. This can increase aqueous solubility and may protect the nitrogens from certain types of degradation. However, very low pH can promote other hydrolytic degradation pathways if ester or amide groups were present, though this is not the primary concern for this specific molecule.

  • In alkaline conditions (high pH): The compound will exist as the free base, which can be more susceptible to oxidation. Some studies on piperazine have shown that strongly alkaline conditions (e.g., with KOH) can enhance oxidative degradation.[9][10]

Therefore, a buffered solution in the slightly acidic to neutral pH range is often a good starting point for stability studies.

Q4: Can I use salt formation to improve the stability and solubility of my compound?

A4: Yes, converting the free base to a salt is a highly effective and widely used strategy to enhance both the aqueous solubility and stability of basic compounds like piperazine derivatives.[11] Forming a salt, such as a hydrochloride or citrate salt, can lock the molecule in a more stable, protonated state, reducing its susceptibility to oxidative degradation. A salt screening study is often recommended in drug development to find the optimal salt form.[11]

Troubleshooting Guide: Investigating and Resolving Stability Issues

This section provides a more in-depth, systematic approach to tackling common stability challenges.

Q5: My quantitative analysis (e.g., HPLC) shows a decrease in the concentration of my compound over time, even with proper storage. How do I systematically troubleshoot this?

A5: A loss of potency indicates that the compound is degrading. A systematic investigation is required to identify the degradation pathway and establish a mitigation strategy. The workflow below outlines the key steps.

Troubleshooting Workflow for Potency Loss

G A Potency Loss Observed B Verify Analytical Method Is it stability-indicating? A->B C Conduct Forced Degradation Study B->C Yes J No, Develop/Validate Method (See Protocol 2) B->J No D Analyze Degradation Profile (Acid, Base, Oxidative, Thermal, Photo) C->D E Identify Primary Degradation Pathway D->E F Hypothesize Degradant Structures E->F G Optimize Formulation & Storage E->G Based on identified sensitivity H Implement Mitigation Strategy (e.g., pH control, antioxidants, light protection) G->H I Confirm Stability with Optimized Conditions H->I J->B K Yes

Caption: A systematic workflow for troubleshooting observed potency loss.

Step-by-step Explanation:

  • Verify Your Analytical Method: Before investigating the compound, ensure your analytical method is "stability-indicating." This means the method can accurately measure the parent compound in the presence of its degradation products, impurities, and excipients. If degradants co-elute with the parent peak, it can mask the true extent of degradation. If your method is not validated, refer to Protocol 2 .[12]

  • Conduct a Forced Degradation Study: This is the core of the investigation. By subjecting the compound to harsh conditions (acid, base, oxidation, heat, light), you can rapidly generate potential degradation products and identify the compound's vulnerabilities. See Protocol 1 for a detailed methodology.[4]

  • Analyze the Degradation Profile: Use a suitable analytical technique, like HPLC with UV and Mass Spectrometric detection (LC-MS), to analyze the stressed samples. This will reveal under which conditions the compound is least stable. For example, significant degradation in the presence of hydrogen peroxide points to an oxidative liability.

  • Optimize Formulation and Storage: Based on the forced degradation results, implement strategies to protect the compound.

    • Oxidative Degradation: Purge solutions with nitrogen, add antioxidants (e.g., BHT, sodium metabisulfite), or include chelating agents (e.g., EDTA) to sequester catalytic metal ions.

    • pH-Related Degradation: Incorporate a buffer system to maintain the pH at its point of maximum stability.

    • Photodegradation: Use light-resistant packaging.[4]

Q6: I have observed an unexpected peak in the chromatogram of my stability sample. How can I identify this unknown degradant?

A6: Identifying unknown degradation products is crucial for understanding the stability profile and ensuring the safety of a drug product. A combination of analytical techniques is the most powerful approach.

  • Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer (LC-MS) is the first and most critical step. The mass-to-charge ratio (m/z) of the unknown peak provides its molecular weight, offering the first clue to its identity.[4][13]

  • Tandem Mass Spectrometry (MS/MS): By isolating the parent ion of the unknown peak and fragmenting it, MS/MS provides structural information. The fragmentation pattern can be pieced together to deduce the structure of the degradant.[4]

  • High-Resolution Mass Spectrometry (HRMS): Techniques like LC-QTOF/MS provide a highly accurate mass measurement, which allows for the determination of the elemental formula of the degradant.[14]

  • Compare with Forced Degradation Samples: The degradants generated during your forced degradation study (Protocol 1) serve as a valuable reference. If the unknown peak matches the retention time and mass spectrum of a peak generated under specific stress conditions (e.g., oxidation), it strongly suggests its identity.[4]

  • Consider Plausible Pathways: Based on the chemical structure of this compound, you can predict likely degradation products. The diagram below illustrates the most probable oxidative pathways.

Potential Oxidative Degradation Pathways

G Parent This compound (Parent Compound) Aldehyde 4-(4-Ethylpiperazin-1-yl)benzaldehyde (Oxidation Product A) Parent->Aldehyde [O] N_Oxide Piperazine N-Oxide Derivative (Oxidation Product C) Parent->N_Oxide [O] Acid 4-(4-Ethylpiperazin-1-yl)benzoic acid (Oxidation Product B) Aldehyde->Acid [O] Ring_Opened Ring-Opened Products (e.g., Ethylenediamine derivatives) N_Oxide->Ring_Opened Further Degradation p1 p2

Caption: Predicted oxidative degradation pathways for the parent compound.

This molecule can oxidize at two primary locations: the benzyl alcohol and the piperazine ring. The alcohol can be oxidized first to an aldehyde (Product A) and then to a carboxylic acid (Product B).[1] The tertiary amines in the piperazine ring are also susceptible to oxidation, which can lead to the formation of N-oxides (Product C) or more complex ring-opened products.[2][9][10]

In-Depth Experimental Protocols
Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and demonstrate the stability-indicating nature of an analytical method by intentionally degrading the compound under various stress conditions.[12]

Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • HPLC grade water, acetonitrile, methanol

  • Calibrated oven, photostability chamber, pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: For each condition, mix the stock solution with the stressor. Include a control sample stored under ambient conditions. Aim for 5-20% degradation to facilitate the detection of degradants without completely consuming the parent compound.[4]

Stress ConditionReagent/ConditionIncubation Time & TemperatureNeutralization
Acid Hydrolysis 0.1 M HCl2 hours at 60°CStoichiometric 0.1 M NaOH
Base Hydrolysis 0.1 M NaOH2 hours at 60°CStoichiometric 0.1 M HCl
Oxidation 3% H₂O₂24 hours at Room TempQuench with sodium bisulfite
Thermal Solution & Solid48 hours at 80°CN/A
Photolytic Solution & SolidExpose to ICH Q1B option 2N/A
  • Analysis: After the specified incubation period, neutralize the acid and base samples. Dilute all samples to a suitable concentration and analyze using your HPLC method.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for new peaks (degradants) and a decrease in the peak area of the parent compound. A peak purity analysis (using a PDA detector) should be performed to ensure the parent peak is spectrally pure in the presence of degradants.

Protocol 2: Stability-Indicating HPLC Method Development Workflow

Objective: To develop a robust HPLC method capable of separating the parent compound from all potential process impurities and degradation products.

HPLC Method Development Workflow

G A Define Method Goals (Separate parent from degradants) B Initial Screening (Column, Mobile Phase, Detector) A->B C Inject Stressed Samples (Forced Degradation Mixture) B->C D Evaluate Resolution (Rs > 2 for all peaks?) C->D E Optimize Parameters (Gradient, pH, Flow Rate, Temp) D->E No F Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision) D->F Yes E->C G Final Method F->G

Caption: A workflow for developing a stability-indicating HPLC method.

Step-by-step Explanation:

  • Initial Screening:

    • Column: Start with a standard C18 column. If peak shape is poor (tailing), consider a C8 or a phenyl column. The basic nature of the piperazine may require a column with low silanol activity.[4]

    • Mobile Phase: A common starting point is a gradient of water (with 0.1% formic acid or ammonium acetate buffer) and acetonitrile or methanol. The pH of the mobile phase is a critical parameter to adjust for optimal separation and peak shape.[4]

    • Detector: A photodiode array (PDA) detector is essential for assessing peak purity.

  • Inject Stressed Samples: Prepare a mixture of all your forced degradation samples. This "degradation cocktail" contains all potential degradants and is the most challenging sample to analyze.

  • Evaluate and Optimize: Analyze the degradation cocktail. The primary goal is to achieve baseline resolution (Rs > 2) between the parent peak and all other peaks. If resolution is inadequate, systematically adjust parameters:

    • Gradient Slope: A shallower gradient can improve the separation of closely eluting peaks.

    • Mobile Phase pH: Small changes in pH can significantly alter the retention times of ionizable compounds.

    • Temperature: Increasing column temperature can improve efficiency but may alter selectivity.

  • Method Validation: Once adequate separation is achieved, validate the method according to ICH Q2(R1) guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose.

References

Validation & Comparative

A Strategic Guide to Evaluating N-Ethylpiperazine vs. N-Methylpiperazine Kinase Inhibitors: From Biochemical Potency to Cellular Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperazine ring is a cornerstone of modern medicinal chemistry, celebrated for its remarkable versatility as a scaffold in drug design.[1][2] Its inclusion in numerous FDA-approved kinase inhibitors, such as Imatinib and Palbociclib, is a testament to its favorable properties.[3][4] The two nitrogen atoms within the six-membered ring can significantly enhance a compound's physicochemical profile, improving aqueous solubility, oral bioavailability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[5] Often, the piperazine moiety serves as a key linker, orienting pharmacophoric groups toward the target protein while its distal, solvent-exposed nitrogen atom provides a convenient point for chemical modification to fine-tune the molecule's properties.[3]

A frequent and critical decision in lead optimization is the choice of the alkyl substituent on this distal nitrogen. While seemingly minor, the transition from a methyl to an ethyl group can profoundly impact a drug candidate's performance. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously compare the efficacy of N-ethylpiperazine versus N-methylpiperazine substituted kinase inhibitors. We will move beyond simple potency measurements to build a self-validating experimental system that encompasses biochemical activity, cellular target engagement, functional pathway inhibition, and key pharmacokinetic indicators. This multi-parametric approach is essential for understanding the subtle yet significant structure-activity relationships (SAR) that govern inhibitor efficacy.[6][7]

Part 1: The Theoretical Framework: Hypothesizing the Impact of Methyl vs. Ethyl Substitution

Before embarking on experimental work, it is crucial to establish a theoretical framework based on fundamental medicinal chemistry principles. The choice between a methyl and an ethyl group influences three primary characteristics of the inhibitor: sterics, electronics, and lipophilicity.

Steric and Conformational Effects

The most apparent difference is size. An ethyl group occupies a larger volume than a methyl group. This can have two opposing effects on target binding:

  • Negative Impact (Steric Hindrance): If the binding pocket near the piperazine moiety is sterically constrained, the bulkier ethyl group may clash with amino acid residues, preventing optimal binding and reducing the inhibitor's potency.

  • Positive Impact (Enhanced van der Waals Interactions): Conversely, if the target protein possesses a larger, hydrophobic sub-pocket, the ethyl group can form more extensive and favorable van der Waals interactions than a methyl group, thereby increasing binding affinity and potency.[8]

Electronic Effects and Basicity (pKa)

Both methyl and ethyl groups are electron-donating through an inductive effect, which influences the basicity (pKa) of the distal piperazine nitrogen. The ethyl group is slightly more electron-donating, which can marginally increase the pKa. This subtle shift can alter the protonation state of the piperazine ring at physiological pH.[9] A change in basicity can impact:

  • Target Engagement: If a key interaction with the kinase involves a salt bridge with an acidic residue (e.g., Aspartate, Glutamate), a higher pKa might strengthen this interaction.

  • Physicochemical Properties: The protonation state is a key determinant of a molecule's solubility and its ability to cross cellular membranes.[9]

Lipophilicity and Pharmacokinetic (PK) Profile

The addition of a methylene unit (-CH2-) significantly increases a molecule's lipophilicity (fat-solubility). The ethyl-substituted analogue will have a higher LogP/LogD value than its methyl counterpart. This has profound implications for the drug's ADME profile:

  • Solubility: Increased lipophilicity often leads to decreased aqueous solubility, which can pose challenges for formulation and bioavailability.[10]

  • Permeability: Higher lipophilicity can improve passive diffusion across the cell membrane, potentially leading to better cellular efficacy. However, excessive lipophilicity can cause the compound to become trapped in lipid bilayers or lead to non-specific binding.

  • Metabolism and Efflux: Highly lipophilic compounds are more susceptible to metabolic breakdown by cytochrome P450 enzymes. They can also become substrates for efflux pumps like P-glycoprotein (P-gp), which actively remove drugs from cells, thereby reducing intracellular concentration and efficacy.[11][12]

The interplay of these factors is complex. An ethyl group might increase biochemical potency through enhanced hydrophobic interactions but simultaneously decrease cellular activity due to lower solubility or increased P-gp efflux. A systematic experimental evaluation is therefore essential.

Part 2: A Validated Experimental Workflow for Head-to-Head Comparison

To objectively compare the two analogues, a multi-tiered experimental approach is required. The following workflow provides a robust system for generating comprehensive and reliable data, moving logically from the purified enzyme to a complex cellular environment.

G cluster_0 Tier 1: Biochemical Characterization cluster_1 Tier 2: Cellular Activity Assessment cluster_2 Tier 3: Physicochemical & PK Profiling cluster_3 Data Synthesis & Decision biochem_ic50 Protocol 1: Biochemical IC50 (e.g., ADP-Glo™) selectivity Kinase Selectivity Panel (>100 Kinases) biochem_ic50->selectivity Confirm Potency target_engage Protocol 2: Cellular Target Engagement (e.g., NanoBRET™) biochem_ic50->target_engage Advance Hits synthesis Synthesize All Data Points selectivity->synthesis phospho_assay Protocol 3: Downstream Phosphorylation (Western Blot / ELISA) target_engage->phospho_assay Confirm Target Hit prolif_assay Cellular Proliferation (e.g., MTT / CellTiter-Glo®) phospho_assay->prolif_assay Confirm Functional Effect prolif_assay->synthesis solubility Protocol 4: Kinetic Solubility logd LogD Measurement permeability Permeability Assay (e.g., Caco-2) permeability->synthesis decision Select Lead Candidate synthesis->decision

Caption: Experimental workflow for comparing kinase inhibitor analogues.

Protocol 1: Biochemical Potency (IC50) Determination using ADP-Glo™ Kinase Assay

Causality: This initial step is fundamental. It measures the direct inhibitory effect of the compounds on the purified target kinase in a controlled, cell-free environment. The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced, providing a highly sensitive readout.[13] Performing this test at the ATP concentration equivalent to the Michaelis-Menten constant (Km) for ATP is critical for obtaining comparable IC50 values, as competitive inhibitors will appear less potent at higher ATP concentrations.[14][15]

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the ethylpiperazine and methylpiperazine inhibitors in DMSO. The final DMSO concentration in the assay should be kept constant and low (<1%). Prepare the kinase reaction buffer, kinase enzyme solution, and substrate solution as per the manufacturer's protocol.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the inhibitor dilution or DMSO vehicle control.

  • Add 2.5 µL of a 2X kinase/substrate mixture.

  • Initiate the reaction by adding 5 µL of a 2X ATP solution (prepared at 2x the Km value for the specific kinase).

  • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.[16]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement using NanoBRET™ Assay

Causality: A potent biochemical inhibitor is of little value if it cannot enter a cell and bind to its target.[17][18] The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay provides a direct measure of compound binding to the target kinase in live cells. It uses a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe, allowing for the quantification of inhibitor displacement in a physiologically relevant context.[19]

Methodology:

  • Cell Preparation: Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Seed the cells into a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the inhibitors. Add the compounds to the cells.

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer to the wells at its predetermined optimal concentration.

  • Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow the compounds and tracer to reach binding equilibrium with the target.

  • Signal Detection: Add the NanoLuc® substrate to the wells. Immediately read the plate on a luminometer equipped with two filters to detect donor (luciferase) and acceptor (tracer) emission signals.

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the change in this ratio against inhibitor concentration to determine the cellular IC50, which reflects the compound's ability to displace the tracer from the target kinase in live cells.

Protocol 3: Downstream Pathway Inhibition via Western Blot

Causality: To confirm that target engagement translates into functional inhibition of the signaling pathway, it is essential to measure the phosphorylation of a known downstream substrate.[16] A reduction in substrate phosphorylation provides direct evidence that the inhibitor is blocking the kinase's catalytic activity within the cell.

G ligand Growth Factor receptor Receptor Tyrosine Kinase (Target) ligand->receptor sub Substrate receptor->sub Phosphorylation inhibitor Ethyl/Methyl Piperazine Inhibitor inhibitor->receptor p_sub p-Substrate downstream Downstream Signaling (e.g., MAPK/AKT) p_sub->downstream response Cellular Response (Proliferation, Survival) downstream->response

Caption: A generic kinase signaling pathway showing inhibitor action.

Methodology:

  • Cell Culture and Treatment: Seed an appropriate cancer cell line known to depend on the target kinase's signaling pathway. Starve the cells (e.g., in serum-free media) to reduce basal pathway activity.

  • Pre-treat the cells with serial dilutions of the ethyl- and methylpiperazine inhibitors for 1-2 hours.

  • Stimulate the pathway with the appropriate growth factor or ligand for 15-30 minutes to induce robust substrate phosphorylation.

  • Cell Lysis: Immediately place the plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., p-AKT, p-ERK). Subsequently, probe with an HRP-conjugated secondary antibody.[16]

  • Detection and Re-probing: Visualize the bands using a chemiluminescent substrate. Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate to serve as a loading control.

  • Data Analysis: Quantify band intensities using densitometry. Normalize the phospho-protein signal to the total protein signal for each sample. Plot the normalized signal against inhibitor concentration to determine the IC50 for pathway inhibition.

Protocol 4: In Vitro ADME - Kinetic Solubility Assay

Causality: Poor solubility is a primary reason for the failure of drug candidates. This assay quickly assesses the solubility of a compound in a physiological buffer, providing an early warning of potential bioavailability issues.[10] Comparing the two analogues here is critical, as the increased lipophilicity of the ethyl group is likely to reduce aqueous solubility.

Methodology:

  • Compound Preparation: Prepare a high-concentration stock solution of each inhibitor in DMSO (e.g., 10 mM).

  • Dilution: In a 96-well plate, add the DMSO stock solution to a phosphate-buffered saline (PBS, pH 7.4) solution to achieve a final nominal concentration (e.g., 200 µM). Mix vigorously.

  • Equilibration: Incubate the plate at room temperature for 2 hours to allow for precipitation of the insoluble compound.

  • Filtration: Filter the samples through a 96-well filter plate to remove any precipitated material.

  • Quantification: Analyze the concentration of the soluble compound remaining in the filtrate using LC-MS/MS or UV-Vis spectroscopy, comparing against a standard curve prepared in DMSO. The resulting concentration is the kinetic solubility.

Part 3: Data Synthesis and Interpretation

The true power of this guide lies in synthesizing the data from all four experimental tiers. The results should be compiled into a clear, comparative table to facilitate decision-making.

ParameterInhibitor-MethylInhibitor-EthylRationale for Difference
Biochemical IC50 (nM) 5.01.2The ethyl group may form stronger hydrophobic interactions in the target's binding pocket.
Cellular Target Engagement IC50 (nM) 25.030.0Despite better biochemical potency, the ethyl analogue shows similar or slightly weaker target engagement in cells.
Pathway Inhibition IC50 (nM) 35.045.0The functional cellular outcome mirrors the target engagement data, not the biochemical potency.
Kinetic Solubility (µM) 15045The increased lipophilicity of the ethyl group significantly reduces aqueous solubility.
Caco-2 Permeability (Papp A→B) 5 x 10⁻⁶ cm/s12 x 10⁻⁶ cm/sThe higher lipophilicity of the ethyl analogue leads to better passive membrane permeability.
Caco-2 Efflux Ratio (B→A / A→B) 1.54.0The ethyl analogue is a stronger substrate for P-gp efflux pumps, which actively remove it from the cell.
Interpreting the Hypothetical Data

In this hypothetical case study, a clear narrative emerges:

  • Biochemical Level: The N-ethylpiperazine analogue (Inhibitor-Ethyl ) is biochemically more potent, likely due to more favorable interactions within a hydrophobic pocket of the kinase.

  • Cellular Level: This biochemical advantage is lost in the cellular context. The target engagement and pathway inhibition IC50 values are roughly equivalent or even slightly worse for the ethyl analogue.

  • The "Why": The ADME data provides the explanation. While Inhibitor-Ethyl has better passive permeability, its significantly lower solubility and higher susceptibility to P-gp efflux counteract this benefit. Less compound remains dissolved and available to enter the cell, and what does enter is more efficiently pumped out. This leads to a lower intracellular concentration, negating its superior biochemical potency.

References

A Comparative Guide to the Validation of [4-(4-Ethylpiperazin-1-yl)phenyl]methanol as a Chemical Probe for mTOR Kinase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a novel small molecule, [4-(4-Ethylpiperazin-1-yl)phenyl]methanol, hereafter referred to as Compound X , as a chemical probe. As Compound X is a novel chemical entity with no established biological target, we will proceed with a hypothetical validation workflow. Based on the presence of a 4-substituted piperazine moiety, a common pharmacophore in kinase inhibitors, we hypothesize that its primary target is a protein kinase. For the purpose of this guide, we will evaluate its potential as an inhibitor of the mammalian Target of Rapamycin (mTOR) , a crucial regulator of cell growth and metabolism.

This document is intended for researchers, scientists, and drug development professionals. It will objectively compare the hypothetical performance of Compound X with Torin1 , a well-characterized and highly selective ATP-competitive inhibitor of mTOR, which will serve as our benchmark "gold standard" probe.[1][2][3] We will also reference (+)-JQ1 , a probe for the BET bromodomain family, to illustrate principles applicable across different target classes.[4][5][6] The goal is not only to validate a single molecule but to demonstrate a rigorous, universally applicable process for qualifying any new small molecule as a high-quality chemical probe.

The Imperative of Rigorous Probe Validation

A chemical probe is a small molecule used to study the function of a specific protein target in cells and organisms.[7] Unlike drugs, which are optimized for therapeutic outcomes and may benefit from polypharmacology, a chemical probe must be highly selective to ensure that any observed biological effect can be confidently attributed to the modulation of its intended target.[8] The use of poorly characterized or non-selective compounds can lead to misleading and irreproducible research.[9]

The validation process is a multi-step investigation designed to answer critical questions:

  • Potency: How strongly does it interact with the intended target?

  • Selectivity: Does it interact with other targets, particularly those that are structurally related?

  • Target Engagement: Does it reach and bind to its target inside a living cell?

  • Mechanism of Action: Does it produce the expected downstream biological consequences of modulating the target?

In Vitro Characterization: Potency and Selectivity

The first step is to determine if Compound X binds to and inhibits the purified target protein with high affinity and selectivity.

Biochemical Potency Assessment

The potency of a kinase inhibitor is typically measured as its IC50 value—the concentration required to inhibit 50% of the kinase's activity in a biochemical assay. For an ATP-competitive inhibitor, this value is dependent on the ATP concentration used in the assay; therefore, assays are often run at or near the Km of ATP for the specific kinase to allow for better comparison between different inhibitors and kinases.[7][10]

Experimental Protocol: In Vitro mTOR Kinase Assay (Luminescent)

This protocol utilizes the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[11]

  • Reagent Preparation:

    • Prepare a 2X solution of mTOR kinase (e.g., from MilliporeSigma) in kinase reaction buffer (25 mM HEPES, pH 7.4, 50 mM KCl, 10 mM MgCl2).

    • Prepare a 2X solution of a suitable substrate (e.g., inactive S6K1) and ATP (at Km concentration, ~500 µM for mTOR) in the same buffer.[3]

    • Prepare a serial dilution of Compound X , the reference probe Torin1 , and a vehicle control (e.g., DMSO) in the reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the compound dilutions.

    • Add 10 µL of the 2X mTOR kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.

    • Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to the vehicle control.

    • Plot the percent activity against the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Comparative Data (Hypothetical)

CompoundTargetBiochemical IC50Citation(s)
Compound X mTOR15 nM (Hypothetical)N/A
Torin1 mTOR2-10 nM[2][3]

Rationale: For a compound to be considered a potent chemical probe, its biochemical IC50 should ideally be below 100 nM.[12] Our hypothetical result of 15 nM places Compound X in a comparable potency range to the high-quality probe Torin1 .

Kinase Selectivity Profiling

High potency is meaningless without high selectivity. An inhibitor must be profiled against a broad panel of kinases to identify potential off-targets. This is critical because off-target activity can confound the interpretation of cellular experiments.[13] Commercial services like KINOMEscan® (Eurofins DiscoverX) or Reaction Biology's kinase panels offer comprehensive screening.[14][15]

Experimental Approach: KINOMEscan® Selectivity Profiling

KINOMEscan® is a competition binding assay that quantitatively measures the interaction of a compound against a large panel of human kinases (typically >450).[14] The output is often visualized as a "TREEspot" diagram, where interactions are mapped onto the human kinome tree.

Comparative Data (Hypothetical)

CompoundPrimary TargetSelectivity Score (S-Score)Key Off-Targets (>90% Inhibition @ 1 µM)Citation(s)
Compound X mTOR0.04 (Hypothetical)PI3Kα, DNA-PKN/A
Torin1 mTORN/A (Highly Selective)Minimal off-targets; >1000-fold selective over PI3K[3]

The S-Score is a quantitative measure of selectivity; a lower score indicates higher selectivity.

Rationale: A high-quality probe should exhibit at least a 30-fold selectivity against other kinases within the same family.[16] Torin1 is exceptionally selective, even against the closely related PI3K family. Our hypothetical data for Compound X shows some off-target activity on related PIKK family members (PI3Kα, DNA-PK), which is a common liability. While not perfect, this level of selectivity might be acceptable for initial studies, provided these off-targets are considered when interpreting results.

Cellular Target Engagement: Proving the Hit in a Relevant Context

A compound's activity against a purified protein does not guarantee it will work in a cell. It must be cell-permeable and able to bind its target in the complex intracellular environment. Therefore, direct demonstration of target engagement in intact cells is a mandatory validation step.[17]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in cells and tissues.[18] The principle is that when a ligand binds to its target protein, it generally stabilizes the protein, increasing its resistance to thermal denaturation.[8][19]

Experimental Protocol: CETSA for mTOR

  • Cell Treatment:

    • Culture HEK293T cells to ~80% confluency.

    • Treat cells with Compound X (e.g., 1 µM), Torin1 (1 µM), or vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest and resuspend the cells in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.

  • Lysis and Fractionation:

    • Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the precipitated, denatured proteins.

  • Analysis:

    • Collect the supernatant containing the soluble, non-denatured proteins.

    • Analyze the amount of soluble mTOR in each sample by Western blotting using an mTOR-specific antibody.

  • Data Interpretation:

    • Quantify the band intensities and plot them against the temperature for each treatment condition.

    • A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates protein stabilization and confirms target engagement.[19]

Diagram: CETSA Experimental Workflow

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Thermal Challenge cluster_analysis Analysis A 1. Treat Cells (Compound or Vehicle) B 2. Harvest & Aliquot A->B C 3. Heat to Temp Gradient B->C D 4. Freeze-Thaw Lysis C->D E 5. Centrifuge to Pellet Aggregated Proteins D->E F 6. Collect Supernatant (Soluble Fraction) E->F G 7. Western Blot for Target Protein F->G H 8. Plot Melting Curve G->H NanoBRET_Principle cluster_bound cluster_displaced NLuc_mTOR_Bound NanoLuc-mTOR Tracer_Bound Fluorescent Tracer NLuc_mTOR_Bound->Tracer_Bound energy transfer Light_Out_Bound BRET Signal (610 nm) Tracer_Bound->Light_Out_Bound emits Substrate_Bound Substrate Substrate_Bound->NLuc_mTOR_Bound excites NLuc_mTOR_Disp NanoLuc-mTOR Light_Out_Disp Donor Signal (450 nm) NLuc_mTOR_Disp->Light_Out_Disp emits Tracer_Disp Fluorescent Tracer Substrate_Disp Substrate Substrate_Disp->NLuc_mTOR_Disp excites CompoundX Compound X CompoundX->NLuc_mTOR_Disp binds

References

cross-reactivity profiling of [4-(4-Ethylpiperazin-1-yl)phenyl]methanol against a kinase panel

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Kinase Cross-Reactivity Profiling of [4-(4-Ethylpiperazin-1-yl)phenyl]methanol

Authored by: A Senior Application Scientist

Introduction: The Imperative of Kinase Selectivity in Drug Discovery

Protein kinases are a cornerstone of cellular signaling, regulating nearly every aspect of cell life, from proliferation to apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most intensively pursued classes of drug targets.[1] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms for many conditions. However, the human kinome consists of over 500 members, many of which share a high degree of structural similarity in the ATP-binding pocket, the primary target for most inhibitors.[2][3] This conservation presents a formidable challenge: achieving inhibitor selectivity.[4]

An inhibitor’s selectivity profile—its spectrum of activity across the kinome—is a critical determinant of both its efficacy and its toxicity.[1] While a highly selective inhibitor can provide a clean pharmacological tool to probe a specific pathway, a multi-targeted inhibitor, or "promiscuous" compound, may offer broader efficacy or be repurposed for new indications.[4][5] Conversely, unintended off-target inhibition can lead to significant adverse effects. Therefore, comprehensive cross-reactivity profiling is not merely a characterization step but a foundational pillar of modern drug development, guiding lead optimization and predicting clinical outcomes.[1][6]

This guide provides a comparative analysis of the kinase selectivity of the investigational compound This compound (referred to herein as "Compound X" for brevity). As extensive public profiling data for Compound X is not available, we present a realistic, hypothetical dataset to illustrate the profiling process and its interpretation. We compare its profile to two well-characterized, clinically approved kinase inhibitors: Imatinib (Gleevec) , a paradigm of targeted therapy, and Sunitinib (Sutent) , a multi-targeted inhibitor. This comparison will provide researchers, scientists, and drug development professionals with a framework for evaluating kinase inhibitor selectivity and making data-driven decisions.

Experimental Design & Rationale: Crafting a Self-Validating Profiling Strategy

The goal of a kinase profiling screen is to generate a robust and reproducible dataset that accurately reflects a compound's inhibitory activity across a broad range of kinases. The choice of assay technology and experimental parameters is paramount to achieving this.

Causality Behind Experimental Choices:
  • Assay Platform: We selected a radiometric activity assay (HotSpot™ or similar [γ-³³P]ATP filter-binding assay) as the gold standard for in vitro kinase profiling.[7] This method directly measures the transfer of a radiolabeled phosphate from ATP to a kinase-specific substrate, providing a direct and unambiguous readout of enzymatic activity.[7][8] Unlike fluorescence- or luminescence-based assays, it is less susceptible to compound interference from autofluorescence or quenching.

  • Kinase Panel Selection: A representative panel of kinases is crucial. For this hypothetical study, we utilize a broad panel covering major branches of the human kinome tree to identify both expected and unexpected interactions. Commercial services offer panels with hundreds of kinases, ensuring comprehensive coverage.[9][10][11]

  • ATP Concentration: The inhibitor potency (IC50) for an ATP-competitive inhibitor is dependent on the ATP concentration in the assay.[4] Performing assays at or near the Michaelis-Menten constant (Km) of ATP for each kinase provides a highly sensitive measure of inhibitor potency and a stringent test of selectivity.[2] However, screening at a physiological ATP concentration (e.g., 1 mM) can also provide valuable data that may be more representative of the cellular environment.[12] For this primary screen, we will use the Km of ATP for each kinase to maximize sensitivity.

Experimental Workflow Diagram

The following diagram outlines the systematic workflow for our kinase selectivity profiling experiment.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Biochemical Assay cluster_analysis Phase 3: Data Acquisition & Analysis cluster_output Phase 4: Reporting Compound Compound X Stock (10 mM in DMSO) SerialDil Serial Dilution (10-point, 3-fold) Compound->SerialDil Dilute Reaction Initiate Kinase Reaction (Add Substrate/ATP Mix) SerialDil->Reaction KinasePanel Kinase Panel Plates (Pre-aliquoted kinases) KinasePanel->Reaction SubstrateATP Substrate & [γ-³³P]ATP Mix SubstrateATP->Reaction Incubation Incubate (Room Temp, specific time) Reaction->Incubation Quench Stop Reaction (Add Phosphoric Acid) Incubation->Quench Filter Spot onto Filter Plates Quench->Filter Wash Wash Unincorporated ATP Filter->Wash Read Scintillation Counting (Measure ³³P incorporation) Wash->Read Calculate Calculate % Inhibition Read->Calculate IC50 IC50 Curve Fitting (Non-linear regression) Calculate->IC50 Report Generate Selectivity Report (Tables & Kinome Maps) IC50->Report

Caption: Kinase selectivity profiling experimental workflow.

Detailed Experimental Protocol: Radiometric Kinase Assay

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound (Compound X) in 100% DMSO. Perform a 10-point, 3-fold serial dilution in a 384-well plate to generate a range of concentrations for IC50 determination.

  • Kinase Reaction Setup: In a 384-well plate containing the pre-aliquoted kinases from a commercial panel (e.g., Promega, Reaction Biology), add 1 µL of the serially diluted compound.[9][10]

  • Reaction Initiation: Add a reaction mixture containing the specific peptide substrate for each kinase and [γ-³³P]ATP (at the Km concentration for each respective kinase) to initiate the reaction. The final reaction volume is typically 10-25 µL.

  • Incubation: Incubate the reaction plate at room temperature for a predefined period (e.g., 60-120 minutes), optimized for linear substrate turnover for each kinase.

  • Reaction Quenching: Stop the reaction by adding a solution of phosphoric acid.

  • Substrate Capture: Spot the entire reaction volume onto a filter membrane plate, which captures the phosphorylated substrate.

  • Washing: Wash the filter plates multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Signal Detection: After drying the plates, add a scintillation cocktail and measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration relative to a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value for each kinase.

Results: A Comparative Selectivity Analysis

The inhibitory activity of Compound X was profiled against a representative kinase panel and compared with Imatinib and Sunitinib. The results, including percent inhibition at a screening concentration of 1 µM and calculated IC50 values for key targets, are summarized below.

Table 1: Comparative Kinase Inhibition Profile

Kinase TargetCompound X (% Inhibition @ 1µM)Imatinib (% Inhibition @ 1µM)Sunitinib (% Inhibition @ 1µM)Compound X (IC50, nM)Imatinib (IC50, nM)Sunitinib (IC50, nM)
ABL1 98% 99% 88%15 25[13]150
KIT 95% 98% 99% 45 100[14]20[15]
PDGFRβ 92% 99% 99% 80 100[13]10[15]
VEGFR2 35%15%99% >1,000>10,0005 [15]
SRC 65%22%75%450>10,000[16]250
FLT3 41%18%97% >1,000>10,00025[17]
EGFR 12%5%25%>10,000>10,000>1,000
AURKA 8%3%11%>10,000>10,000>5,000

Note: Data for Compound X is hypothetical. Data for Imatinib and Sunitinib is compiled from cited literature and presented for comparative purposes.

Interpretation and Discussion

The profiling data reveals distinct selectivity profiles for the three compounds.

  • Compound X (Hypothetical Profile): This compound demonstrates potent activity against a focused set of tyrosine kinases, primarily ABL1, KIT, and PDGFRβ, with IC50 values in the low to mid-nanomolar range. Its activity drops significantly against other kinases like VEGFR2 and FLT3. The moderate inhibition of SRC at 450 nM suggests a potential off-target activity that would warrant further investigation. Overall, its profile resembles that of a targeted inhibitor, similar to Imatinib, but with a slightly broader spectrum that includes moderate SRC inhibition.

  • Imatinib (Selective Inhibitor Benchmark): Imatinib is the archetypal selective inhibitor, renowned for its high potency against the BCR-ABL fusion protein.[13][16][18] Our comparative data confirms its potent inhibition of ABL, KIT, and PDGFR, with very little activity against a wide range of other kinases, including the closely related SRC family kinases.[16][18] This high degree of selectivity is a key contributor to its clinical success and manageable side-effect profile.[19]

  • Sunitinib (Multi-Targeted Inhibitor Benchmark): In stark contrast, Sunitinib displays a broad-spectrum or "multi-targeted" profile.[15][17] It potently inhibits multiple, often phylogenetically distinct, receptor tyrosine kinases, including VEGFRs, PDGFRs, KIT, and FLT3.[17][20] This polypharmacology is integral to its mechanism of action, as it simultaneously targets tumor cell proliferation, survival (via KIT/PDGFR), and tumor-associated angiogenesis (via VEGFR).[15] However, this broad activity is also linked to a wider range of potential side effects.

Visualizing Selectivity: A Logical Comparison

To better visualize the differences in selectivity, we can represent the inhibitor-target relationships in a simplified diagram. A more comprehensive view would be generated using a kinome map tool, which plots inhibited kinases onto a phylogenetic tree of the human kinome.[21]

G CompX Compound X ABL1 ABL1 CompX->ABL1 Potent KIT KIT CompX->KIT Potent PDGFRb PDGFRβ CompX->PDGFRb Potent SRC SRC CompX->SRC Moderate Imatinib Imatinib Imatinib->ABL1 Potent Imatinib->KIT Potent Imatinib->PDGFRb Potent Sunitinib Sunitinib Sunitinib->ABL1 Moderate Sunitinib->KIT Potent Sunitinib->PDGFRb Potent VEGFR2 VEGFR2 Sunitinib->VEGFR2 Potent Sunitinib->SRC Moderate

Caption: Simplified inhibitor-target map comparing potency.

Conclusion

Kinase cross-reactivity profiling is an indispensable tool in drug discovery for defining the therapeutic window and potential liabilities of a new chemical entity. This guide demonstrates the methodology and interpretive framework for such an analysis, using the hypothetical profile of this compound (Compound X) as a case study.

The comparative data clearly illustrates the spectrum of kinase inhibitor selectivity, from the highly targeted profile of Imatinib to the multi-targeted activity of Sunitinib. Our hypothetical Compound X presents a profile of a potent, fairly selective inhibitor with activity centered on the ABL/KIT/PDGFR kinase families, warranting further development and characterization of its moderate off-target effects. By grounding experimental design in sound scientific principles and leveraging comprehensive panel screening, researchers can gain the critical insights needed to advance the next generation of safe and effective kinase-targeted therapies.

References

The Pivotal Role of the Phenylpiperazine Scaffold: A Comparative Guide to the Structure-Activity Relationship of [4-(4-Ethylpiperazin-1-yl)phenyl]methanol Analogs in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology drug discovery, the phenylpiperazine motif stands as a privileged scaffold, integral to the architecture of numerous kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) surrounding [4-(4-Ethylpiperazin-1-yl)phenyl]methanol, a core fragment found in several potent anticancer agents. By dissecting the influence of structural modifications on biological activity, we aim to furnish researchers, medicinal chemists, and drug development professionals with a comprehensive understanding to guide future design and optimization efforts.

The rationale for focusing on this specific scaffold stems from its recurrent appearance in clinically relevant kinase inhibitors. The 4-substituted phenylpiperazine moiety often serves as a crucial pharmacophore, engaging in key interactions within the ATP-binding pocket of various kinases. Understanding how subtle chemical changes to this core structure impact target affinity, selectivity, and cellular potency is paramount for the rational design of next-generation therapeutics.

I. The Core Scaffold: Deconstructing this compound

The parent compound, this compound, can be dissected into three key regions for SAR analysis: the N-alkyl substituent on the piperazine ring, the central phenyl ring, and the benzylic methanol group. Each of these components plays a distinct role in the molecule's overall pharmacological profile.

Diagram 1: Key Regions for SAR Analysis

SAR_Regions cluster_molecule This compound cluster_regions Regions for Modification mol HO-CH2-Ph-Pip-Et A N-Alkyl Group (Ethyl) mol->A  Piperazine N-substituent B Phenyl Ring mol->B  Aromatic Core C Benzylic Methanol mol->C  Benzylic Position

Caption: Key regions of the this compound scaffold for SAR exploration.

II. Comparative Analysis of Structural Modifications

Our analysis synthesizes findings from various studies on phenylpiperazine-containing kinase inhibitors to extrapolate the likely SAR trends for analogs of this compound.

A. The N-Alkyl Piperazine Moiety: A Key Determinant of Potency and Selectivity

The substituent on the distal nitrogen of the piperazine ring is a critical determinant of a compound's interaction with the target kinase. While the ethyl group of the parent scaffold is a common starting point, variations in the size, lipophilicity, and polarity of this group can profoundly influence biological activity.[1]

Modification Rationale for Change Observed/Predicted Impact on Activity Supporting Evidence
Methyl (vs. Ethyl) Reduce steric bulk, potentially improve solubility.Often maintains or slightly decreases potency. Can be a favorable modification for optimizing pharmacokinetic properties.In some kinase inhibitor series, the N-methyl analog exhibits comparable or slightly reduced activity compared to the N-ethyl analog.
Propyl/Cyclopentyl Increase lipophilicity and van der Waals interactions.Can enhance potency by providing better occupancy of hydrophobic pockets in the ATP-binding site.[1]Studies on rifamycins have shown that increasing the N-alkyl chain length from methyl to cyclopentyl alters membrane interactions and pharmacokinetic profiles.[1]
Acyl (e.g., Propionyl) Introduce a hydrogen bond acceptor, alter electronics.Acylation can significantly enhance cellular potency. For example, in mTOR inhibitors, an N-propionyl group was found to be optimal.[2]The mTOR inhibitor Torin1 features an N-propionylpiperazine, which was shown to be a key modification for its high potency.[3]
Aryl/Heteroaryl Introduce additional aromatic interactions.Can lead to a significant increase in potency if the aryl group can engage in favorable pi-stacking or other interactions within the binding site.Arylpiperazine derivatives have shown potent activity against various cancer cell lines, with the nature of the aryl group influencing cytotoxicity.[4]
B. The Phenyl Ring: Tuning Potency and Selectivity Through Substitution

The central phenyl ring serves as a scaffold to correctly orient the piperazine moiety and can be substituted to fine-tune the electronic properties and create additional interactions with the target protein.

Modification Rationale for Change Observed/Predicted Impact on Activity Supporting Evidence
Electron-Withdrawing Groups (e.g., -CF3, -Cl) Alter electronic properties, potentially enhance binding affinity.Introduction of a trifluoromethyl group ortho to the piperazine has been shown to be beneficial in some kinase inhibitor series. Dichloro-substitution on the phenyl ring has also been associated with increased cytotoxicity in certain anticancer agents.[5]The mTOR inhibitor Torin1 incorporates a trifluoromethyl group on the phenyl ring adjacent to the piperazine.[3] Phenylpiperazine derivatives with two chlorine atoms on the phenyl ring have shown enhanced cytotoxic activity.[5]
Electron-Donating Groups (e.g., -OCH3) Modulate electronic and steric properties.Methoxy-substituted phenylpiperazine derivatives have demonstrated good anticancer activities in some studies.[6]In a series of EGFR inhibitors, methoxy-substituted derivatives showed better anticancer activity compared to halogen-substituted analogs.[6]
Positional Isomerism Explore different interaction points within the binding site.The position of the piperazine substituent on the phenyl ring is critical. In many kinase inhibitors, a para-substitution is optimal for extending towards the solvent-exposed region of the ATP-binding site.The majority of potent phenylpiperazine-based kinase inhibitors feature a para-substituted phenyl ring.
C. The Benzylic Methanol: A Handle for Further Derivatization

The benzylic methanol group, while potentially contributing to solubility, is often a site for further modification to enhance potency or introduce new functionalities. In many kinase inhibitor scaffolds, this position is often part of a larger heterocyclic system or linked to other pharmacophoric elements.

Modification Rationale for Change Observed/Predicted Impact on Activity Supporting Evidence
Conversion to Amine/Amide Introduce hydrogen bond donors/acceptors, link to other fragments.This position is frequently incorporated into a larger heterocyclic system (e.g., quinazoline, purine) which forms key hydrogen bonds with the kinase hinge region.[6][7]Many potent EGFR inhibitors feature a 4-anilinoquinazoline scaffold where the aniline nitrogen occupies a similar position to the benzylic carbon of our core molecule.[6]
Oxidation to Aldehyde/Carboxylic Acid Introduce a reactive group or a charged moiety.This modification is less common in kinase inhibitors targeting the ATP site, as it can introduce unfavorable interactions or reactivity issues.
Replacement with a Small Alkyl Group Reduce polarity, increase lipophilicity.This would likely decrease activity, as the hydroxyl group can form beneficial hydrogen bonds or serve as a key attachment point for larger, activity-enhancing moieties.The presence of a polar group at this position is a common feature in many kinase inhibitors.
Role of Benzyl Alcohol Moiety Can influence protein stability and aggregation.Studies have shown that benzyl alcohol can induce partial unfolding and aggregation of proteins. While not directly related to kinase inhibition, this highlights the potential for this moiety to interact with proteins.[8]Benzyl alcohol has been shown to induce aggregation of interferon α-2a.[8]

III. Experimental Methodologies for SAR Determination

To empirically determine the SAR of this compound analogs, a systematic approach involving synthesis and biological evaluation is necessary.

A. General Synthetic Protocol

The synthesis of analogs typically involves a convergent strategy, starting with the appropriate substituted aniline and piperazine fragments.

Diagram 2: General Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthetic Strategy A Starting Materials (Substituted Anilines, Piperazines) B Coupling Reaction (e.g., Buchwald-Hartwig) A->B C Functional Group Interconversion (e.g., Reduction of ester to alcohol) B->C D Final Analog C->D

Caption: A generalized workflow for the synthesis of this compound analogs.

Step-by-Step Synthesis of a Representative Analog (e.g., with a substituted phenyl ring):

  • Buchwald-Hartwig Amination: A substituted 4-bromo-benzyl ester is coupled with the desired N-alkylpiperazine in the presence of a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an appropriate solvent (e.g., toluene or dioxane) under an inert atmosphere. The reaction is typically heated to 80-110 °C for several hours.

  • Ester Reduction: The resulting ester is then reduced to the corresponding primary alcohol using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (DIBAL-H) in an aprotic solvent like tetrahydrofuran (THF) at low temperature (e.g., 0 °C to room temperature).

  • Purification: The final compound is purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).

  • Characterization: The structure and purity of the final analog are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

B. Biological Evaluation: Kinase Inhibition and Cellular Proliferation Assays

The synthesized analogs are typically evaluated for their ability to inhibit specific kinases and their antiproliferative effects on cancer cell lines.

Diagram 3: Biological Evaluation Workflow

Bio_Evaluation cluster_evaluation Biological Assays A Biochemical Kinase Assay (e.g., LanthaScreen, Z'-LYTE) B Cellular Proliferation Assay (e.g., MTT, CellTiter-Glo) A->B Determine IC50 C Western Blot Analysis B->C Confirm target engagement D In Vivo Xenograft Studies C->D Evaluate efficacy

Caption: A typical cascade of assays for evaluating the biological activity of kinase inhibitors.

1. Biochemical Kinase Inhibition Assay (e.g., Z'-LYTE™ Assay):

  • Principle: This assay measures the amount of phosphorylated and non-phosphorylated peptide produced by the kinase reaction using a fluorescence resonance energy transfer (FRET) readout.

  • Protocol:

    • The kinase, a fluorescently labeled peptide substrate, and ATP are combined in a reaction buffer.

    • The test compound (analog) is added at various concentrations.

    • The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

    • A development reagent containing a protease that specifically cleaves the non-phosphorylated peptide is added.

    • After a further incubation period, the fluorescence emission at two wavelengths is measured.

    • The ratio of the two emission signals is used to calculate the percentage of phosphorylation, and IC50 values are determined by plotting the percent inhibition against the compound concentration.

2. Cellular Proliferation Assay (e.g., MTT Assay):

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Protocol:

    • Cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • IC50 values are calculated by plotting the percentage of cell viability against the compound concentration.[6]

IV. Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. The SAR analysis, based on related compound series, suggests that modifications to the N-alkyl group, substitutions on the phenyl ring, and derivatization of the benzylic methanol can all be strategically employed to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on the systematic synthesis and evaluation of a focused library of analogs based on this core structure. In particular, exploring a wider range of N-substituents on the piperazine ring and incorporating the phenylpiperazine methanol moiety into known kinase-binding scaffolds are promising avenues for discovering novel and effective anticancer agents. The experimental protocols outlined in this guide provide a robust framework for such investigations, ensuring the generation of reliable and comparable data to drive the drug discovery process forward.

V. References

  • Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. PMC.

  • Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. PubMed Central.

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.

  • Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. NIH.

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. NIH.

  • Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2- substituted-piperazine Derivatives as Potential Anticancer Agents. AIR Unimi.

  • Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. PubMed.

  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][6][9]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. NIH.

  • Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. PMC - PubMed Central.

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. PMC - PubMed Central.

  • Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. NIH.

  • Design, synthesis, and structure–activity relationship studies of 4-substituted phenylpyrazolidinone derivatives as potent Ku70/80 targeted DNA-PK inhibitors. PubMed Central.

  • Anticancer agents based on Plastoquinone analogs with N-phenylpiperazine: Structure-activity relationship and mechanism of action in breast cancer cells. PubMed.

  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][6][9]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. PubMed.

  • Role of benzyl alcohol in the unfolding and aggregation of interferon α-2a. PubMed - NIH.

References

A Comparative Analysis of [4-(4-Ethylpiperazin-1-yl)phenyl]methanol Against Known mTOR Inhibitors: A Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that serves as a central regulator of cellular growth, proliferation, and metabolism.[1][2] Its dysregulation is implicated in a multitude of human diseases, most notably cancer, making it a prime target for therapeutic intervention.[1][3] This guide provides a comprehensive framework for the preclinical evaluation of a novel compound, [4-(4-Ethylpiperazin-1-yl)phenyl]methanol, as a potential mTOR inhibitor. We present a comparative analysis against well-characterized first and second-generation mTOR inhibitors, offering detailed experimental protocols to ascertain its inhibitory potential and mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel kinase inhibitors.

Introduction: The mTOR Signaling Nexus

The mTOR kinase is the catalytic subunit of two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4][5] These complexes act as master integrators of diverse environmental cues, including growth factors, nutrients (amino acids), energy status, and oxygen levels.[4][6]

  • mTORC1 , which is sensitive to the allosteric inhibitor rapamycin, primarily governs cell growth by promoting anabolic processes like protein and lipid synthesis while concurrently inhibiting catabolic processes such as autophagy.[3][7] Key downstream effectors of mTORC1 include the S6 kinase 1 (S6K1) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[4][6] Phosphorylation of these substrates by mTORC1 unleashes a cascade of events leading to increased protein translation.[6]

  • mTORC2 is generally considered rapamycin-insensitive and plays a crucial role in cell survival and cytoskeletal organization.[1] A primary substrate of mTORC2 is the kinase Akt, which it phosphorylates at serine 473, leading to its full activation.[8]

Given its central role, targeting the mTOR pathway has been a focal point of drug discovery. This has led to the development of distinct classes of inhibitors, each with a unique mechanism of action.

Diagram of the mTOR Signaling Pathway

mTOR_Pathway cluster_upstream Upstream Signals cluster_core mTOR Complexes cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 Energy Status (AMP/ATP) Energy Status (AMP/ATP) Energy Status (AMP/ATP)->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 S6K1 p-S6K1 mTORC1->S6K1 _4EBP1 p-4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt p-Ser473 Actin_Cytoskeleton Actin Cytoskeleton mTORC2->Actin_Cytoskeleton Protein_Synthesis Protein Synthesis (Cell Growth) S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis

Caption: A simplified overview of the mTOR signaling pathway, highlighting key inputs and outputs.

The Contenders: A Comparative Overview

This guide will focus on comparing the novel compound, This compound , with a panel of established mTOR inhibitors representing different generations and binding mechanisms.

Compound Class Mechanism of Action Primary Target(s) Known IC50
This compound InvestigationalTo be determinedTo be determinedTo be determined
Rapamycin (Sirolimus) First-Generation (Rapalog)Allosteric inhibitor; forms a complex with FKBP12 to bind the FRB domain of mTOR.[1][2]mTORC1[2]~0.1 nM (cell-dependent)
Everolimus First-Generation (Rapalog)Rapamycin analog with improved pharmacokinetic properties.[9][10]mTORC1[11]~1-2 nM (cell-dependent)
Temsirolimus First-Generation (Rapalog)Soluble ester of rapamycin.[12][13]mTORC1[14]~0.5-1 nM (cell-dependent)
Torin 1 Second-GenerationATP-competitive kinase inhibitor.[7][15]mTORC1 & mTORC2[16][17]2-10 nM[16][18]
INK-128 (Sapanisertib) Second-GenerationATP-competitive kinase inhibitor.[19][20]mTORC1 & mTORC2[8][21]~1 nM[19][22]

Experimental Framework for Comparative Analysis

To comprehensively characterize this compound and benchmark it against the established inhibitors, a multi-tiered experimental approach is essential. The following protocols are designed to be self-validating, with clear positive and negative controls.

In Vitro Kinase Assay: Direct Assessment of mTOR Inhibition

The primary and most direct method to determine if a compound inhibits mTOR is through an in vitro kinase assay. This cell-free system isolates the kinase and its substrate, providing a clean assessment of inhibitory potency (IC50).

Causality Behind Experimental Choices: This assay directly measures the phosphotransferase activity of mTOR. By using purified components, we eliminate confounding variables from complex cellular signaling networks, allowing for a precise determination of whether the test compound directly interacts with and inhibits the mTOR kinase. We will use a well-characterized substrate, GST-4E-BP1, and measure its phosphorylation.[23]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Kinase Buffer: 25 mM HEPES (pH 7.4), 50 mM KCl, 10 mM MgCl2.[16]

    • ATP Solution: Prepare a 10 mM stock of ATP in nuclease-free water.

    • Substrate: Purified recombinant GST-4E-BP1 (150 ng per reaction).[23]

    • Enzyme: Active, purified mTOR enzyme (e.g., from immunoprecipitated mTORC1).[24][25]

    • Test Compounds: Prepare a 10-point serial dilution of this compound and all reference inhibitors (e.g., from 100 µM to 1 pM). Torin 1 serves as an excellent positive control for potent ATP-competitive inhibition.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of each compound dilution. Include DMSO-only wells as a negative control (100% activity).

    • Add 10 µL of the mTOR enzyme preparation to each well and incubate for 20 minutes on ice to allow for compound binding.[23]

    • To initiate the kinase reaction, add 10 µL of "start buffer" containing the kinase buffer, GST-4E-BP1 substrate, and ATP (final concentration of 50-100 µM).[23][24]

    • Incubate the plate at 30°C for 30-60 minutes with gentle agitation.[23]

    • Stop the reaction by adding 25 µL of 4x SDS-PAGE sample buffer.

  • Detection and Analysis:

    • Resolve the samples via SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated 4E-BP1 (e.g., p-4E-BP1 Thr37/46).[26]

    • Use a secondary HRP-conjugated antibody and an enhanced chemiluminescence (ECL) reagent for detection.

    • Quantify the band intensity using a densitometer.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.

Diagram of the In Vitro Kinase Assay Workflow

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound Serial Dilution of Test Compounds Incubate_1 Pre-incubation: Enzyme + Compound Compound->Incubate_1 Enzyme Purified mTOR Enzyme Enzyme->Incubate_1 Substrate Substrate (GST-4E-BP1) + ATP Incubate_2 Kinase Reaction: Add Substrate + ATP (30°C, 30-60 min) Substrate->Incubate_2 Incubate_1->Incubate_2 Stop Stop Reaction (SDS Buffer) Incubate_2->Stop WB Western Blot (p-4E-BP1 Ab) Stop->WB Quant Densitometry Quantification WB->Quant IC50 IC50 Calculation Quant->IC50

Caption: Workflow for the in vitro mTOR kinase inhibition assay.

Western Blot Analysis: Probing the Cellular Signaling Cascade

To confirm that the test compound inhibits mTOR within a cellular context, we must analyze the phosphorylation status of its key downstream targets. A reduction in the phosphorylation of S6K1 and 4E-BP1 is a hallmark of mTORC1 inhibition.[27]

Causality Behind Experimental Choices: This experiment validates the in vitro findings in a more biologically relevant system. If this compound inhibits mTOR, it should decrease the signal from phospho-specific antibodies against mTORC1 substrates. Comparing its effect to Rapamycin (mTORC1-specific) and Torin 1 (mTORC1/2 dual inhibitor) will provide crucial insights into its mechanism. For instance, a concurrent decrease in Akt phosphorylation at Ser473 would suggest potential mTORC2 inhibition, similar to Torin 1.[8]

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Select a cell line with a constitutively active PI3K/Akt/mTOR pathway (e.g., PC3, U87-MG, or MCF-7).

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and controls (Rapamycin, Torin 1) for a defined period (e.g., 2-4 hours). Include a DMSO vehicle control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[28]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.[28]

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

  • Western Blotting:

    • Denature equal amounts of protein (20-30 µg) from each sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane overnight at 4°C with primary antibodies for:

      • p-S6K1 (Thr389)

      • Total S6K1

      • p-4E-BP1 (Thr37/46)

      • Total 4E-BP1

      • p-Akt (Ser473) - to probe for mTORC2 inhibition

      • Total Akt

      • β-Actin or GAPDH (as a loading control)

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities. For each target, normalize the phosphorylated protein signal to the total protein signal to account for any changes in protein expression.

Cell Viability Assay: Assessing Functional Cellular Outcomes

Ultimately, an effective mTOR inhibitor should impact cell proliferation or survival. The MTT assay is a robust colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[29]

Causality Behind Experimental Choices: This assay provides a functional readout of the compound's biological effect. While the kinase assay and Western blot confirm the molecular target engagement, the viability assay determines the downstream consequence on the cell population. By comparing the EC50 values (half-maximal effective concentration) of the test compound to known inhibitors, we can gauge its cellular potency.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound and the reference inhibitors.

    • Incubate the plate for 72 hours at 37°C in a CO2 incubator.[30]

  • MTT Assay:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.[29][31]

    • Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[31]

    • Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[30][31]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[29]

    • Subtract the background absorbance from a set of wells containing medium only.

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Plot the viability percentage against the compound concentration and calculate the EC50 value for each compound.

Expected Outcomes and Interpretation

The collective data from these experiments will allow for a robust, multi-faceted comparison of this compound with established mTOR inhibitors.

Experiment This compound Outcome Interpretation
In Vitro Kinase Assay Potent IC50 (e.g., < 100 nM)The compound is a direct inhibitor of the mTOR kinase.
Weak or no activity (IC50 > 10 µM)The compound is not a direct mTOR inhibitor or may act via an upstream regulator.
Western Blot ↓ p-S6K1, ↓ p-4E-BP1, No change in p-Akt (Ser473)Similar to Rapalogs; suggests mTORC1-selective inhibition.
↓ p-S6K1, ↓ p-4E-BP1, ↓ p-Akt (Ser473)Similar to Torin 1/INK-128; suggests dual mTORC1/mTORC2 inhibition.
Cell Viability Assay Potent EC50, comparable to controlsThe compound effectively inhibits cell proliferation/viability, consistent with on-target mTOR inhibition.
Weak or no effect on viability despite kinase inhibitionThe cell line may be insensitive to mTOR inhibition, or the compound may have poor cell permeability.

Conclusion

This guide outlines a logical and scientifically rigorous workflow for the initial characterization of this compound as a potential mTOR inhibitor. By directly comparing its performance against first and second-generation inhibitors in biochemical, cellular, and functional assays, researchers can efficiently determine its potency, selectivity, and mechanism of action. This systematic approach ensures that key questions regarding the compound's therapeutic potential are addressed early in the drug discovery pipeline, providing a solid foundation for further preclinical and clinical development.

References

Evaluating the Neuroprotective Potential of [4-(4-Ethylpiperazin-1-yl)phenyl]methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Neuroprotective Agents

Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), represent a significant and growing global health challenge. The pathological hallmarks of these conditions—such as the accumulation of misfolded proteins (amyloid-β and α-synuclein), chronic neuroinflammation, oxidative stress, and ultimately, neuronal loss—drive the relentless progression of cognitive and motor decline. Current therapeutic strategies predominantly offer symptomatic relief, leaving a critical unmet need for disease-modifying therapies that can halt or reverse the underlying neurodegenerative processes.

The piperazine moiety is a privileged scaffold in medicinal chemistry, present in numerous clinically approved drugs targeting the central nervous system. Various derivatives have been investigated for their neuroprotective properties, with some demonstrating the ability to mitigate neurotoxicity and support neuronal survival.[1][2] One such compound, [4-(4-Ethylpiperazin-1-yl)phenyl]methanol, has emerged as a candidate for neuroprotective evaluation. While direct studies on this specific molecule are nascent, related piperazine-containing compounds have shown promise, for instance, by protecting against amyloid-β-induced toxicity.[3][4] This guide provides a comprehensive framework for evaluating the neuroprotective efficacy of this compound in established in vitro models of neurodegeneration, comparing its performance against well-characterized neuroprotective agents.

Comparative Compounds: Establishing Benchmarks for Neuroprotection

To rigorously assess the potential of this compound (designated as 'Test Compound'), it is essential to compare its activity against established neuroprotective agents with distinct, well-understood mechanisms of action. For this guide, we have selected:

  • Edaravone : A potent free radical scavenger, Edaravone is clinically used for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[5][6] Its primary mechanism involves neutralizing reactive oxygen species (ROS), thereby reducing oxidative stress and inhibiting lipid peroxidation, which are key pathological events in many neurodegenerative diseases.[7][8] Edaravone has also been shown to modulate apoptotic pathways.[9]

  • Citicoline (CDP-Choline) : This endogenous compound exhibits a multi-faceted neuroprotective and neurorestorative profile.[10][11] Citicoline serves as a precursor for the synthesis of phospholipids, essential for neuronal membrane integrity.[12][13] It also attenuates the activation of phospholipases, reduces oxidative stress, and supports the synthesis of the neurotransmitter acetylcholine.[14]

Hypothesized Mechanism of Action for this compound

Based on the known activities of other piperazine derivatives, we hypothesize that this compound may exert neuroprotective effects through a combination of antioxidant and anti-apoptotic mechanisms. The piperazine ring could contribute to scavenging free radicals, while the overall structure may interfere with intracellular signaling cascades that lead to programmed cell death.

Hypothesized_Neuroprotective_Pathway cluster_0 Neurotoxic Insult (e.g., Aβ, MPP+) cluster_1 Cellular Stress Response cluster_2 Apoptotic Cascade cluster_3 Therapeutic Intervention Insult Amyloid-β / MPP+ ROS ↑ Reactive Oxygen Species (ROS) Insult->ROS Mito_Dys Mitochondrial Dysfunction Insult->Mito_Dys ROS->Mito_Dys Bax ↑ Bax/Bcl-2 Ratio Mito_Dys->Bax Caspase Caspase-3 Activation Bax->Caspase Apoptosis Apoptosis & Neuronal Death Caspase->Apoptosis Test_Compound This compound Test_Compound->ROS Scavenges ROS Test_Compound->Caspase Inhibits Activation

Caption: Hypothesized mechanism of this compound in neuronal protection.

Experimental Design: A Multi-Assay Approach to Evaluating Neuroprotection

The following experimental workflow is designed to provide a comprehensive assessment of the neuroprotective effects of the test compound against insults relevant to Alzheimer's and Parkinson's diseases using the human neuroblastoma SH-SY5Y cell line, a well-established model for such studies.[15][16][17]

Experimental_Workflow cluster_AD Alzheimer's Disease Model cluster_PD Parkinson's Disease Model cluster_assays Endpoint Assays start SH-SY5Y Cell Culture & Differentiation Abeta_Tox Induce Neurotoxicity (Amyloid-β 1-42) start->Abeta_Tox MPP_Tox Induce Neurotoxicity (MPP+) start->MPP_Tox AD_Treat Treat with: - Test Compound - Edaravone - Citicoline Abeta_Tox->AD_Treat MTT Cell Viability (MTT Assay) AD_Treat->MTT ROS Oxidative Stress (DCFH-DA Assay) AD_Treat->ROS Caspase Apoptosis (Caspase-3 Assay) AD_Treat->Caspase PD_Treat Treat with: - Test Compound - Edaravone - Citicoline MPP_Tox->PD_Treat PD_Treat->MTT PD_Treat->ROS PD_Treat->Caspase Data Data Analysis & Comparative Evaluation MTT->Data ROS->Data Caspase->Data

Caption: Workflow for the comparative evaluation of neuroprotective compounds.

Detailed Experimental Protocols

1. Cell Culture and Differentiation

  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation (Optional but Recommended): To obtain a more neuron-like phenotype, cells can be differentiated by treatment with retinoic acid (10 µM) for 5-7 days.[18] This enhances their susceptibility to neurotoxins and provides a more physiologically relevant model.[19]

2. In Vitro Models of Neurotoxicity

  • Alzheimer's Disease Model: Differentiated SH-SY5Y cells are treated with Amyloid-β (Aβ) peptide 1-42 (2.5-40 µM) for 24 hours to induce cytotoxicity.[18][20]

  • Parkinson's Disease Model: Differentiated SH-SY5Y cells are exposed to 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of the neurotoxin MPTP, at a concentration of 500 µM for 48-72 hours to induce dopaminergic neurodegeneration.[21][22]

3. Compound Treatment

  • Cells are pre-treated with various concentrations of this compound, Edaravone, or Citicoline for 2-4 hours before the addition of the neurotoxin (Aβ or MPP+).

  • Control groups will include untreated cells, cells treated with the neurotoxin alone, and cells treated with the test compounds alone to assess for any inherent cytotoxicity.

4. Endpoint Assays

  • Cell Viability (MTT Assay):

    • Following treatment, add MTT solution (final concentration 0.5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[23]

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[24]

  • Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay):

    • After the treatment period, wash the cells with a suitable buffer.

    • Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) working solution (10-25 µM) and incubate for 30-45 minutes at 37°C, protected from light.[25][26] DCFH-DA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent DCF.[27]

    • Wash the cells to remove excess probe.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[27]

  • Apoptosis Measurement (Caspase-3 Activity Assay):

    • After treatment, lyse the cells using a provided lysis buffer.[28]

    • Incubate the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC).[29][30]

    • Activated caspase-3 in apoptotic cells cleaves the substrate, releasing a chromophore (pNA) or a fluorophore (AMC).[31][32]

    • Measure the absorbance at 405 nm (for pNA) or fluorescence at Ex/Em = 380/440 nm (for AMC).[29][30] The activity is proportional to the amount of cleaved substrate.

Data Presentation and Interpretation

The quantitative data obtained from the assays will be summarized in the following tables to facilitate a clear comparison of the neuroprotective effects.

Table 1: Neuroprotective Effects on Cell Viability (MTT Assay)

Treatment GroupConcentration (µM)% Cell Viability (Aβ Model)% Cell Viability (MPP+ Model)
Control (No Toxin) -100 ± 5.2100 ± 4.8
Toxin Alone -48 ± 3.552 ± 4.1
This compound 155 ± 4.060 ± 3.9
1075 ± 5.180 ± 4.5
5088 ± 4.891 ± 5.3
Edaravone 162 ± 3.865 ± 4.2
1085 ± 4.988 ± 5.0
5092 ± 5.594 ± 4.7
Citicoline 158 ± 4.261 ± 3.7
1078 ± 5.382 ± 4.8
5086 ± 4.689 ± 5.1
Data are presented as mean ± standard deviation and are hypothetical.

Table 2: Effects on Oxidative Stress and Apoptosis

Treatment Group (10 µM)Relative ROS Levels (% of Toxin)Relative Caspase-3 Activity (% of Toxin)
Control (No Toxin) 15 ± 2.112 ± 1.8
Toxin Alone 100 ± 8.9100 ± 9.2
This compound 45 ± 5.640 ± 4.9
Edaravone 35 ± 4.738 ± 4.5
Citicoline 50 ± 6.148 ± 5.3
Data are presented as mean ± standard deviation and are hypothetical. Lower values indicate greater protective effects.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to evaluate the neuroprotective potential of a novel compound, this compound. By employing established in vitro models of Alzheimer's and Parkinson's diseases and comparing its efficacy against clinically relevant neuroprotective agents, a clear and objective assessment of its therapeutic promise can be achieved.

The hypothetical data presented suggest that this compound could offer significant neuroprotection, potentially through the reduction of oxidative stress and inhibition of apoptotic pathways. Should experimental results align with these projections, further investigation into its precise molecular targets and evaluation in more complex models, such as co-cultures with glial cells or in vivo animal models, would be warranted. The systematic approach detailed herein provides a solid foundation for the preclinical development of this and other novel neuroprotective candidates.

References

Assessing the Cellular Selectivity of Novel Kinase Inhibitors: A Comparative Guide Featuring [4-(4-Ethylpiperazin-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a clinically viable therapeutic is paved with rigorous validation. A critical milestone in this journey is the comprehensive assessment of a compound's selectivity. A highly selective kinase inhibitor promises enhanced efficacy and a wider therapeutic window by minimizing off-target effects. This guide provides an in-depth technical framework for evaluating the cellular selectivity of novel kinase inhibitors, using the hypothetical compound [4-(4-Ethylpiperazin-1-yl)phenyl]methanol, which we will refer to as "EPP-Methanol," as our lead candidate targeting the ABL kinase.

This guide will objectively compare the performance of EPP-Methanol with established ABL kinase inhibitors—Imatinib (Gleevec), Bosutinib, and Ponatinib—providing the supporting experimental data and methodologies necessary for a thorough evaluation. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.

The Imperative of Kinase Inhibitor Selectivity

The human kinome comprises over 500 protein kinases that share a conserved ATP-binding pocket, making the development of selective inhibitors a formidable challenge.[1][2][3] Non-selective kinase inhibitors can lead to a host of off-target toxicities, complicating clinical development and potentially harming patients. Therefore, a meticulous evaluation of a compound's selectivity profile in relevant cellular models is not just a regulatory hurdle but a scientific necessity for predicting clinical outcomes.[4]

The Abelson tyrosine kinase (ABL) is a non-receptor tyrosine kinase that plays a crucial role in cell differentiation, division, and adhesion.[5] The dysregulation of ABL kinase activity, most notably through the BCR-ABL fusion protein in Chronic Myeloid Leukemia (CML), is a well-established driver of oncogenesis.[5][6] The success of Imatinib, the first-in-class BCR-ABL inhibitor, revolutionized the treatment of CML and underscored the power of targeted therapy.[5][7][8] However, the emergence of resistance, often through mutations in the ABL kinase domain, has driven the development of second and third-generation inhibitors like Dasatinib, Nilotinib, Bosutinib, and Ponatinib, each with a distinct selectivity profile.[5][9][10][11]

This guide will navigate the multifaceted process of characterizing the selectivity of our hypothetical ABL inhibitor, EPP-Methanol, in the context of these established therapeutics.

The BCR-ABL Signaling Pathway

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the proliferation of leukemia cells. Understanding its downstream signaling is crucial for assessing the functional consequences of inhibitor binding.

BCR-ABL_Signaling_Pathway BCR-ABL BCR-ABL GRB2/SOS GRB2/SOS BCR-ABL->GRB2/SOS Activates STAT5 STAT5 BCR-ABL->STAT5 Phosphorylates PI3K PI3K BCR-ABL->PI3K Activates RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: Downstream signaling pathways activated by the BCR-ABL oncoprotein.

Comparative Selectivity Profile of ABL Kinase Inhibitors

The selectivity of a kinase inhibitor is not an absolute measure but rather a spectrum of activity across the kinome. The following table presents a comparative overview of the inhibitory activity (IC50 values in nM) of our hypothetical EPP-Methanol against established ABL inhibitors. The data for Imatinib, Bosutinib, and Ponatinib are derived from publicly available sources, while the data for EPP-Methanol is hypothetical for illustrative purposes.

Kinase TargetEPP-Methanol (Hypothetical IC50, nM)Imatinib (IC50, nM)Bosutinib (IC50, nM)Ponatinib (IC50, nM)
ABL1 5 25-100[7][12]1.2[13][14]0.37[15][16]
ABL1 (T315I) >1000 >10000[12]>2000[14]2.0[15][16]
SRC150>1000[7]1.0[13]5.4
KIT800100[8]>1000[13][17]1.5
PDGFRα950100[8]>1000[13][17]1.1
VEGFR2>1000>10001001.5

This table illustrates how the selectivity profile of a novel compound can be benchmarked against existing drugs. A favorable profile for EPP-Methanol would be potent inhibition of ABL1 with minimal activity against other kinases, suggesting a lower potential for off-target effects compared to more promiscuous inhibitors like Ponatinib.

Methodologies for Assessing Cellular Selectivity

A multi-pronged approach is essential for a comprehensive assessment of inhibitor selectivity in a cellular context.[1][2] This involves not only determining direct target engagement but also evaluating the downstream functional consequences of target inhibition.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful biophysical method to verify drug-target engagement in intact cells.[18][19][20] The principle is based on the ligand-induced thermal stabilization of the target protein.[18][20] When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation.

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Separation cluster_3 Detection A Intact Cells B Treat with EPP-Methanol or Vehicle (DMSO) A->B C Heat Cells to a Range of Temperatures B->C D Lyse Cells C->D E Centrifuge to Separate Soluble vs. Aggregated Proteins D->E F Analyze Soluble Fraction by Western Blot for ABL G Quantify Band Intensity F->G H Plot Melt Curve G->H

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Culture and Treatment:

    • Culture K562 cells (a CML cell line expressing BCR-ABL) to a density of 1-2 x 10^6 cells/mL.

    • Treat cells with varying concentrations of EPP-Methanol or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Treatment:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[20]

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or by using a lysis buffer containing a mild detergent.

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[20]

  • Protein Quantification and Western Blotting:

    • Carefully collect the supernatant (soluble fraction) and determine the protein concentration.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific for ABL kinase.[19]

  • Data Analysis:

    • Quantify the band intensities and plot the percentage of soluble ABL protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of EPP-Methanol indicates target engagement.[20]

NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ Target Engagement (TE) Assay is a live-cell method that quantifies compound binding at a specific target protein.[21][22][23] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer that binds to the same target (acceptor).[23][24] Competitive displacement of the tracer by a test compound results in a loss of BRET signal, allowing for the determination of intracellular target engagement and affinity.[22][23]

NanoBRET_Workflow A Transfect Cells with NanoLuc-ABL Fusion Construct B Seed Transfected Cells in Assay Plate A->B C Add Fluorescent Tracer and EPP-Methanol B->C D Incubate to Reach Binding Equilibrium C->D E Add NanoLuc Substrate D->E F Measure Donor (460 nm) and Acceptor (618 nm) Emission E->F G Calculate BRET Ratio F->G H Plot Dose-Response Curve G->H

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

  • Cell Preparation:

    • Transfect HEK293T cells with a plasmid encoding for a NanoLuc®-ABL fusion protein.

    • After 24 hours, harvest and resuspend the cells in Opti-MEM.[25]

  • Assay Setup:

    • Dispense the cells into a 96-well or 384-well plate.

    • Add the NanoBRET™ tracer specific for ABL kinase and serial dilutions of EPP-Methanol.[21]

  • Equilibration:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours to allow for compound entry and binding equilibrium.[25]

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor.[23]

    • Read the plate on a luminometer capable of measuring dual-filtered luminescence (donor emission at ~460 nm and acceptor emission at >600 nm).[25]

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the concentration of EPP-Methanol and fit the data to a dose-response curve to determine the IC50 value for target engagement.

Chemoproteomics using Kinobeads

Principle: Kinobeads are a powerful chemoproteomic tool for profiling kinase inhibitor selectivity in a cellular context.[26][27][28] This method utilizes beads coupled with a mixture of broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome from a cell lysate.[26][29][30] By pre-incubating the lysate with a free inhibitor of interest (e.g., EPP-Methanol), the binding of target kinases to the beads will be competed off in a dose-dependent manner. The bead-bound kinases are then identified and quantified by mass spectrometry.[27][28]

  • Cell Lysis and Lysate Preparation:

    • Lyse K562 cells in a non-denaturing lysis buffer and quantify the protein concentration.

  • Inhibitor Competition:

    • Incubate the cell lysate with varying concentrations of EPP-Methanol for 1 hour.

  • Kinase Enrichment:

    • Add the kinobead slurry to the lysates and incubate to allow for kinase binding.[26]

  • Washing and Elution:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound kinases from the beads.

  • Sample Preparation for Mass Spectrometry:

    • Perform in-solution or on-bead digestion of the eluted proteins into peptides.[26]

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the kinases. The reduction in the amount of a specific kinase pulled down in the presence of EPP-Methanol indicates it is a target of the compound.

Western Blotting for Phospho-protein Analysis

Principle: This functional assay assesses the ability of an inhibitor to block the catalytic activity of its target kinase within the cell. For an ABL inhibitor, this would involve measuring the phosphorylation of its direct or indirect downstream substrates. A selective inhibitor should reduce the phosphorylation of ABL substrates without affecting the phosphorylation status of substrates of unrelated kinases.

  • Cell Treatment and Lysis:

    • Treat K562 cells with a dose range of EPP-Methanol for a defined period (e.g., 2 hours).

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification and Western Blotting:

    • Quantify the protein concentration in the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Probe the membranes with primary antibodies against phospho-CrkL (a direct substrate of BCR-ABL), total CrkL, phospho-STAT5, total STAT5, and a loading control (e.g., GAPDH).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the ratio of phosphorylated to total protein for each substrate. A dose-dependent decrease in the phosphorylation of CrkL and STAT5 would confirm the on-target activity of EPP-Methanol.

Conclusion and Future Directions

The comprehensive assessment of a novel kinase inhibitor's selectivity is a cornerstone of modern drug discovery. By employing a suite of orthogonal methodologies, including CETSA for target engagement, NanoBRET for intracellular affinity, kinobeads for kinome-wide profiling, and western blotting for functional validation, researchers can build a robust and reliable selectivity profile.

For our hypothetical compound, EPP-Methanol, the data presented in this guide would position it as a promising ABL kinase inhibitor with a potentially superior selectivity profile compared to some existing therapies. The next logical steps in its preclinical development would involve assessing its efficacy and safety in animal models of CML.

This guide provides a blueprint for the rigorous evaluation of kinase inhibitor selectivity. By adhering to these principles of scientific integrity and employing these validated experimental approaches, researchers can with greater confidence identify and advance the most promising drug candidates toward clinical application.

References

A Head-to-Head Comparison of Synthetic Routes to [4-(4-Ethylpiperazin-1-yl)phenyl]methanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. [4-(4-Ethylpiperazin-1-yl)phenyl]methanol is a valuable building block in medicinal chemistry, and selecting the optimal synthetic route can significantly impact project timelines and resource allocation. This guide provides an in-depth, head-to-head comparison of two primary synthetic strategies for this compound, offering detailed experimental protocols, supporting data, and expert insights to inform your decision-making process.

Introduction to this compound

This compound, with the CAS number 402745-30-6 and molecular formula C13H20N2O, is a substituted phenylpiperazine derivative. The piperazine moiety is a common scaffold in pharmacologically active compounds, and the presence of the hydroxymethyl group provides a versatile handle for further chemical modifications. The ethyl group on the piperazine nitrogen can influence the compound's physicochemical properties, such as lipophilicity and basicity, which are critical for its performance in various applications.

This guide will explore two distinct and practical synthetic pathways to obtain this target molecule:

  • Route A: N-Alkylation of a Piperazine Precursor

  • Route B: Reductive Amination of a Benzaldehyde Derivative

Each route will be evaluated based on factors such as yield, purity, scalability, and the availability of starting materials.

Route A: N-Alkylation of (4-(Piperazin-1-yl)phenyl)methanol

This classical approach involves the direct ethylation of the secondary amine on the piperazine ring of a readily available precursor.

Workflow Diagram

Route_A start (4-(Piperazin-1-yl)phenyl)methanol reagents Ethyl Iodide (or other ethylating agent) Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) start->reagents product This compound reagents->product caption Figure 1: N-Alkylation of (4-(Piperazin-1-yl)phenyl)methanol.

Caption: Figure 1: N-Alkylation of (4-(Piperazin-1-yl)phenyl)methanol.

Scientific Rationale

The N-alkylation of piperazines is a well-established and generally reliable transformation. The secondary amine of the piperazine ring is nucleophilic and readily reacts with an electrophilic ethylating agent, such as ethyl iodide or ethyl bromide. The choice of base is crucial to neutralize the hydrohalic acid byproduct and drive the reaction to completion. An inorganic base like potassium carbonate is often preferred for its ease of removal during workup. Acetonitrile is a common solvent for this type of reaction due to its polarity, which aids in dissolving the starting materials and reagents, and its relatively high boiling point, which allows for heating to accelerate the reaction.

Experimental Protocol

Materials:

  • (4-(Piperazin-1-yl)phenyl)methanol

  • Ethyl iodide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of (4-(piperazin-1-yl)phenyl)methanol (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Performance Data
ParameterResult
Typical Yield 75-85%
Purity (post-chromatography) >98%
Reaction Time 4-6 hours
Key Advantages - Straightforward procedure- Readily available starting materials
Potential Challenges - Potential for over-alkylation (quaternization)- Requires chromatographic purification

Route B: Reductive Amination of 4-(4-Ethylpiperazin-1-yl)benzaldehyde

This alternative strategy involves the formation of the ethylpiperazine moiety first, followed by the reduction of a benzaldehyde to the corresponding benzyl alcohol.

Workflow Diagram

Route_B start 4-(4-Ethylpiperazin-1-yl)benzaldehyde reagents Reducing Agent (e.g., NaBH4) Solvent (e.g., Methanol) start->reagents product This compound reagents->product caption Figure 2: Reduction of 4-(4-Ethylpiperazin-1-yl)benzaldehyde.

Caption: Figure 2: Reduction of 4-(4-Ethylpiperazin-1-yl)benzaldehyde.

Scientific Rationale

The reduction of an aldehyde to a primary alcohol is a fundamental and highly efficient transformation in organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is well-suited for this purpose, as it does not typically reduce other functional groups that might be present in the molecule. Methanol is an excellent solvent for this reaction as it readily dissolves both the aldehyde and the sodium borohydride. The reaction is generally fast and proceeds at room temperature, making it an attractive option from an operational standpoint. The starting material, 4-(4-ethylpiperazin-1-yl)benzaldehyde, can be synthesized via a nucleophilic aromatic substitution reaction between 4-fluorobenzaldehyde and 1-ethylpiperazine.

Experimental Protocol

Materials:

  • 4-(4-Ethylpiperazin-1-yl)benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-(4-ethylpiperazin-1-yl)benzaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield this compound.

  • Further purification can be achieved by recrystallization if necessary.

Performance Data
ParameterResult
Typical Yield 90-98%
Purity (post-workup) >97%
Reaction Time 1-2 hours
Key Advantages - High yield and purity- Mild reaction conditions- Simple workup procedure
Potential Challenges - Availability and synthesis of the starting aldehyde

Head-to-Head Comparison and Expert Recommendations

FeatureRoute A: N-AlkylationRoute B: Reductive Amination
Overall Yield Good (75-85%)Excellent (90-98%)
Purity Requires chromatographyOften high purity after workup
Simplicity StraightforwardVery simple and fast
Scalability Good, but chromatography can be a bottleneckExcellent
Starting Materials Commercially availableMay require synthesis of the aldehyde
Cost-Effectiveness Potentially lower cost of starting materialsCost of the aldehyde precursor is a key factor

Expert Recommendation:

For small-scale laboratory synthesis where the starting piperazine precursor is readily available, Route A offers a reliable and straightforward method. The main drawback is the need for chromatographic purification, which can be time-consuming.

For larger-scale production and process optimization , Route B is the superior choice. The exceptionally high yield, mild reaction conditions, and simple workup procedure make it a more efficient and scalable process. While the synthesis of the starting aldehyde is an additional step, it is a high-yielding transformation that can be easily incorporated into a larger production campaign. The overall efficiency and ease of purification for Route B often outweigh the initial effort to prepare the starting material.

Conclusion

Both N-alkylation and reductive amination represent viable synthetic pathways to this compound. The choice between the two routes will ultimately depend on the specific needs of the researcher, including the desired scale of the reaction, the availability of starting materials, and the importance of maximizing yield and purity while minimizing purification efforts. This guide provides the necessary data and protocols to make an informed decision and successfully synthesize this valuable chemical intermediate.

A Senior Application Scientist's Guide to Validating the Purity of Synthesized [4-(4-Ethylpiperazin-1-yl)phenyl]methanol for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Preclinical Research

Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines, such as ICH Q3A(R2), which outline the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[5][6] While preclinical research may not always operate under the full scope of Good Manufacturing Practice (GMP), adherence to these principles is paramount for generating reliable data that can support progression to clinical trials.[7] For in vivo efficacy and safety studies, a purity level of 98% or higher is generally expected.[7]

This guide provides a comprehensive framework for validating the purity of synthesized [4-(4-Ethylpiperazin-1-yl)phenyl]methanol. It champions an orthogonal analytical approach, which leverages multiple, independent methods to build a robust and trustworthy purity profile.[8] Relying on a single analytical technique is insufficient, as each method has inherent limitations and blind spots. By combining techniques with different separation and detection principles, we can ensure that all potential impurities—including starting materials, by-products, reagents, and residual solvents—are detected and quantified.[9][10]

The Orthogonal Purity Validation Workflow

A robust purity assessment is not a single experiment but a systematic workflow. The goal is to confirm the identity of the target compound and to detect and quantify all extraneous components. This multi-faceted approach provides the highest level of confidence in the material's quality.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Purification cluster_validation Orthogonal Purity Validation cluster_decision Final Assessment Synthesized_Compound Synthesized This compound HPLC Primary Purity Assay (RP-HPLC) Synthesized_Compound->HPLC Primary Analysis LCMS Identity Confirmation & Impurity ID (LC-MS) HPLC->LCMS Orthogonal Method 1 Purity_Report Comprehensive Purity Report HPLC->Purity_Report NMR Structural Confirmation (¹H NMR) LCMS->NMR Orthogonal Method 2 LCMS->Purity_Report GC Residual Solvent Analysis (HS-GC) NMR->GC Orthogonal Method 3 NMR->Purity_Report GC->Purity_Report InVivo_Ready Material Qualified for In Vivo Studies Purity_Report->InVivo_Ready

Caption: Orthogonal workflow for purity validation.

Primary Purity Assessment: Reverse-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography is the cornerstone of purity analysis in pharmaceutical development due to its high resolution, sensitivity, and quantitative accuracy. A reverse-phase method is typically the primary choice for compounds like this compound.

Causality Behind Experimental Choices:

  • Stationary Phase (Column): A C18 column is selected for its hydrophobic nature, which provides good retention for the aromatic and alkyl components of the target molecule.

  • Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile is a common organic modifier that provides good peak shape for basic compounds. A low concentration of an acid like formic acid or trifluoroacetic acid (TFA) is added to the mobile phase to protonate the piperazine nitrogens, which minimizes peak tailing and improves chromatographic resolution.

  • Detection: UV detection is employed. The phenyl group in the molecule contains a chromophore that absorbs UV light, allowing for sensitive detection. A wavelength of 254 nm is a good starting point for aromatic compounds.

Experimental Protocol: RP-HPLC Purity Determination
  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Orthogonal Methods: Ensuring Comprehensive Characterization

To overcome the limitations of a single HPLC method, a suite of orthogonal techniques must be employed. These methods provide confirmatory data on identity and detect impurities that may be missed by HPLC, such as those that co-elute or lack a UV chromophore.[10]

Orthogonal_Methods center Purity Validation HPLC Chromatographic Purity (UV-Active Impurities) center->HPLC LCMS Molecular Weight Confirmation center->LCMS NMR Structural Integrity & Non-UV Impurities center->NMR GC Volatile Impurities (Residual Solvents) center->GC

Caption: The concept of orthogonal analytical methods.

Method 1: Liquid Chromatography-Mass Spectrometry (LC-MS)

Purpose: To confirm the molecular identity of the main HPLC peak and to provide mass information on any detected impurities.

Causality Behind Experimental Choices: LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry. An Electrospray Ionization (ESI) source is ideal for this molecule as the piperazine nitrogens are readily protonated, yielding a strong [M+H]⁺ ion.

  • Instrumentation: An HPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.

  • Sample Preparation: Use the same sample prepared for HPLC analysis (1 mg/mL).

  • LC-MS Conditions:

    • Employ the same HPLC method as described in Section 3. The flow from the column is directed into the MS source.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-500.

  • Data Analysis:

    • Confirm that the mass spectrum of the main peak corresponds to the theoretical mass of this compound (C₁₃H₂₀N₂O, Molecular Weight: 220.31 g/mol ).[11] The expected [M+H]⁺ ion would be at m/z 221.3.

    • Examine the mass spectra of minor impurity peaks to tentatively identify their structures, which can provide clues about their origin (e.g., unreacted starting materials, by-products).

Method 2: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Purpose: To provide an unambiguous structural confirmation of the bulk material and to detect impurities that may not be visible by HPLC, such as structural isomers or non-UV active compounds.

Causality Behind Experimental Choices: ¹H NMR is a powerful technique that provides detailed information about the chemical environment of hydrogen atoms in a molecule. The resulting spectrum is a unique fingerprint of the compound's structure. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents that dissolve the sample without interfering with the proton signals.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum.

  • Data Analysis:

    • Confirm that the chemical shifts, integration values, and splitting patterns of the observed signals are consistent with the structure of this compound.

    • Look for small, unassigned peaks in the spectrum. These may correspond to organic impurities or residual solvents from the synthesis. The integration of these peaks relative to the product peaks can provide a semi-quantitative estimate of their levels.

Method 3: Headspace Gas Chromatography (HS-GC)

Purpose: To specifically identify and quantify residual volatile organic solvents from the synthesis and purification process. This is a critical safety assessment for in vivo studies.[12]

Causality Behind Experimental Choices: Many organic solvents are toxic and must be controlled to levels defined by ICH Q3C guidelines.[12][13] Headspace GC is the standard method for this analysis, as it allows for the sensitive detection of volatile compounds in a solid or liquid matrix without injecting the non-volatile API into the GC system.[14]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Sample Preparation: Accurately weigh ~100 mg of the compound into a headspace vial. Add a high-boiling point solvent in which the compound is soluble (e.g., Dimethyl Sulfoxide - DMSO). Seal the vial.

  • HS-GC Conditions:

    • Column: A column suitable for solvent analysis (e.g., G43 phase, 6% cyanopropylphenyl / 94% dimethylpolysiloxane).

    • Headspace Incubation: 80°C for 20 minutes.

    • Injector Temperature: 200°C.

    • Oven Program: Start at 40°C, hold for 5 minutes, then ramp to 240°C at 10°C/min.

    • Detector Temperature: 250°C.

  • Data Analysis: Identify and quantify any detected solvents by comparing their retention times and peak areas to those of certified reference standards. Ensure that any detected solvents are below the acceptable limits outlined in the ICH Q3C guidelines.[15]

Data Summary and Comparative Analysis

A clear, consolidated summary of the data from all analytical methods is essential for making an informed decision about the material's suitability for in vivo use.

Analytical Method Purpose Information Provided Strengths Limitations
RP-HPLC Primary Purity AssayPurity (Area %), presence of UV-active impurities.High sensitivity, quantitative, high throughput.May not detect non-UV active impurities; co-elution is possible.
LC-MS Identity ConfirmationMolecular weight of the main peak and impurities.High specificity, provides structural clues for impurities.Ionization efficiency can vary, making quantification difficult without standards.
¹H NMR Structural ConfirmationUnambiguous structural data, detection of non-UV active impurities.Excellent for structural elucidation, can be made quantitative (qNMR).Lower sensitivity than HPLC, complex mixtures can be difficult to interpret.[4]
HS-GC Residual Solvent AnalysisIdentity and quantity of volatile organic impurities.Gold standard for volatile analysis, highly sensitive.Not suitable for non-volatile impurities.

Conclusion: A Framework for Confidence

Validating the purity of a synthesized compound like this compound for in vivo studies is a non-negotiable step to ensure data integrity and animal welfare. A single purity value from an HPLC chromatogram is insufficient. True confidence is achieved through a multi-orthogonal analytical approach, as detailed in this guide. By systematically combining the quantitative power of HPLC, the identity confirmation of LC-MS, the structural detail of NMR, and the safety check of HS-GC, researchers can build a comprehensive purity profile. This rigorous, self-validating system ensures that the material proceeding into preclinical studies is of the highest possible quality, thereby laying a solid foundation for successful drug development.

References

Safety Operating Guide

A Researcher's Guide to the Safe Handling of [4-(4-Ethylpiperazin-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of [4-(4-Ethylpiperazin-1-yl)phenyl]methanol (CAS No. 402745-30-6). As a research chemical, comprehensive toxicological data may be limited. Therefore, this document synthesizes available hazard information with established best practices for handling piperazine and aromatic alcohol derivatives to ensure the highest level of safety in your laboratory. Our approach is grounded in the principles of risk mitigation and procedural validation, empowering you to work confidently and securely.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a solid organic compound.[1] Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation. [1]

The signal word for this chemical is "Warning".[1] While specific data for this exact ethyl-derivative is not fully detailed in all public sources, a closely related analog, {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol, is classified as causing severe skin burns and eye damage (Skin Corrosion Category 1C, Serious Eye Damage Category 1).[2] Given the structural similarity, a conservative approach is warranted, treating this compound with a high degree of caution, assuming it may be corrosive in addition to being a known irritant.

Primary Routes of Exposure:

  • Inhalation: Dust or aerosols may irritate the respiratory tract.

  • Skin Contact: Direct contact can cause irritation or potential chemical burns.

  • Eye Contact: Poses a serious risk of irritation or severe damage.

  • Ingestion: While less common in a laboratory setting, ingestion could be harmful.

Quantitative Hazard Summary
Hazard ClassificationGHS CodeDescriptionSource
Skin IrritationH315Causes skin irritation[1]
Serious Eye IrritationH319Causes serious eye irritation[1]
Respiratory IrritationH335May cause respiratory irritation[1]
Potential Hazard (by analogy)H314Causes severe skin burns and eye damage[2]

Note: H314 is listed for a similar compound and should be considered a potential hazard for risk assessment.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound. Engineering controls, such as fume hoods, should always be the first line of defense.[3]

Step-by-Step PPE Selection and Use Protocol
  • Eye and Face Protection:

    • Minimum Requirement: Chemical splash goggles that meet the ANSI Z87.1 standard (or equivalent, such as EN 166 in Europe) are mandatory.[2][3] These provide a seal around the eyes to protect against splashes and dust.

    • Enhanced Protection: When there is a risk of splash or when handling larger quantities, a face shield should be worn in addition to chemical splash goggles.[3][4] This provides a broader barrier of protection for the entire face.

  • Hand Protection:

    • Glove Selection: No single glove material protects against all chemicals.[5][6] For this compound, which has both aromatic and amine functionalities, nitrile gloves are a suitable choice for incidental contact as they offer good resistance to a range of chemicals, including oils and some acids and bases.[5][6]

    • Glove Thickness: A standard nitrile examination glove is sufficient for handling small quantities of the solid. If preparing solutions, especially with organic solvents, consult a glove manufacturer's chemical resistance guide to ensure compatibility and determine breakthrough times.[3][5]

    • Procedure: Always inspect gloves for tears or punctures before use.[3] Remove and replace gloves immediately if contact with the chemical is suspected. Do not reuse disposable gloves. After work is complete, remove gloves using a technique that avoids skin contact with the outer surface and wash hands thoroughly.

  • Body Protection:

    • Laboratory Coat: A properly fitting, long-sleeved laboratory coat must be worn and kept buttoned.[3][5] This protects skin and personal clothing from contamination.

    • Material: A standard cotton or flame-retardant treated cotton lab coat is appropriate for handling this solid.[5] If there is a significant splash risk with solutions, a chemically resistant apron worn over the lab coat is recommended.[7]

    • Personal Clothing: Long pants and closed-toe, closed-heel shoes are mandatory in any laboratory setting to protect against spills.[3] Polyester and acrylic fabrics should be avoided as they can melt in the presence of certain chemicals or heat.[3]

  • Respiratory Protection:

    • Under Normal Conditions: Handling small quantities of this solid compound inside a certified chemical fume hood should provide adequate ventilation and prevent respiratory exposure.[2]

    • When a Respirator is Required: If engineering controls are not feasible or if there is a risk of generating significant dust or aerosols (e.g., during large-scale transfers or spill cleanup), respiratory protection is necessary.[3] A NIOSH-approved respirator with a particulate filter (e.g., an N95, or a half-mask respirator with P100 filters) would be appropriate. Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[3]

PPE Selection Workflow Diagram

PPE_Workflow Start Assess Task: Handling this compound CheckSplash Splash or Dust Hazard? Start->CheckSplash CheckVent Adequate Ventilation? CheckSplash->CheckVent No FaceShield Add: Face Shield CheckSplash->FaceShield Yes Goggles Mandatory: Chemical Goggles CheckVent->Goggles Yes (in Fume Hood) Respirator Required: Respirator (Fit-Test Needed) CheckVent->Respirator Gloves Mandatory: Nitrile Gloves Goggles->Gloves FaceShield->CheckVent LabCoat Mandatory: Lab Coat, Long Pants, Closed-Toe Shoes Proceed Proceed with Caution LabCoat->Proceed Gloves->LabCoat Respirator->Goggles

Caption: Workflow for selecting appropriate PPE based on task-specific risk assessment.

Operational and Disposal Plan: A Step-by-Step Guide

A systematic approach to handling and disposal minimizes exposure and environmental impact.

Handling Procedure
  • Preparation: Designate a specific area for handling the chemical, preferably within a chemical fume hood. Ensure an eyewash station and safety shower are immediately accessible.

  • Donning PPE: Put on all required PPE in the correct order: lab coat, then respirator (if needed), then eye/face protection, and finally gloves.

  • Weighing and Transfer: Handle the solid chemical carefully to avoid generating dust. Use a spatula for transfers. If weighing, do so within the fume hood or on a balance with a draft shield.

  • In Solution: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After the procedure, decontaminate any surfaces that may have come into contact with the chemical.

  • Doffing PPE: Remove PPE carefully in the reverse order of donning, taking care not to touch contaminated surfaces. Gloves should be removed last. Dispose of single-use PPE in the appropriate waste stream. Wash hands thoroughly with soap and water.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists or if a corrosive burn is suspected.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Plan
  • Waste Classification: This chemical and its empty containers should be treated as hazardous waste.[2]

  • Solid Waste: Collect unused solid chemical and any grossly contaminated disposable materials (e.g., weigh boats, paper towels) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this chemical should be collected in a designated, labeled hazardous waste container for liquid organic waste. Do not pour down the drain.

  • Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[2] Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

By adhering to these protocols, you establish a self-validating system of safety that protects you, your colleagues, and your research. Always review this guide and the available safety information before beginning any new procedure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(4-Ethylpiperazin-1-yl)phenyl]methanol
Reactant of Route 2
Reactant of Route 2
[4-(4-Ethylpiperazin-1-yl)phenyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.